molecular formula C5H7BrO3 B044637 Ethyl bromopyruvate CAS No. 70-23-5

Ethyl bromopyruvate

Numéro de catalogue: B044637
Numéro CAS: 70-23-5
Poids moléculaire: 195.01 g/mol
Clé InChI: VICYTAYPKBLQFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl bromopyruvate is a versatile and highly reactive alkylating agent and electrophile that serves as a critical building block in organic synthesis and chemical biology research. Its core utility stems from the presence of both a reactive α-halo carbonyl group and an ester moiety, allowing it to participate in a variety of nucleophilic substitution reactions, including with thiol groups in cysteine residues. This mechanism of action makes it an invaluable tool for the covalent inhibition of enzymes, particularly those reliant on an active-site cysteine for catalytic activity, such as certain dehydrogenases, proteases, and kinases. Researchers utilize this compound to develop irreversible enzyme inhibitors, probe enzyme mechanisms, and study metabolic pathways. Furthermore, its application extends to the synthesis of more complex heterocyclic compounds and as a key intermediate in the preparation of novel chemical entities for drug discovery and development. The ester group enhances its cell permeability compared to the parent acid, making it suitable for certain cellular studies. This product is intended for research applications only and provides scientists with a high-quality reagent to advance investigations in medicinal chemistry, biochemistry, and chemical biology.

Propriétés

IUPAC Name

ethyl 3-bromo-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICYTAYPKBLQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058780
Record name Propanoic acid, 3-bromo-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-23-5
Record name Ethyl bromopyruvate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl bromopyruvate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl bromopyruvate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-bromo-2-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-bromo-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl bromopyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.663
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl bromopyruvate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ4Z94MM35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Bromopyruvate in Glycolysis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Ethyl bromopyruvate (EBP) is a reactive alkylating agent and a potent inhibitor of glycolysis, a metabolic pathway crucial for energy production in rapidly proliferating cells, particularly cancer cells.[1][2][3] Its mechanism of action is primarily centered on the covalent modification of key glycolytic enzymes, leading to a rapid depletion of intracellular ATP, induction of oxidative stress, and subsequent cell death.[1][4][5] This document provides a detailed overview of the molecular mechanisms, quantitative inhibitory data, and relevant experimental protocols for studying the effects of this compound. The ester moiety of EBP enhances its cell permeability compared to its parent compound, bromopyruvic acid, making it a valuable tool for cellular studies.[1]

Core Mechanism of Glycolysis Inhibition

The primary mechanism of this compound involves its function as a highly reactive electrophile.[1] The presence of an α-halo carbonyl group makes it susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues within proteins.[1]

Chemical Reactivity: Alkylation of Cysteine Residues

This compound acts as an alkylating agent. The core of its inhibitory action is the irreversible covalent modification (alkylation) of cysteine residues located in the active sites of its target enzymes.[1][6] This reaction forms a stable thioether bond, which alters the enzyme's three-dimensional structure and renders it catalytically inactive.

Primary Enzymatic Targets in Glycolysis

EBP targets several key enzymes in the glycolytic pathway, effectively creating bottlenecks that shut down the entire process.[1]

1.2.1 Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) GAPDH is considered a primary target of this compound and its analogs.[2][5][7] This enzyme contains a critical cysteine residue (Cys152) in its active site, which is essential for its catalytic activity.[6] EBP irreversibly alkylates this residue, inhibiting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a crucial energy-yielding step in glycolysis.[5][6] The inhibition of GAPDH is a significant contributor to the potent anti-glycolytic and cytotoxic effects of bromopyruvate compounds.[7]

1.2.2 Hexokinase II (HK-II) Hexokinase, particularly the HK-II isoform that is often overexpressed in cancer cells and bound to the mitochondrial outer membrane, is another key target.[8][9][10][11] Inhibition of HK-II by bromopyruvate analogs blocks the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[12][13] This action not only halts glycolysis at its entry point but can also disrupt the anti-apoptotic protection afforded by mitochondrially-bound HK-II.[10]

1.2.3 Other Potential Targets Studies on bromopyruvate analogs have indicated that other glycolytic enzymes, such as pyruvate (B1213749) kinase and 3-phosphoglycerate (B1209933) kinase, can also be inhibited, contributing to the comprehensive shutdown of the pathway.[1][3] this compound has also been shown to inhibit pyruvate dehydrogenase, which links glycolysis to the TCA cycle.[14][15]

glycolysis_inhibition cluster_glycolysis Glycolytic Pathway Glucose Glucose G6P G6P Glucose->G6P Hexokinase (HK-II) F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP Aldolase BPG13 BPG13 GAP->BPG13 GAPDH PG3 PG3 BPG13->PG3 PG2 PG2 PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate LDH EBP This compound EBP->G6P Inhibits EBP->BPG13 Inhibits EBP->Pyruvate Inhibits

Caption: Key inhibition points of this compound in the glycolytic pathway.

Downstream Cellular Consequences

The inhibition of glycolysis by this compound triggers a cascade of downstream events that culminate in cell death.

ATP Depletion and Energy Crisis

By blocking glycolysis, EBP severely curtails the cell's ability to produce ATP.[1][9] This is particularly detrimental to cancer cells that rely heavily on aerobic glycolysis for energy (the Warburg effect).[9][12] The resulting energy crisis disrupts numerous ATP-dependent cellular processes, leading to metabolic collapse.[3]

Induction of Oxidative Stress

Inhibition of GAPDH and other metabolic enzymes can lead to the generation of reactive oxygen species (ROS).[4] Furthermore, EBP can react with and deplete glutathione (B108866) (GSH), a major intracellular antioxidant, further exacerbating oxidative stress.[4] This increase in ROS can cause widespread damage to DNA, proteins, and lipids.

Cell Death Pathways

The combination of severe ATP depletion and high oxidative stress induced by EBP can trigger multiple forms of cell death, including apoptosis and necrosis.[4][5][9] The specific cell death modality may depend on the cell type and the extent of the energetic collapse.[9]

cellular_consequences EBP This compound Glycolysis Glycolysis Inhibition (GAPDH, HK-II) EBP->Glycolysis Induces ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion ROS_Increase Increased ROS Glycolysis->ROS_Increase Energy_Crisis Metabolic & Energy Crisis ATP_Depletion->Energy_Crisis Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Cell_Death Cell Death (Apoptosis, Necrosis) Energy_Crisis->Cell_Death Oxidative_Stress->Cell_Death seahorse_workflow start Baseline ECAR Measurement injection1 Injection 1: Glucose Initiates Glycolysis start->injection1 measurement1 Measure Glycolysis injection1->measurement1 injection2 Injection 2: Oligomycin Maximizes Glycolysis measurement1->injection2 measurement2 Measure Glycolytic Capacity injection2->measurement2 injection3 Injection 3: 2-DG Inhibits Glycolysis measurement2->injection3 measurement3 Measure Non-Glycolytic Acidification injection3->measurement3 end Data Analysis measurement3->end

References

Role of ethyl bromopyruvate as an alkylating agent in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Bromopyruvate as an Alkylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (EBP) is a highly reactive and versatile bifunctional molecule widely employed as an alkylating agent in organic synthesis and chemical biology. Its structure, featuring an α-bromo ketone and an ethyl ester, confers a potent electrophilic character, making it an invaluable reagent for constructing complex molecular architectures and for probing biological systems. This technical guide provides a comprehensive overview of the core principles of EBP's reactivity, its application in the synthesis of diverse heterocyclic systems, and its role as a covalent inhibitor of enzymes, particularly in the context of anticancer and antimicrobial research. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic tool.

Introduction: Chemical Properties of this compound

This compound (IUPAC Name: Ethyl 3-bromo-2-oxopropanoate; CAS No: 70-23-5) is a halogenated α-keto ester.[1] It is typically a clear yellow to pink-red liquid with a pungent odor.[2][3] The presence of three key functional groups—a bromine atom, a ketone, and an ester—makes it a highly reactive and versatile molecule. The α-bromo ketone moiety is the primary site of its electrophilic reactivity, making it an excellent substrate for nucleophilic substitution reactions.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₅H₇BrO₃[1]
Molecular Weight195.01 g/mol [1][6]
AppearanceClear yellow to pink-red liquid[2][3]
Boiling Point98-100°C at 10 mmHg[2]
Density1.554 g/mL at 25°C[2]
SolubilitySoluble in organic solvents (ethanol, acetone); difficult to mix with water[2][3]
Storage2-8°C, under inert gas (Nitrogen), moisture sensitive[3][7]

The Chemistry of Alkylation with this compound

The primary role of this compound in organic chemistry is as an alkylating agent. The carbon atom alpha to the carbonyl group and bonded to the bromine atom is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4][5]

General Reaction Mechanism

Alkylation reactions with this compound typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion as the leaving group. The reactivity is enhanced by the adjacent carbonyl group, which withdraws electron density and stabilizes the transition state.

Alkylation_Mechanism cluster_reactants Reactants cluster_product Product EBP This compound (Electrophile) Product Alkylated Product EBP->Product Sɴ2 Attack Nu Nucleophile (Nu:⁻) Nu->Product Br Bromide Ion (Br⁻) Product->Br Displacement

Caption: General Sɴ2 alkylation mechanism of this compound.

Key nucleophiles that readily react with this compound include:

  • Sulfur Nucleophiles: Thiols (e.g., cysteine residues in proteins), thioamides, and thioureas.[3][4][8]

  • Nitrogen Nucleophiles: Primary and secondary amines, amidines, and the nitrogen atoms in heterocyclic rings like imidazoles and pyrazoles.[3][5][9]

  • Oxygen Nucleophiles: Although less common, reactions with oxygen nucleophiles can occur.

  • Carbon Nucleophiles: Enolates and other carbanions.[10]

Applications in Organic Synthesis: Heterocycle Formation

This compound is a cornerstone reagent for the synthesis of a wide variety of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[4][11][12]

Hantzsch Thiazole (B1198619) Synthesis

One of the most prominent applications of EBP is in the Hantzsch thiazole synthesis. In this reaction, EBP undergoes cyclocondensation with a thioamide to produce substituted ethyl thiazole-4-carboxylates with high yields.[4] These thiazole derivatives are valuable intermediates in drug discovery.[4][5]

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Workflow Reactants This compound + Thioamide Intermediate Thioether Intermediate (via Sɴ2 Alkylation) Reactants->Intermediate Cyclization Intramolecular Cyclization (N attacks C=O) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Ethyl Thiazole-4-carboxylate Dehydration->Product

Caption: Workflow for the Hantzsch thiazole synthesis.

Gewald Aminothiophene Synthesis

This compound can be used in variations of the Gewald reaction to synthesize substituted 2-aminothiophenes.[13][14] This multicomponent reaction typically involves a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur.[15][16] The versatility of this reaction allows for the creation of diverse libraries of thiophene (B33073) derivatives for screening.

Synthesis of Other Heterocycles

EBP is also a precursor for other heterocyclic systems, including:

  • Quinoxalines: Formed by the reaction of EBP with benzene-1,2-diamine.[4][5]

  • Imidazoles: Synthesized through cyclocondensation with arylamidines.[5]

  • Oxazines: Can be formed through various cycloaddition reactions.[4]

Table 2: Synthesis of Heterocycles using this compound

Heterocycle ClassCo-reactant(s)Key Reaction TypeReference(s)
ThiazolesThioamides / ThioureasHantzsch Synthesis[4]
QuinoxalinesBenzene-1,2-diamineCondensation / Cyclization[5]
ImidazolesArylamidinesCyclocondensation[5]
AzolesImidazole, Pyrazole, etc.N-Alkylation[9]

Role in Chemical Biology and Drug Development

The high reactivity of this compound towards nucleophilic amino acid residues makes it a powerful tool for chemical biology and a lead compound in drug development, particularly as a covalent inhibitor.[5][17]

Covalent Enzyme Inhibition

EBP is known to be a potent and often irreversible inhibitor of enzymes that rely on active-site cysteine residues for their catalytic activity.[5] The thiol group of cysteine is a strong nucleophile that readily attacks EBP, forming a stable covalent bond and inactivating the enzyme.

Targeting Glycolysis in Cancer and Infectious Disease

A significant focus of EBP research is its ability to inhibit key enzymes in the glycolysis pathway.[5][18] Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making this pathway an attractive therapeutic target.[5][18] Similarly, various pathogens rely on glycolysis for energy production.[19][20]

EBP has been shown to inhibit several key glycolytic enzymes:

By inhibiting these enzymes, EBP leads to a rapid depletion of cellular ATP, disrupting cellular energy metabolism and inducing cell death.[5][19]

G Inhibition of Glycolysis by this compound Glucose Glucose HK HK Glucose->HK G6P Glucose-6-P HK->G6P Hexokinase II (HK-II) F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP GAP F16BP->GAP GAPDH GAPDH GAP->GAPDH BPG 1,3-BPG GAPDH->BPG GAPDH PEP PEP BPG->PEP PK PK PEP->PK Pyruvate Pyruvate PK->Pyruvate Pyruvate Kinase (PK) ATP_Prod ATP Production Pyruvate->ATP_Prod EBP This compound EBP->HK Inhibition EBP->GAPDH Inhibition EBP->PK Inhibition

Caption: this compound inhibits key enzymes in the glycolytic pathway.

Table 3: Enzyme Inhibition Data for this compound and Analogs

Target EnzymeOrganism / Cell LineInhibitorIC₅₀ / KᵢEffectReference(s)
GAPDHMycobacterium tuberculosisThis compoundKᵢ determinedATP reduction, Iron uptake inhibition[19]
Pyruvate KinaseMycobacterium tuberculosisThis compound-Enzyme inhibition[19]
Isocitrate LyaseMycobacterium tuberculosisThis compound-Enzyme inhibition[19]
Malate SynthaseMycobacterium tuberculosisThis compound-Enzyme inhibition[19]
Hexokinase IICancer Cells3-Bromopyruvate (analog)-Inhibition of glycolysis[2][12][21]
Pyruvate Dehydrogenase-This compound-Inhibition, ATP decrease[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of EBP from ethyl pyruvate via bromination.[22]

Materials:

  • Ethyl pyruvate (0.155 mol)

  • Bromine (0.155 mol)

  • Dry diethyl ether (100 mL)

  • Saturated sodium chloride solution

  • Saturated sodium carbonate solution

  • 250 mL three-necked flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Combine ethyl pyruvate (18.0g, 0.155 mol) and dry ether (100 mL) in a 250 mL three-necked flask equipped with a magnetic stirrer and dropping funnel.

  • Stir the mixture at room temperature and slowly add bromine (8 mL, 0.155 mol) dropwise, maintaining the temperature between 20-34°C.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture and transfer it to a separatory funnel.

  • Wash the organic phase with saturated sodium chloride solution, followed by saturated sodium carbonate solution until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The product, a yellow oily liquid, is obtained. Expected yield: ~90% (27.2g).[22]

Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[2]

Protocol 2: Hantzsch Synthesis of a Thiazole Derivative

This is a representative protocol for the alkylation of a thioamide with EBP.

Materials:

Procedure:

  • Dissolve thiobenzamide (1.37 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add this compound (1.95 g, 10 mmol) to the solution.

  • Heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically a few hours), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or addition of water. Collect the solid by filtration.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 2-phenylthiazole-4-carboxylate.

Protocol 3: Workflow for Assessing Protein Alkylation

This workflow outlines the general steps to confirm the covalent modification of a target protein by EBP.

Protein_Alkylation_Workflow start Purified Target Protein incubate Incubate with This compound (Various concentrations & times) start->incubate quench Quench Reaction (e.g., add excess thiol like DTT) incubate->quench analysis Analysis of Modification quench->analysis ms Mass Spectrometry (MS) (Confirm mass shift corresponding to EBP adduct) analysis->ms Structural Confirmation activity Enzyme Activity Assay (Measure loss of function) analysis->activity Functional Confirmation

Caption: Experimental workflow for protein alkylation analysis.

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications spanning synthetic organic chemistry to drug discovery. Its well-defined reactivity enables the efficient construction of important heterocyclic scaffolds.[4] Furthermore, its ability to act as a covalent modifier of enzymes, particularly those in critical metabolic pathways like glycolysis, has established it as a valuable probe for chemical biology and a promising lead for the development of novel anticancer and antimicrobial therapeutics.[2][5][19] A thorough understanding of its reactivity, handling requirements, and reaction protocols is essential for researchers aiming to leverage its full synthetic and biological potential.

References

An In-depth Technical Guide to the Electrophilic Nature of Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrophilic Reactivity of Ethyl Bromopyruvate

This compound (EBP) is a highly reactive α-halo ketone that serves as a versatile electrophilic building block in organic synthesis and chemical biology.[1][2][3] Its potent electrophilicity is a consequence of the electron-withdrawing effects of the adjacent ketone and ester functionalities, which polarize the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, positioning this compound as a crucial intermediate in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds with significant pharmacological activity.[3][4]

In the realm of drug development, the electrophilic nature of this compound is harnessed for the targeted covalent inhibition of enzymes.[2] It readily reacts with nucleophilic residues, such as cysteine, within the active sites of enzymes, leading to irreversible inactivation.[2] This property has been notably exploited in the development of anticancer and antimicrobial agents by targeting key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2][5] This guide provides a comprehensive overview of the electrophilic character of this compound, detailing its chemical properties, key reactions, and applications, with a focus on providing actionable data and protocols for laboratory use.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₅H₇BrO₃[6][7]
Molecular Weight 195.01 g/mol [6][8]
CAS Number 70-23-5[7]
Appearance Clear yellow to pink-red liquid[7]
Boiling Point 98-100 °C at 10 mmHg[8]
Density 1.554 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.469
Solubility Soluble in organic solvents such as ethanol (B145695) and acetone; difficult to mix with water.[7]
¹H NMR Chemical shifts are dependent on the solvent, but typically show signals for the ethyl group (triplet and quartet) and the bromomethyl group (singlet).
¹³C NMR Characteristic peaks for the carbonyl carbons of the ketone and ester, the carbon bearing the bromine, and the ethyl group carbons.[6]
IR Spectroscopy Strong absorption bands corresponding to the C=O stretching of the ketone and ester groups.[6]
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation pattern.[6][9]

Key Reactions and Mechanisms: Harnessing Electrophilicity

The electrophilic α-carbon in this compound is the focal point of its reactivity, participating in a variety of nucleophilic substitution and condensation reactions.

Hantzsch Thiazole (B1198619) Synthesis

A classic application of this compound is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in medicinal chemistry.[3] The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[4]

Reaction Scheme:

Where R1 is typically H from the bromomethyl group of EBP, and R2 can be various substituents from the thioamide.

Quinoxaline Synthesis

This compound is also a key reagent in the synthesis of quinoxalines, another important class of heterocyclic compounds. This is typically achieved through a condensation reaction with an o-phenylenediamine.[1]

Reaction Scheme:

Alkylation of Nucleophiles

As a potent alkylating agent, this compound readily reacts with a wide range of nucleophiles, including amines and thiols.[2][10] The reaction with amines can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.[10][11][12]

General Alkylation Scheme (Amine):

Role in Drug Development: Covalent Enzyme Inhibition

The electrophilic nature of this compound makes it an effective covalent inhibitor of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[2] A prime example of this is its inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis pathway.[5][13]

Inhibition of Glycolysis

Cancer cells often exhibit a high rate of glycolysis (the Warburg effect), making this pathway an attractive target for anticancer therapies.[14][15] this compound and its derivatives can enter cells and alkylate the active site cysteine of GAPDH, leading to its irreversible inhibition.[16] This blocks the glycolytic flux, leading to a depletion of ATP and inducing cell death.[2][16]

Below is a diagram illustrating the inhibition of GAPDH by this compound within the glycolysis pathway.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P GAPDH GAPDH G3P->GAPDH NAD+ to NADH BPG13 1,3-Bisphosphoglycerate PG3 3-Phosphoglycerate BPG13->PG3 Pyruvate Pyruvate PG3->Pyruvate EBP This compound EBP->GAPDH Covalent Inhibition (Alkylation of Cys residue) GAPDH->BPG13

Caption: Inhibition of GAPDH by this compound in the Glycolysis Pathway.

Experimental Protocols

The following protocols are provided as examples of how this compound is used in key synthetic transformations.

General Workflow for Synthesis

The diagram below outlines a typical experimental workflow for a synthesis involving this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents (Nucleophile, EBP) Mixing Combine Reagents in Solvent Reagents->Mixing Solvent Prepare Solvent Solvent->Mixing Stirring Stir at Defined Temperature and Time Mixing->Stirring Monitoring Monitor Reaction (TLC, LC-MS) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify Product (Crystallization, Chromatography) Concentration->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General Experimental Workflow for Synthesis with this compound.

Protocol for Hantzsch Thiazole Synthesis

This protocol is a representative example for the synthesis of a thiazole derivative.[4][17]

  • Materials:

    • Thioamide (1.0 eq)

    • This compound (1.0 eq)

    • Ethanol (solvent)

    • Sodium bicarbonate (optional, as a base)

  • Procedure:

    • Dissolve the thioamide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add this compound dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • If a precipitate forms upon completion of the reaction, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

ReactantsConditionsProductYieldReference
Thiourea, this compoundEthanol, reflux, 3hEthyl 2-aminothiazole-4-carboxylateNot specified[18]
Boc-d-alanine thioamide, this compoundDME, -13 °C to rt, 1hBoc-d-Ala-thiazole-4-carboxylate95%[17]
Protocol for Quinoxaline Synthesis

This protocol describes a one-pot synthesis of functionalized pyrrolo[1,2-a]quinoxalines.[1]

  • Materials:

  • Procedure:

    • To a stirred solution of benzene-1,2-diamine and dialkyl acetylenedicarboxylate in acetonitrile, add this compound at room temperature.

    • Heat the mixture under reflux for 12 hours.

    • A precipitate will form. Collect the solid product by filtration.

    • Recrystallize the product from methanol (B129727) to obtain the pure pyrrolo[1,2-a]quinoxaline (B1220188) derivative.

ReactantsConditionsProductYieldReference
Benzene-1,2-diamine, Dimethyl acetylenedicarboxylate, this compoundMeCN, reflux, 12hDimethyl 1-(2-ethoxy-2-oxoethyl)pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate93%[1]
4,5-Dimethylbenzene-1,2-diamine, Diethyl acetylenedicarboxylate, this compoundMeCN, reflux, 12hDiethyl 1-(2-ethoxy-2-oxoethyl)-7,8-dimethylpyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate90%[1]
General Protocol for Alkylation of Amines

This is a general procedure for the N-alkylation of a primary or secondary amine with this compound.[10][12]

  • Materials:

    • Amine (primary or secondary) (1.0 eq)

    • This compound (1.0-1.2 eq)

    • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)

    • Aprotic solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve the amine and the base in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Add this compound dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound's pronounced electrophilic character, stemming from its unique α-halo ketone structure, establishes it as a cornerstone reagent in modern organic synthesis and a valuable tool in drug discovery. Its ability to readily undergo nucleophilic substitution allows for the efficient construction of complex heterocyclic systems, while its capacity for covalent modification of enzyme active sites provides a powerful strategy for therapeutic intervention. The data and protocols presented in this guide are intended to equip researchers with the fundamental knowledge and practical methodologies to effectively utilize the electrophilic nature of this compound in their scientific endeavors. As research continues to uncover novel applications, a thorough understanding of its reactivity will remain paramount for innovation in both chemistry and medicine.

References

The Versatility of Ethyl Bromopyruvate: A Technical Guide to Heterocyclic Compound Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Ethyl Bromopyruvate in the Synthesis of Bioactive Heterocyclic Compounds.

This compound, a highly reactive α-halogenated carbonyl compound, stands as a cornerstone in the edifice of synthetic organic chemistry. Its inherent electrophilicity makes it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic scaffolds, which are fundamental components of numerous pharmaceuticals. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of thiazoles, oxazoles, and pyridazinones. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways are presented to empower researchers in the pursuit of novel therapeutic agents.

Core Synthetic Applications of this compound

This compound's utility stems from its two reactive centers: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for a range of cyclization reactions to form various heterocyclic systems.

Hantzsch Thiazole (B1198619) Synthesis

One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea (B124793).[1][2][3] The resulting thiazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

A mixture of thiourea (1.2 mmol) and this compound (1 mmol) in ethanol (B145695) (2 mL) is stirred at 70°C for 1 hour.[1][7] Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and dried to yield ethyl 2-amino-1,3-thiazole-4-carboxylate.[1][7]

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)Reference
This compound1Ethanol70193-100[1][7]
Thiourea1.2Ethanol70193-100[1][7]

Table 1: Quantitative data for the synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate.

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product This compound This compound Mixing in Ethanol Mixing in Ethanol This compound->Mixing in Ethanol Thiourea Thiourea Thiourea->Mixing in Ethanol Heating at 70°C Heating at 70°C Mixing in Ethanol->Heating at 70°C 1 hour Cooling Cooling Heating at 70°C->Cooling Precipitation in Ice Water Precipitation in Ice Water Cooling->Precipitation in Ice Water Filtration Filtration Precipitation in Ice Water->Filtration Drying Drying Filtration->Drying Ethyl 2-amino-1,3-thiazole-4-carboxylate Ethyl 2-amino-1,3-thiazole-4-carboxylate Drying->Ethyl 2-amino-1,3-thiazole-4-carboxylate

Hantzsch Thiazole Synthesis Workflow
Robinson-Gabriel Oxazole (B20620) Synthesis

This compound also serves as a key starting material in variations of the Robinson-Gabriel synthesis for the formation of oxazoles.[8] This method typically involves the cyclization of a 2-acylamino-ketone, which can be prepared from this compound and an amide.[8] Oxazole-containing compounds are prevalent in natural products and exhibit a range of biological activities.

Experimental Protocol: Synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate

A mixture of this compound and 4-methoxybenzamide (B147235) is refluxed in a 1:1 mixture of toluene (B28343) and dioxane for 24-72 hours.[8] The crude product is then purified to yield ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.[8]

ReactantSolventConditionTime (h)Yield (%)Reference
This compoundToluene/Dioxane (1:1)Reflux24-7250[8]
4-MethoxybenzamideToluene/Dioxane (1:1)Reflux24-7250[8]

Table 2: Quantitative data for the synthesis of Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate.

Pyridazinone Synthesis

Pyridazinone scaffolds are important in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects. The synthesis of pyridazinones can be achieved through the cyclocondensation of a γ-keto acid or ester with a hydrazine (B178648) derivative. While a direct, one-step synthesis from this compound is less commonly reported, a plausible multi-step pathway involves the initial reaction of this compound with a suitable carbanion to form a γ-keto ester, which is then cyclized with hydrazine.

Conceptual Protocol: Synthesis of a 6-Substituted-3(2H)-pyridazinone

  • Formation of the γ-keto ester: this compound is reacted with an appropriate nucleophile (e.g., an enolate) to introduce the carbon framework of the γ-keto ester.

  • Cyclization: The resulting γ-keto ester is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent like ethanol to facilitate the cyclocondensation and formation of the pyridazinone ring.

ReactantSolventConditionTime (h)Yield (%)Reference
γ-keto esterEthanolReflux458 (example)[1]
Hydrazine hydrateEthanolReflux458 (example)[1]

Table 3: Representative quantitative data for the cyclization step in pyridazinone synthesis.

Biological Relevance and Drug Development

The heterocyclic compounds synthesized from this compound often exhibit potent biological activities, making them attractive candidates for drug development. For instance, many thiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is critical for tumor growth and metastasis.[1][5] Several thiazole-containing compounds have been shown to inhibit VEGFR-2, thereby blocking the downstream signaling cascade that promotes cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole_Inhibitor Thiazole Derivative (VEGFR-2 Inhibitor) Thiazole_Inhibitor->VEGFR2 Inhibits MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Survival Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition
Drug Discovery and Development Workflow for Kinase Inhibitors

The development of a kinase inhibitor, from initial concept to a marketable drug, is a complex, multi-stage process. The general workflow provides a roadmap for researchers in this field.

Drug_Discovery_Workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target Identification Target Identification Hit Identification Hit Identification Target Identification->Hit Identification Assay Development & HTS Lead Generation Lead Generation Hit Identification->Lead Generation Hit-to-Lead Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR Studies In vitro studies In vitro studies Lead Optimization->In vitro studies In vivo studies In vivo studies In vitro studies->In vivo studies Toxicology Toxicology In vivo studies->Toxicology Phase I Phase I Toxicology->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Review Regulatory Review Phase III->Regulatory Review Phase IV Phase IV Regulatory Review->Phase IV

Kinase Inhibitor Drug Development

Conclusion

This compound is an indispensable reagent in the synthesis of heterocyclic compounds with significant potential in drug discovery. Its ability to readily participate in well-established reactions like the Hantzsch thiazole synthesis, as well as its utility in constructing oxazole and pyridazinone cores, provides chemists with a powerful tool for generating molecular diversity. The biological activity of these resulting heterocycles, particularly as kinase inhibitors, underscores the importance of this compound in the development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this versatile precursor.

References

Ethyl Bromopyruvate: An In-depth Technical Guide to its Application as an Irreversible Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ethyl bromopyruvate (EBP), a highly reactive alkylating agent utilized extensively in biochemical and pharmaceutical research as an irreversible enzyme inhibitor. Its ability to form stable covalent bonds with specific amino acid residues makes it an invaluable tool for probing enzyme mechanisms, identifying active site residues, and developing novel therapeutic agents.

Introduction to this compound

This compound (CAS 70-23-5) is a halogenated organic compound and an ester derivative of pyruvic acid.[1][2][3] Structurally, it features a reactive α-halo carbonyl group, which renders it a potent electrophile susceptible to nucleophilic attack.[4] This reactivity is the basis of its function as an irreversible enzyme inhibitor, allowing it to covalently modify and permanently inactivate target enzymes.[5][6][7]

EBP is particularly effective in targeting enzymes with nucleophilic residues, such as cysteine or histidine, within their active sites.[4] Due to this property, it is classified as an active-site-directed inhibitor or an affinity label.[8] Its applications are prominent in cancer research, where it is used to target the altered metabolic pathways of tumor cells, and in microbiology for its antibacterial properties.[3][9] The ethyl ester group enhances its cell permeability compared to its parent acid, 3-bromopyruvic acid (3-BP), making it suitable for cellular studies.[4]

Mechanism of Irreversible Inhibition

The inhibitory action of this compound is a classic example of irreversible inhibition, which typically proceeds through a two-step mechanism.[10] This process involves the initial, reversible formation of an enzyme-inhibitor complex (E-I), followed by a chemical reaction that creates a stable, covalent bond, resulting in a permanently inactivated enzyme (E-I*).[11]

  • Initial Binding (Reversible): EBP first binds non-covalently to the enzyme's active site, a step governed by association (k_on) and dissociation (k_off) rate constants.[10] This initial interaction is often competitive with the enzyme's natural substrate.[8]

  • Covalent Modification (Irreversible): Following binding, the electrophilic α-carbon of EBP is attacked by a nucleophilic amino acid residue in the active site. The primary target is the thiol group (-SH) of a cysteine residue, leading to an S-alkylation reaction.[4] This forms a stable thioether bond and permanently modifies the enzyme, rendering it catalytically inactive. The rate of this step is defined by the inactivation rate constant, k_inact.[10]

This mechanism-based inactivation is highly specific, as the inhibitor utilizes the enzyme's own binding and catalytic machinery to achieve its effect.[6]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Enzyme (E) (with Cys-SH) EI Non-covalent E-I Complex E->EI kon I This compound (I) (Br-CH2-CO-COOEt) EI->E koff EI_star Covalently-linked E-I* Complex (E-S-CH2-CO-COOEt) EI->EI_star kinact (Irreversible) HBr HBr EI_star->HBr Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase II F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate GAP Glyceraldehyde-3-Phosphate F16BP->GAP Aldolase DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH ATP ATP Production (Net Loss) DPG->ATP PEP Phosphoenolpyruvate Pyruvate (B1213749) Pyruvate PEP->Pyruvate Pyruvate Kinase AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Pyruvate->ATP TCA TCA Cycle AcetylCoA->TCA TCA->ATP EBP This compound EBP->G6P Inhibits EBP->DPG Inhibits EBP->Pyruvate Inhibits EBP->AcetylCoA Inhibits start Start: Purified Enzyme + This compound (EBP) kinetics Kinetic Assays (Determine k_inact, K_I) start->kinetics dilution Jump-Dilution Experiment start->dilution mass_spec Mass Spectrometry (Identify Modification Site) start->mass_spec confirm Confirm Irreversibility? kinetics->confirm dilution->confirm identify Identify Modified Residue? mass_spec->identify confirm->identify Yes end Conclusion: EBP is an irreversible inhibitor targeting a specific residue identify->end Yes EBP This compound Glycolysis Glycolysis Inhibition (GAPDH, HKII, etc.) EBP->Glycolysis Inhibits ATP_depletion Severe ATP Depletion Glycolysis->ATP_depletion ROS Increased ROS ATP_depletion->ROS Leads to Cellular_Stress Cellular Stress Response ATP_depletion->Cellular_Stress ROS->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis Induces NFkB NF-κB Pathway (Inflammation) Cellular_Stress->NFkB Modulates ERK ERK Pathway (Survival/Proliferation) Cellular_Stress->ERK Modulates

References

The Biological Versatility of Ethyl Bromopyruvate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl bromopyruvate, a reactive α-halo ketone, and its derivatives have emerged as a compelling class of compounds with a broad spectrum of biological activities. Their potent anticancer and antimicrobial properties stem from their ability to target fundamental cellular processes, primarily through the alkylation of cysteine residues in key proteins. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, detailing their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Mechanisms of Action

The biological effects of this compound and its derivatives are primarily attributed to their function as potent alkylating agents. The electrophilic carbon bearing the bromine atom readily reacts with nucleophilic residues on proteins, particularly the thiol group of cysteine. This irreversible covalent modification can lead to the inhibition of enzyme activity and disruption of critical cellular pathways.

Inhibition of Glycolysis and Metabolic Enzymes

A primary mechanism underlying the anticancer and antimicrobial effects of these compounds is the inhibition of key enzymes involved in cellular metabolism, particularly glycolysis. By targeting enzymes essential for energy production, these derivatives can induce a metabolic crisis in rapidly proliferating cancer cells and pathogens.

Key enzymatic targets include:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A crucial enzyme in glycolysis, GAPDH contains a reactive cysteine in its active site, making it a prime target for inhibition by this compound derivatives.

  • Pyruvate (B1213749) Kinase: This enzyme catalyzes the final step of glycolysis. Its inhibition further disrupts the energy production pathway.[1]

  • Hexokinase II: Often overexpressed in cancer cells, this enzyme is responsible for the first committed step of glycolysis.

Modulation of Key Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate several critical signaling pathways implicated in cell survival, proliferation, and inflammation.

  • mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • HMGB1/TLR4/NF-κB Signaling Pathway: This pathway plays a crucial role in the inflammatory response. Ethyl pyruvate has been shown to inhibit the release of High Mobility Group Box 1 (HMGB1), a key inflammatory mediator, thereby suppressing the downstream activation of Toll-like receptor 4 (TLR4) and the transcription factor NF-κB.

  • Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular antioxidant responses. Ethyl pyruvate has been observed to inhibit this pathway in certain contexts.

Quantitative Biological Data

The following tables summarize the reported anticancer and antimicrobial activities of this compound and its derivatives.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is for various thiazole (B1198619) derivatives of this compound against different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazole Derivative 4a MCF-7 (Breast)12.7 ± 0.77[2]
HepG2 (Liver)6.69 ± 0.41[2]
Thiazole Derivative 4b MCF-7 (Breast)31.5 ± 1.91[2]
HepG2 (Liver)51.7 ± 3.13[2]
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Thiazole Derivative 5 MCF-7 (Breast)28.0 ± 1.69[2]
HepG2 (Liver)26.8 ± 1.62[2]
4-(4-bromophenyl)-thiazol-2-amine derivative p2 MCF-7 (Breast)10.5[3]
Acetylthiazole Derivative 5 A549 (Lung)0.452[4]
Thiazole Derivative 8a A549 (Lung)0.521[4]
Thiazole Derivative 8b A549 (Lung)0.634[4]
Thiazole Derivative 8d A549 (Lung)0.876[4]
Thiazole Derivative 8e A549 (Lung)0.912[4]
Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismStrainMIC (mg/L)Reference
Mycobacterium tuberculosisH37Rv32[5][6]
Mycobacterium tuberculosisMDR-TB32-64[5][6]
Enterococcus faeciumVancomycin-resistant64[5][6]
Staphylococcus aureusMethicillin-resistant (MRSA)32-64[5][6]
Klebsiella pneumoniaeCarbapenem-resistant64[5][6]
Acinetobacter baumanniiCarbapenem-resistant64[5][6]
Pseudomonas aeruginosaMulti-drug resistant64[5][6]
Enterobacter speciesMulti-drug resistant64[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Thiazole Derivatives

Thiazole derivatives are a prominent class of compounds synthesized from this compound. The Hantzsch thiazole synthesis is a common method employed.[7]

General Protocol for the Synthesis of 2-Aminothiazole (B372263) Derivatives:

  • Reaction Setup: Dissolve this compound (1 equivalent) and a substituted thiourea (B124793) (1 equivalent) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) in a round-bottom flask.[8][9]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired 2-aminothiazole derivative.[8]

Example: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate:

A detailed protocol for a similar synthesis involves refluxing this compound and thiourea in ethanol. After cooling, the mixture is poured into ice water and basified with NaOH to precipitate the product, which is then recrystallized from ethanol.

Cell Viability and Cytotoxicity Assays

MTT Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 to 1.5 x 105 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[10][11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assays

In Vitro GAPDH Inhibition Assay:

This assay measures the inhibition of GAPDH activity by monitoring the reduction of NAD+ to NADH.

  • Reaction Mixture: Prepare a reaction mixture containing GAPDH assay buffer, GAPDH substrate (glyceraldehyde-3-phosphate), and NAD+.

  • Inhibitor Incubation: Pre-incubate the GAPDH enzyme with various concentrations of the this compound derivative.

  • Initiate Reaction: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

In Vitro Pyruvate Kinase Activity Assay:

This coupled enzyme assay measures pyruvate kinase activity by quantifying the amount of pyruvate produced.

  • Reaction Mixture: Prepare a reaction mixture containing pyruvate kinase assay buffer, phosphoenolpyruvate (B93156) (PEP), and ADP.[15][16][17]

  • Inhibitor Incubation: Pre-incubate the pyruvate kinase enzyme with various concentrations of the this compound derivative.

  • Coupled Reaction: The pyruvate produced is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+.[15][16]

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which is proportional to the pyruvate kinase activity.[15][16]

  • Data Analysis: Calculate the reaction rates to determine the level of inhibition.

Western Blot Analysis for Signaling Pathway Modulation

Protocol for NF-κB Pathway Activation:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative, with or without a stimulant like lipopolysaccharide (LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., p-p65, IκBα). Follow with incubation with an HRP-conjugated secondary antibody.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein expression or phosphorylation status.[10]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

Signaling Pathways

Caption: Simplified mTOR signaling pathway and potential inhibition by this compound derivatives.

HMGB1_TLR4_NFkB_Pathway HMGB1/TLR4/NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cellular_Stress Cellular Stress / Damage HMGB1_release HMGB1 Release Cellular_Stress->HMGB1_release HMGB1 Extracellular HMGB1 HMGB1_release->HMGB1 TLR4 TLR4 HMGB1->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB degradation releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes EBP Ethyl Pyruvate EBP->HMGB1_release inhibits EBP->NFkB_active inhibits?

Caption: Inhibition of the HMGB1/TLR4/NF-κB pathway by ethyl pyruvate.

Nrf2_Keap1_Pathway Nrf2-Keap1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds to Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Nrf2_active Nrf2 (Nuclear Translocation) Nrf2->Nrf2_active dissociates and translocates Cul3->Nrf2 ubiquitinates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes EBP_derivatives This compound Derivatives EBP_derivatives->Nrf2_active inhibits?

Caption: The Nrf2-Keap1 antioxidant response pathway and its potential modulation.

Experimental Workflows

MTT_Assay_Workflow MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion (e.g., 24h) seed_cells->incubate_adhesion add_compound Add this compound derivative (various concentrations) incubate_adhesion->add_compound incubate_treatment Incubate for treatment period (e.g., 24-72h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan formation (e.g., 2-4h) add_mtt->incubate_formazan add_solubilizer Add solubilization solution (e.g., DMSO) incubate_formazan->add_solubilizer measure_absorbance Measure absorbance (570 nm or 590 nm) add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for determining cell viability using the MTT assay.

Western_Blot_Workflow Western Blot Workflow for Pathway Analysis start Start cell_treatment Treat cells with compound and/or stimulus start->cell_treatment cell_lysis Lyse cells and extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to membrane (e.g., PVDF) sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with ECL substrate secondary_ab->detection analysis Analyze and quantify band intensity detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of signaling pathway modulation.

Conclusion

This compound and its derivatives represent a versatile class of bioactive molecules with significant potential in the fields of oncology and infectious diseases. Their ability to irreversibly inhibit key metabolic enzymes and modulate critical signaling pathways provides a strong rationale for their continued investigation and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers in this exciting area of drug discovery. Further exploration of structure-activity relationships and the development of more selective derivatives will be crucial in translating the therapeutic promise of these compounds into clinical applications.

References

Ethyl Bromopyruvate: A Versatile Electrophile Shaping Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl bromopyruvate (EBP), a reactive α-halo ketone, has emerged as a cornerstone reagent in medicinal chemistry. Its dual electrophilic nature, stemming from the carbonyl group and the bromine-bearing α-carbon, renders it a versatile building block for synthesizing a multitude of bioactive molecules.[1] This technical guide delves into the core applications of this compound, focusing on its utility in constructing complex heterocyclic scaffolds and its role as a potent enzyme inhibitor in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the reactivity and synthetic potential of EBP is paramount for innovating in areas such as oncology and infectious diseases.

Chemical and Physical Properties

This compound (CAS No: 70-23-5) is a clear yellow to orange-red liquid with a molecular formula of C5H7BrO3.[2][3] Its reactivity is central to its utility in organic synthesis.[1]

PropertyValueReference
Molecular Weight 195.01 g/mol [2][4][5]
Density 1.554 g/mL at 25°C[2][4]
Boiling Point 98-100°C at 10 mm Hg[2][4]
Flash Point 99°C[4]
Appearance Clear yellow to pink-red liquid[2][3]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), acetone)[2]

Core Applications in Drug Discovery

Synthesis of Bioactive Heterocyclic Compounds

This compound is an indispensable precursor for constructing heterocyclic compounds, which form the structural core of many pharmaceuticals.[6][7] Its ability to react with various nucleophiles in cyclization reactions allows for the efficient synthesis of diverse ring systems, including thiazoles, oxazines, and quinoxalines.[1]

Hantzsch Thiazole (B1198619) Synthesis:

One of the most prominent applications of EBP is in the Hantzsch thiazole synthesis.[1] In this reaction, EBP readily condenses with thioamides or thioureas to produce substituted ethyl thiazole-4-carboxylates with high yields.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][8]

Hantzsch_Thiazole_Synthesis EBP This compound Intermediate Cyclization Intermediate EBP->Intermediate + Thiourea (B124793) Thiourea / Thioamide Thiourea->Intermediate Thiazole Substituted Thiazole (e.g., 2-aminothiazole-4-ethyl formate) Intermediate->Thiazole Dehydration

Caption: General workflow of the Hantzsch thiazole synthesis using this compound.

Enzyme Inhibition: A Strategy for Therapeutic Intervention

This compound and its parent compound, 3-bromopyruvate (B3434600) (3-BP), are potent alkylating agents that can irreversibly inhibit enzymes by covalently modifying key amino acid residues, particularly cysteine.[9][10][11] This inhibitory action is the foundation of its therapeutic potential, especially in targeting metabolic pathways that are hyperactive in disease states.[11][12]

Targeting Glycolysis in Cancer and Bacteria:

Both cancer cells and pathogenic bacteria often exhibit a high rate of glycolysis for energy production.[11][13] this compound has been shown to inhibit several key enzymes in this pathway, leading to a reduction in ATP levels and subsequent cell death.[9][14][15]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This is a primary target.[12][14][16] Inhibition of GAPDH blocks a critical step in glycolysis, causing a metabolic bottleneck and depleting the cell of energy.[16]

  • Hexokinase II (HK II): EBP can inhibit HK II, the first rate-limiting enzyme in the glycolytic pathway.[2][6]

  • Other Glycolytic and Metabolic Enzymes: Studies have shown that EBP and 3-BP can also inhibit pyruvate (B1213749) kinase, isocitrate lyase, and malate (B86768) synthase to varying degrees.[11][14][17]

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase II F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P (GAP) F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ... ATP_Prod ATP Production Pyruvate->ATP_Prod Krebs Cycle & OxPhos Inhibitor This compound (or 3-Bromopyruvate) Inhibitor->G6P Inhibits Inhibitor->BPG Inhibits

Caption: Inhibition of key enzymes in the glycolytic pathway by bromopyruvate analogues.

Therapeutic Potential and Quantitative Data

Anticancer Applications

The reliance of many cancer cells on aerobic glycolysis (the Warburg effect) makes them particularly vulnerable to glycolytic inhibitors.[13][16] By targeting enzymes like GAPDH and Hexokinase II, 3-bromopyruvate and its derivatives can selectively induce energy depletion and apoptosis in tumor cells.[6][12][16] The selective uptake of these compounds by monocarboxylate transporters (MCTs), which are often overexpressed in cancer cells, further enhances their tumor-specific targeting.[16]

Broad-Spectrum Antibacterial Activity

This compound has been repurposed as a potent, broad-spectrum antibacterial agent.[14][17] It shows efficacy against both drug-susceptible and drug-resistant pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their resistance to conventional antibiotics.[9][14][15]

The mechanism of its antibacterial action involves the inhibition of essential metabolic pathways, including glycolysis and iron uptake.[9][14][17]

Table of Minimum Inhibitory Concentrations (MIC) of this compound:

Bacterial StrainMIC (mg/L)Reference
M. tuberculosis H37Rv32–64[15]
Drug-Resistant M. tuberculosis32–64[15]
ESKAPE Pathogen Panel32–64[15]
Staphylococcus aureus (Clinical Drug-Resistant)32–64[15]

In a neutropenic murine model of S. aureus infection, this compound demonstrated efficacy equal to vancomycin (B549263) at 1/25th of the dosage, highlighting its significant in vivo potential.[14][17]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole-4-ethyl formate (B1220265)

This protocol describes a general method for the synthesis of a thiazole derivative using this compound and thiourea.[18]

Materials:

  • This compound

  • Thiourea

  • Ethanol (Solvent)

  • Nano catalyst (e.g., Cu2O@HKUST-1, optional for yield enhancement)

  • Three-neck flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Set up a 250 mL three-neck flask equipped with a reflux condenser and a heating mantle.

  • To the flask, add this compound (e.g., 90.5 g) and thiourea (e.g., 46.7 g). The molar ratio is a key factor influencing yield and should be optimized.[18]

  • Add 500 g of ethanol as the solvent.[18]

  • If using a catalyst for improved yield and selectivity, add the catalyst (e.g., 2.0 g Cu2O@HKUST-1).[18]

  • Heat the mixture to reflux and maintain the reaction under reflux for 3 hours.[18]

  • After the reaction is complete, cool the mixture to room temperature.[18]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography. The pH may be adjusted with a solid carbonate to reduce aqueous waste.[18]

Protocol 2: GAPDH Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on GAPDH activity.

Materials:

  • Purified GAPDH enzyme

  • This compound (dissolved in a suitable solvent like DMSO)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 1 mM EDTA)

  • Substrate: Glyceraldehyde-3-phosphate (G3P)

  • Cofactor: NAD+

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate or cuvette, add the assay buffer, a fixed concentration of NAD+, and the desired concentration of this compound (or vehicle control).

  • Add a fixed amount of the GAPDH enzyme to each well/cuvette and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, G3P.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization of Synthetic Utility

This compound's role as a versatile synthon allows it to be a starting point for a wide array of medicinally relevant compounds.

Synthetic_Utility EBP This compound Thiazoles Thiazoles EBP->Thiazoles + Thiourea Pyrimidines Pyrimidines EBP->Pyrimidines + Amidine Quinoxalines Quinoxalines EBP->Quinoxalines + o-Phenylenediamine Oxazines Oxazines EBP->Oxazines Cycloaddition Other_Het Other Bioactive Heterocycles EBP->Other_Het Anticancer Anticancer Agents Thiazoles->Anticancer Antibacterial Antibacterial Agents Thiazoles->Antibacterial Antifungal Antifungal Agents Thiazoles->Antifungal Antiparasitic Antiparasitic Agents Thiazoles->Antiparasitic Pyrimidines->Anticancer Pyrimidines->Antibacterial Pyrimidines->Antifungal Pyrimidines->Antiparasitic Quinoxalines->Anticancer Quinoxalines->Antibacterial Quinoxalines->Antifungal Quinoxalines->Antiparasitic Oxazines->Anticancer Oxazines->Antibacterial Oxazines->Antifungal Oxazines->Antiparasitic Other_Het->Anticancer Other_Het->Antibacterial Other_Het->Antifungal Other_Het->Antiparasitic

Caption: this compound as a central precursor in the synthesis of diverse bioactive molecules.

Safety and Handling

Despite its utility, this compound is a hazardous substance and must be handled with care. It is classified as a severe poison, lachrymator (tear-inducing), and irritant.[2][19]

  • Exposure: Can cause irritation and burns upon contact with skin and eyes.[2][3] Inhalation of its vapor should be avoided.[2]

  • Precautions: Always use proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from incompatible substances like acids, bases, and oxidizing agents.[2][3][20] Refrigerated storage (below 4°C/39°F) is recommended.[3]

Conclusion

This compound is a powerful and versatile reagent in the medicinal chemist's toolkit. Its well-defined reactivity makes it an exceptional building block for synthesizing diverse heterocyclic compounds, which are crucial scaffolds for drug candidates.[1][7] Furthermore, its ability to act as a covalent inhibitor of key metabolic enzymes, particularly within the glycolytic pathway, has positioned it and its derivatives as promising leads for anticancer and broad-spectrum antibacterial therapies.[6][14][16] A thorough understanding of its synthetic applications, mechanisms of action, and handling requirements enables researchers to fully leverage the potential of this compound in the ongoing quest for novel and more effective medicines.

References

Ethyl Bromopyruvate: A Technical Guide to Its Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary: Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This metabolic shift presents a promising therapeutic window, allowing for the selective targeting of cancer cells while sparing normal tissues. Ethyl bromopyruvate (EBP) is a promising small-molecule agent in this domain. As a cell-permeable ester, EBP functions as a prodrug for 3-bromopyruvate (B3434600) (3-BP), a potent alkylating agent that targets key enzymes in the glycolytic pathway.[2][3] By inhibiting enzymes such as Hexokinase 2 (HK2) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), 3-BP triggers a catastrophic depletion of intracellular ATP and a surge in reactive oxygen species (ROS), leading to rapid cancer cell death.[4][5] This technical guide provides a comprehensive overview of EBP's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and explores its potential as a targeted anti-cancer therapeutic.

The Metabolic Rationale: Targeting the Warburg Effect

Most normal differentiated cells rely primarily on mitochondrial oxidative phosphorylation (OXPHOS) to generate the vast majority of their ATP. In contrast, many cancer cells reprogram their energy metabolism to favor aerobic glycolysis, where glucose is fermented to lactate (B86563) despite the availability of oxygen.[6] This "Warburg Effect" is a hallmark of cancer.[7] While less efficient in terms of ATP yield per mole of glucose, this metabolic switch provides cancer cells with a distinct advantage: it facilitates the rapid production of ATP and shunts metabolic intermediates into biosynthetic pathways (e.g., the pentose (B10789219) phosphate (B84403) pathway) to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[8] Key enzymes like Hexokinase 2 (HK2), Pyruvate (B1213749) Kinase M2 (PKM2), and Lactate Dehydrogenase (LDH) are often overexpressed in tumors and are central to maintaining this glycolytic phenotype, making them attractive targets for therapeutic intervention.[7][8]

This compound (EBP) and 3-Bromopyruvate (3-BP)

Chemistry and Prodrug Nature

This compound (EBP), or ethyl 3-bromo-2-oxopropanoate, is an esterified form of 3-bromopyruvate (3-BP). EBP is more cell-permeable than 3-BP and, once inside the cell, is hydrolyzed by intracellular esterases to release the active compound, 3-BP.[2] This prodrug strategy enhances the delivery of the active agent into the target cancer cells.

Mechanism of Action

3-BP is a highly reactive alkylating agent with a chemical structure analogous to pyruvate and lactate.[3] This structural similarity allows it to be selectively transported into cancer cells, which often overexpress monocarboxylate transporters (MCTs) to export the large amounts of lactate produced during aerobic glycolysis.[2][4] Once inside the cell, 3-BP acts as a multi-target inhibitor. Its primary mechanism involves the alkylation of cysteine residues in the active sites of key metabolic enzymes, leading to their irreversible inactivation.[4] This dual action of selective uptake and potent enzyme inhibition forms the basis of its anti-cancer activity.

Molecular Targets and Signaling Pathways

The primary anti-cancer effects of EBP (via 3-BP) stem from its potent inhibition of central glycolytic enzymes. This leads to a dual crisis for the cancer cell: severe energy depletion and overwhelming oxidative stress, culminating in cell death.

Key Enzymatic Targets
  • Hexokinase 2 (HK2): HK2 catalyzes the first rate-limiting step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate. In many cancers, HK2 is overexpressed and bound to the outer mitochondrial membrane, giving it privileged access to ATP and protecting cells from apoptosis.[9] 3-BP is a potent inhibitor of HK2, blocking glycolysis at its entry point.[1][10][11]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another crucial glycolytic enzyme that is a primary target of 3-BP.[5][12] Inhibition of GAPDH not only halts the glycolytic flux but also contributes directly to ATP depletion.[13] Studies have shown that 3-BP can inhibit GAPDH activity with an IC50 value of less than 30 μM in HCT116 colorectal cancer cells.[11] In HepG2 cells, 150 μM of 3-BP caused over 70% inhibition of GAPDH activity within 30 minutes.[14]

Downstream Cellular Effects

The inhibition of HK2 and GAPDH initiates a cascade of downstream events:

  • ATP Depletion: By shutting down the primary energy-producing pathway in cancer cells, 3-BP causes a rapid and severe drop in intracellular ATP levels. In HCT116 colon carcinoma cells, treatment with 100 μM of 3-BP resulted in a 90% loss of cellular ATP within five hours.[15] This energy crisis halts essential cellular processes and can trigger necrosis.[8]

  • Increased Reactive Oxygen Species (ROS): 3-BP disrupts mitochondrial function and depletes the cell's primary antioxidant, glutathione (B108866) (GSH), leading to a massive increase in ROS.[4][7][16] This surge in oxidative stress damages cellular components, including DNA, and induces apoptosis.[17]

The convergence of these effects—energy depletion, oxidative stress, and direct enzymatic inhibition—makes EBP a powerful and multifaceted anti-cancer agent.

EBP_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_glycolysis Glycolysis Pathway cluster_effects Downstream Effects EBP This compound (EBP) MCT MCT Transporter EBP->MCT Uptake EBP_in EBP_in MCT->EBP_in Esterases Intracellular Esterases ThreeBP 3-Bromopyruvate (3-BP) Esterases->ThreeBP HK2 Hexokinase 2 (HK2) ThreeBP->HK2 Inhibits GAPDH GAPDH ThreeBP->GAPDH Inhibits ROS_Increase ROS Increase (Oxidative Stress) ThreeBP->ROS_Increase Depletes GSH, disrupts mitochondria Glucose Glucose G6P Glucose-6-P Glucose->G6P HK2 GAP Glyceraldehyde-3-P G6P->GAP ... Pyruvate Pyruvate GAP->Pyruvate GAPDH, ... ATP_Depletion ATP Depletion HK2->ATP_Depletion GAPDH->ATP_Depletion Apoptosis Apoptosis & Necrosis ATP_Depletion->Apoptosis ROS_Increase->Apoptosis EBP_in->Esterases Hydrolysis

Caption: Mechanism of this compound (EBP) in cancer cells.

Preclinical Efficacy Data

The active form of EBP, 3-bromopyruvate, has demonstrated significant anti-cancer efficacy in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Cytotoxicity

3-BP exhibits potent cytotoxicity against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line, often correlating with their glycolytic dependence and expression of MCT transporters.

Cell LineCancer TypeIC50 (µM)Citation(s)
SW480 Colorectal16.9 ± 1.0[18]
DLD-1 Colorectal16.9 ± 1.3[18]
HCT116 Colorectal22.5 ± 0.7[18]
CaCo2 Colorectal36.6 ± 2.1[18]
Panc-2 Pancreatic~15 (95% cell kill)[1][10]
T47D Breast (ER+)33[19]
MCF-7 Breast (ER+)36 - 100[19][20]
MDA-MB-231 Breast (Triple-Negative)~240[20]

Table 1: Summary of in vitro cytotoxicity (IC50) of 3-bromopyruvate against various human cancer cell lines.

In Vivo Efficacy in Animal Models

Studies using xenograft and syngeneic mouse models have confirmed the potent anti-tumor activity of 3-BP in vivo, demonstrating significant tumor growth inhibition with minimal systemic toxicity.

Cancer ModelAnimal ModelTreatment RegimenTumor Growth InhibitionCitation(s)
Pancreatic Cancer Syngeneic (C57BL/6)15-20 mg/kg 3-BP75-80% reduction in tumor growth[1][10]
Colon Cancer Xenograft (Nude mice)8 mg/kg 3-BP (i.p. every 4 days)Comparable to doxorubicin (B1662922) (0.8 mg/kg)[8]
Lung Cancer A/J Mice (B(a)P-induced)3-BP (aerosol)62% inhibition of tumor load[13]
Lung Cancer (Combo) A/J Mice (B(a)P-induced)3-BP + Rapamycin (B549165) (aerosol)84% inhibition of tumor load[13]

Table 2: Summary of in vivo efficacy of 3-bromopyruvate in animal models of cancer.

Key Experimental Protocols

Evaluating the anti-cancer potential of EBP requires a series of standardized in vitro and in vivo assays. Below are outlines of core methodologies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model (Xenograft) start Start: Cancer Cell Line Selection culture Cell Culture & Seeding start->culture implant Subcutaneous Implantation of Cells into Immunodeficient Mice start->implant treatment Treatment with this compound (Dose-Response & Time-Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability atp_assay ATP Quantification Assay treatment->atp_assay enzyme_assay Enzyme Inhibition Assays (HK2, GAPDH) treatment->enzyme_assay apoptosis Apoptosis/Cell Death Assay (e.g., Annexin V/PI) treatment->apoptosis analysis Data Analysis: IC50, Tumor Growth Curves, Statistical Significance viability->analysis atp_assay->analysis enzyme_assay->analysis apoptosis->analysis tumor_growth Tumor Growth to ~100-150 mm³ implant->tumor_growth randomize Randomize into Groups (Vehicle vs. EBP) tumor_growth->randomize treat_mice Systemic Treatment (e.g., i.p. injection) randomize->treat_mice measure Tumor Volume Measurement (Calipers) & Body Weight treat_mice->measure measure->analysis conclusion Conclusion: Determine Efficacy & Toxicity analysis->conclusion

Caption: General experimental workflow for evaluating EBP's anti-cancer efficacy.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[21]

  • Treatment: Expose cells to a range of EBP concentrations for a specified duration (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[21][23]

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

ATP Quantification Assay

This assay directly measures the intracellular ATP concentration, providing a direct readout of the bioenergetic impact of EBP.

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with EBP for the desired time (e.g., 4-8 hours).[24]

  • Cell Lysis: Lyse the cells using a buffer that preserves ATP (e.g., nucleotide-releasing buffer).[8]

  • Luciferase Reaction: Add an ATP-monitoring enzyme mixture (luciferin/luciferase). Luciferase catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light.

  • Data Acquisition: Measure the luminescence signal using a luminometer.[8] The light intensity is directly proportional to the ATP concentration.

  • Analysis: Normalize the luminescence signal to the number of cells or total protein content and express ATP levels as a percentage of the untreated control.

GAPDH Enzyme Inhibition Assay

This assay measures the enzymatic activity of GAPDH in cell lysates or with purified enzyme.[23]

  • Sample Preparation: Prepare cell lysates from EBP-treated and untreated cells, or use purified GAPDH enzyme.[6][23]

  • Reaction Mixture: Prepare a reaction buffer containing substrates for the GAPDH reaction and the coupled enzymatic reaction (e.g., 3-phosphoglyceric acid, ATP, NADH).[23]

  • Initiation and Measurement: Add the cell lysate or purified enzyme to the reaction mixture. The activity of GAPDH is measured by monitoring the decrease in NADH absorbance at 340 nm over time with a spectrophotometer.[14]

  • Analysis: Calculate the rate of reaction and express the GAPDH activity in treated samples as a percentage of the activity in control samples.

In Vivo Xenograft Mouse Model

This model is the standard for evaluating the in vivo efficacy of an anti-cancer compound.[25][26]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁷ cells) into the flank of immunodeficient mice (e.g., SCID or NOD-SCID).[8][27]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).[25]

  • Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups (e.g., 8-10 mice per group). Administer EBP or vehicle via a systemic route (e.g., intraperitoneal injection) on a defined schedule (e.g., every 4 days).[8]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2. Monitor animal body weight and general health as indicators of toxicity.[25]

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

  • Analysis: Plot average tumor growth curves for each group and perform statistical analysis to determine the significance of treatment efficacy.

Combination Therapies

The mechanism of EBP suggests strong potential for synergistic combinations. By targeting a fundamental metabolic pathway, EBP can sensitize cancer cells to other therapies. A notable example is the combination with mTOR inhibitors like rapamycin. Since mTOR is a key regulator of cell growth and metabolism, its inhibition combined with the direct glycolysis blockade by 3-BP has shown synergistic anti-tumor effects in lung cancer models, leading to an 84% inhibition of tumor load compared to 62% with 3-BP alone.[13]

Conclusion: A Targeted Metabolic Onslaught

This compound represents a highly promising strategy in anti-cancer research, capitalizing on the near-universal metabolic reprogramming of cancer cells. Its active form, 3-bromopyruvate, orchestrates a multi-pronged attack by inhibiting key glycolytic enzymes, which triggers a rapid depletion of cellular energy and a surge in cytotoxic oxidative stress. The extensive preclinical data, demonstrating potent efficacy both in vitro and in vivo across a variety of cancer types, underscores its therapeutic potential. The methodologies outlined in this guide provide a framework for the continued investigation and development of this targeted metabolic inhibitor, which holds the promise of selectively eradicating cancer cells by striking at the heart of their energy supply.

Logical_Flow cluster_consequences Dual Cellular Crises EBP This compound Administration Uptake Selective Uptake (via MCTs) & Activation to 3-BP EBP->Uptake Inhibition Alkylation & Inhibition of Glycolytic Enzymes (HK2, GAPDH) Uptake->Inhibition EnergyCrisis Bioenergetic Collapse (ATP Depletion) Inhibition->EnergyCrisis OxidativeStress Oxidative Stress (GSH Depletion, ROS ↑) Inhibition->OxidativeStress CellDeath Cancer Cell Death (Apoptosis & Necrosis) EnergyCrisis->CellDeath OxidativeStress->CellDeath TumorInhibition Tumor Growth Inhibition CellDeath->TumorInhibition

Caption: Logical flow from EBP administration to anti-tumor effect.

References

Ethyl Bromopyruvate: A Technical Guide to a Novel Broad-Spectrum Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents with unconventional mechanisms of action. Ethyl bromopyruvate (EBP), a small ester derivative of pyruvic acid, has emerged as a promising candidate in the field of antibacterial research.[1][2] Initially investigated for its anti-cancer properties, EBP has demonstrated potent, broad-spectrum activity against a range of clinically significant pathogens, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, antibacterial efficacy, and the experimental protocols used for its evaluation.

Physicochemical Properties

This compound (EBP) is an organic compound with the chemical formula C₅H₇BrO₃.[5] It is a brominated derivative of ethyl pyruvate (B1213749) and serves as a reactive intermediate in various chemical syntheses.[6][7]

PropertyValue
Molecular Formula C₅H₇BrO₃
Molecular Weight 195.01 g/mol [5]
Appearance Clear yellow to pink-red liquid[5]
Boiling Point 98-100 °C at 10 mmHg[6]
Density 1.554 g/mL at 25 °C[6]
CAS Number 70-23-5[6]

Mechanism of Action

This compound's antibacterial activity stems from its ability to disrupt critical bacterial metabolic pathways by targeting key enzymes.[4][8] Unlike many conventional antibiotics that target cell wall synthesis or protein translation, EBP acts as a potent alkylating agent, primarily targeting cysteine residues in enzymes.[9] This multi-targeted approach is believed to contribute to its broad-spectrum efficacy and a lower propensity for the development of resistance.

The primary mechanism involves the inhibition of several key enzymes crucial for central carbon metabolism and energy production:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of this essential glycolytic enzyme leads to a significant reduction in ATP synthesis.[1][4]

  • Pyruvate Kinase: Further disruption of the glycolytic pathway.[1][2]

  • Isocitrate Lyase and Malate Synthase: These enzymes are vital for the glyoxylate (B1226380) shunt, a pathway essential for the survival of certain pathogens, including Mycobacterium tuberculosis, on non-carbohydrate carbon sources.[1][2]

This multifaceted inhibition of energy metabolism ultimately leads to a state of cellular energy depletion, cessation of growth, and bacterial cell death.[1][2] Furthermore, in M. tuberculosis, EBP has been shown to reduce transferrin-mediated iron uptake, another critical process for bacterial survival.[1][2]

Mechanism_of_Action cluster_cell Bacterial Cell cluster_glycolysis Glycolysis & Central Metabolism EBP This compound GAPDH GAPDH EBP->GAPDH Inhibits PK Pyruvate Kinase EBP->PK Inhibits ICL Isocitrate Lyase EBP->ICL Inhibits MS Malate Synthase EBP->MS Inhibits Iron Reduced Iron Uptake EBP->Iron Inhibits ATP ATP Depletion GAPDH->ATP PK->ATP ICL->ATP MS->ATP Death Bacterial Cell Death ATP->Death Iron->Death

Fig 1. Proposed mechanism of action for this compound in bacteria.

Antibacterial Spectrum and Efficacy

EBP demonstrates potent activity against a wide array of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This suggests a mechanism of action that circumvents common resistance pathways.[10]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Pathogens

Bacterial SpeciesStrain TypeMIC (mg/L)Reference
Mycobacterium tuberculosisDrug-Susceptible (H37Rv)32-64[10]
Mycobacterium tuberculosisDrug-Resistant Strains32-64[10]
Staphylococcus aureusESKAPE Panel (incl. resistant)32-64[10]
Klebsiella pneumoniaeESKAPE Panel32-64[10]
Acinetobacter baumanniiESKAPE Panel32-64[10]
Pseudomonas aeruginosaESKAPE Panel32-64[10]
Enterobacter spp.ESKAPE Panel32-64[10]
Enterococcus faeciumESKAPE Panel32-64[10]

Note: The ESKAPE pathogen panel includes clinical drug-resistant strains. The consistent MIC across susceptible and resistant strains highlights EBP's potential to overcome existing resistance mechanisms.[10]

Efficacy Against Bacterial Biofilms

Bacterial biofilms are a major cause of persistent and chronic infections due to their inherent tolerance to conventional antibiotics.[11] this compound has shown significant efficacy in disrupting and reducing bacterial biofilms. Studies have demonstrated that EBP can reduce Staphylococcus aureus biofilms at concentrations 64-fold lower than vancomycin (B549263), a standard-of-care antibiotic for Gram-positive infections.[1][2][4] This anti-biofilm activity is a critical attribute for a novel antibacterial agent.

In Vivo Efficacy

The promising in vitro results have been corroborated by in vivo animal models. In a neutropenic murine thigh infection model using S. aureus, this compound demonstrated efficacy equal to that of vancomycin in reducing the bacterial load in the thigh, but at a significantly lower dose (1/25th of the vancomycin dosage).[1][2] These findings underscore the potential of EBP for in vivo applications and suggest a favorable therapeutic window.

Experimental Protocols

The evaluation of a novel antibacterial agent relies on standardized and reproducible experimental protocols. The most fundamental of these is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This method is the gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.[12][13]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Spectrophotometer

  • Plate reader

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into broth and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard. This corresponds to a defined cell density (e.g., ~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum density of 5 x 10⁵ CFU/mL in the wells.[14]

  • Serial Dilution of EBP:

    • Dispense 50-100 µL of sterile broth into all wells of a 96-well plate.

    • Add a corresponding volume of the EBP stock solution to the first well of each row to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring half the volume from the first well to the second, mixing, and repeating this process across the plate to create a gradient of EBP concentrations.[12]

  • Inoculation:

    • Add the prepared bacterial inoculum (from Step 1) to each well containing the EBP dilutions.

    • Include a positive control well (bacteria and broth, no EBP) and a negative control well (broth only, no bacteria) on each plate.[12]

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • Result Interpretation:

    • After incubation, determine bacterial growth by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[12][13]

MIC_Workflow prep 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Bacterial Suspension prep->inoculate dilute 2. Perform 2-Fold Serial Dilution of EBP in 96-Well Plate dilute->inoculate controls 4. Include Growth & Sterility Controls inoculate->controls incubate 5. Incubate Plate (37°C, 18-24h) controls->incubate read 6. Read Results (Visual or Plate Reader) incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Fig 2. Experimental workflow for MIC determination using the broth microdilution method.

Conclusion

This compound exhibits the key characteristics of a promising broad-spectrum antibacterial agent.[1] Its potent activity against both drug-susceptible and drug-resistant pathogens, including the formidable ESKAPE group and M. tuberculosis, is a significant advantage.[2] The unique mechanism of action, which involves the disruption of central metabolic pathways, suggests a low probability of cross-resistance with existing antibiotic classes.[10] Furthermore, its demonstrated efficacy in vivo and its ability to disrupt bacterial biofilms highlight its potential for clinical development.[1][4] Further research into its safety profile, pharmacokinetics, and formulation is warranted to fully explore the therapeutic potential of this compound in the fight against infectious diseases.

References

Covalent Modification of Cysteine Residues by Ethyl Bromopyruvate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromopyruvate (EBP) is a highly reactive α-halo ketone that serves as a potent electrophile for the covalent modification of nucleophilic amino acid residues in proteins.[1] Of particular interest is its reaction with the thiol group of cysteine residues, a modification that has significant implications in chemical biology, drug development, and proteomics. The inherent nucleophilicity of the cysteine thiol, especially in its deprotonated thiolate form, makes it a prime target for alkylating agents like this compound.[2][3]

This technical guide provides a comprehensive overview of the covalent modification of cysteine residues by this compound, with a focus on its mechanism, applications, and the experimental protocols required for its use in a research setting. While much of the detailed mechanistic and cellular research has been conducted using its close analog, 3-bromopyruvate (B3434600) (3-BP), the chemical principles and biological consequences are largely translatable to this compound. This document will draw on data from both compounds to provide a thorough understanding of this important bioconjugation reaction.

This compound's utility stems from its ability to irreversibly inhibit enzymes that rely on a catalytic cysteine residue, making it a valuable tool for probing enzyme mechanisms and developing novel therapeutics.[1] Notably, it has been investigated as a potential anticancer and antibacterial agent due to its ability to inhibit key metabolic enzymes.[4][5]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 70-23-5[6]
Molecular Formula C5H7BrO3[6]
Molecular Weight 195.01 g/mol [6]
Boiling Point 98-100 °C at 10 mmHg[7]
Density 1.554 g/mL at 25 °C[7]
Refractive Index n20/D 1.469[7]
Storage Temperature 2-8°C[7]

Mechanism of Cysteine Modification

The primary mechanism of cysteine modification by this compound is a nucleophilic substitution reaction (SN2). The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether bond.

The reactivity of the cysteine residue is highly dependent on its pKa, which is influenced by the local protein microenvironment.[8] A lower pKa favors the deprotonated thiolate form (S-), which is a much stronger nucleophile than the protonated thiol (SH).[9] Consequently, the rate of alkylation by this compound is generally faster at a neutral to slightly alkaline pH.[2]

Applications in Research and Drug Development

The ability of this compound to selectively target and covalently modify cysteine residues has led to its use in a variety of research and drug development applications.

Enzyme Inhibition

This compound and its analogs are potent inhibitors of enzymes that possess a reactive cysteine in their active site. A primary area of investigation is its role as an inhibitor of key enzymes in the glycolytic pathway, such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Hexokinase II (HKII).[4][5]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Inhibition of GAPDH by bromopyruvate analogs blocks a critical step in glycolysis, leading to a depletion of cellular ATP.[4]

  • Hexokinase II (HKII): By inhibiting HKII, the first enzyme in the glycolytic pathway, bromopyruvates prevent the phosphorylation of glucose, effectively shutting down glucose metabolism at its entry point.[5]

The inhibition of these enzymes is particularly detrimental to cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect) and are therefore highly dependent on this pathway for energy production.[5]

Anticancer and Antibacterial Agent

Due to its ability to disrupt cellular metabolism, this compound and its derivatives have been explored as potential anticancer and antibacterial agents.[4][5] By targeting fundamental metabolic pathways, these compounds can induce cell death in rapidly proliferating cancer cells and various pathogenic bacteria.[4][5]

Chemical Proteomics

This compound can be used as a chemical probe in proteomics studies to identify reactive cysteine residues within the proteome. By treating cell lysates or purified proteins with this compound and analyzing the resulting modifications by mass spectrometry, researchers can gain insights into the functional roles of specific cysteine residues.

Quantitative Data

Inhibition of Glycolytic Enzymes by 3-Bromopyruvate
EnzymeCell Line/OrganismIC50 / KiReference(s)
GAPDH Human colorectal cancer HCT116 cellsIC50 < 30 µM[10]
GAPDH in vitroKi ≈ 25 µM[10]
Hexokinase II Rabbit liver VX2 tumor5 mM (complete inhibition)[10]
Succinate Dehydrogenase HepG2 cellsIC50 ≈ 20 µM[10]
Comparison of Cysteine-Modifying Reagents

This table provides a qualitative and quantitative comparison of common cysteine-modifying reagents.

Reagent ClassExampleReaction MechanismRelative ReactivityAdduct StabilityKey ConsiderationsReference(s)
α-Halo ketones This compoundSN2HighStable ThioetherGood selectivity for cysteine.[1][2]
α-Haloacetamides Iodoacetamide (B48618)SN2ModerateStable ThioetherWidely used, but can have off-target reactions with other nucleophiles (e.g., His, Met, Lys).[11][12][11][12]
Maleimides N-ethylmaleimideMichael AdditionHighReversible (retro-Michael)Highly reactive and selective for thiols at neutral pH, but the resulting thioether bond can be unstable.[13][13]

Experimental Protocols

The following are representative protocols for the modification of proteins with this compound and subsequent analysis by mass spectrometry. These protocols are intended as a starting point and may require optimization for specific proteins and experimental conditions.

Protocol for Covalent Modification of a Purified Protein
  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent such as 5 mM Dithiothreitol (DTT) or 5 mM Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

    • Crucially, remove the reducing agent before adding this compound. This can be achieved by buffer exchange using a desalting column or dialysis.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO or ethanol).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10 to 100-fold molar excess of this compound over cysteine residues is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM to consume any unreacted this compound.

  • Removal of Excess Reagent:

    • Remove the excess this compound and quenching agent by buffer exchange, dialysis, or protein precipitation (e.g., with trichloroacetic acid).

Protocol for Mass Spectrometry Analysis of Modified Protein

This protocol describes a typical "bottom-up" proteomics workflow for identifying the site of modification.

  • Protein Denaturation, Reduction, and Alkylation of Unmodified Cysteines:

    • Denature the modified protein sample in a buffer containing 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride.

    • Reduce any remaining disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate the newly reduced, unmodified cysteines with a different alkylating agent, such as iodoacetamide (20 mM for 30 minutes in the dark at room temperature), to prevent them from reforming disulfide bonds. This step is crucial for accurate identification of the site of this compound modification.

  • Enzymatic Digestion:

    • Dilute the urea or guanidinium chloride concentration to below 1 M with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease, such as trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 solid-phase extraction column (e.g., a ZipTip).

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • When searching the mass spectrometry data, include a variable modification on cysteine residues corresponding to the mass of the ethyl pyruvate (B1213749) group (+115.039 Da).

Visualizations

Signaling Pathway: Inhibition of Glycolysis and Downstream Effects

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Glycolysis Glycolysis G6P->Glycolysis GAP Glyceraldehyde-3-Phosphate Glycolysis->GAP Pyruvate Pyruvate GAP->Pyruvate GAPDH ATP_Glycolysis ATP Pyruvate->ATP_Glycolysis ATP_Depletion ATP Depletion EBP This compound HK2 Hexokinase II EBP->HK2 GAPDH GAPDH EBP->GAPDH ROS Increased ROS ATP_Depletion->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Inhibition of glycolysis by this compound and its cellular consequences.

Experimental Workflow: Protein Modification and Analysis

Experimental_Workflow Start Purified Protein Reduction Reduction of Disulfides (optional) (e.g., DTT, TCEP) Start->Reduction Desalting1 Removal of Reducing Agent Reduction->Desalting1 Alkylation Alkylation with This compound Desalting1->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Desalting2 Removal of Excess Reagent Quenching->Desalting2 Modified_Protein Covalently Modified Protein Desalting2->Modified_Protein Denaturation Denaturation and Reduction (Urea, DTT) Modified_Protein->Denaturation Alkylation2 Alkylation of Free Thiols (Iodoacetamide) Denaturation->Alkylation2 Digestion Proteolytic Digestion (Trypsin) Alkylation2->Digestion Desalting3 Peptide Desalting (C18) Digestion->Desalting3 MS LC-MS/MS Analysis Desalting3->MS Data_Analysis Data Analysis (Identification of Modified Peptides) MS->Data_Analysis

Caption: A typical experimental workflow for cysteine modification and analysis.

Conclusion

This compound is a versatile and powerful reagent for the covalent modification of cysteine residues. Its ability to irreversibly alkylate cysteine thiols makes it an invaluable tool for inhibiting enzyme activity, probing protein function, and developing novel therapeutics. While its reactivity is a significant advantage, researchers must carefully consider experimental conditions, such as pH and reagent concentrations, to ensure specific and efficient modification. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. Further research to quantify the reaction kinetics of this compound with cysteine under various conditions will undoubtedly enhance its application in the scientific community.

References

An In-depth Technical Guide to the Initial Discovery and Synthesis of Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl bromopyruvate, a reactive α-ketoester, has been a compound of interest in organic synthesis and medicinal chemistry since the early 20th century. While the specific individual credited with its initial discovery remains undocumented in surveyed literature, its synthesis and utility as a versatile intermediate have been reported since the 1930s. This technical guide provides a comprehensive overview of the early and contemporary synthesis methodologies for this compound, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the compound's mechanism of action as an enzyme inhibitor, particularly its role in targeting key metabolic pathways, and its application in heterocyclic synthesis, such as the Hantzsch thiazole (B1198619) synthesis.

Introduction: Historical Context and Initial Discovery

The precise origins of this compound are somewhat nebulous, with literature from the early 20th century alluding to investigations into α-halo carbonyl compounds for their synthetic utility. Although a singular discoverer is not named, the compound's presence in chemical literature dates back to the 1930s. Its significance grew as a key building block in the synthesis of various pharmaceutical and heterocyclic compounds. Early work, such as that by Burros and Holland in 1947, solidified its importance as a reagent in organic chemistry.

Synthesis of this compound: A Comparative Analysis

Several methods for the synthesis of this compound have been developed over the years, each with its own set of advantages and disadvantages. The primary approaches involve the bromination of ethyl pyruvate (B1213749) or the oxidation and bromination of ethyl lactate.

Bromination of Ethyl Pyruvate

This is one of the most common methods for preparing this compound. It involves the direct reaction of ethyl pyruvate with a brominating agent.

2.1.1. Using Bromine

A straightforward method involves the direct bromination of ethyl pyruvate using elemental bromine.

Experimental Protocol:

In a 250 mL three-necked flask equipped with a stirrer, 18.0 g (0.155 mol) of ethyl pyruvate is mixed with 100 mL of dry ether.[1] The mixture is stirred at room temperature while 8 mL (0.155 mol) of bromine is added dropwise.[1] The temperature is maintained between 20-34°C during the addition.[1] Following the addition, the reaction mixture is refluxed for 2 hours.[1] The organic phase is then washed sequentially with a saturated sodium chloride solution and a saturated sodium carbonate solution until it is neutral.[1] After drying the organic phase and evaporating the solvent under reduced pressure, this compound is obtained as a yellow oily liquid.[1]

2.1.2. Using Bromine Chloride

A more contemporary and often higher-yielding method employs bromine chloride as the brominating agent. This can be performed with pre-formed bromine chloride or by generating it in situ.

Experimental Protocol (In Situ Generation):

To a reaction flask, add 109.55 mL (116.12 g, 1 mol) of ethyl pyruvate.[1] In a separate jacketed addition funnel, add 25.76 mL (79.91 g, 0.5 mol) of bromine.[1] Both the flask and the funnel are cooled to -4°±2°C.[1] Chlorine gas (37.00 g, 0.52 mol) is then bubbled through the bromine in the addition funnel, maintaining the temperature at -4°±2°C, to form bromine chloride.[1] The resulting bromine chloride is slowly added to the ethyl pyruvate, keeping the reaction temperature at -2°±2°C.[1] After the addition is complete, the mixture is stirred at 2°C for 2 hours and then allowed to warm to room temperature.[1] To remove the HCl byproduct, nitrogen gas is bubbled through the mixture for 3.5 hours.[1] The crude product is then purified by distillation.[1]

Oxidation and Bromination of Ethyl Lactate

This method provides an alternative route starting from the more readily available ethyl lactate.

Experimental Protocol:

In a 500 mL three-necked flask, 60 mL (0.5 mol) of ethyl lactate, 150 mL of chloroform, and 4 mL of bromine are combined and heated in a water bath.[1] When the temperature of the solution reaches 40°C, 80 mL (0.7 mol) of 30% hydrogen peroxide is added dropwise.[1] The internal temperature is maintained between 35-45°C, and the reaction is stirred for 3 hours.[1] The reaction mixture is then washed successively with saturated solutions of sodium chloride, sodium carbonate, and sodium thiosulfate.[1] The organic phase is dried and distilled under reduced pressure to yield the product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods described.

MethodStarting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
BrominationEthyl PyruvateBromineDry Ether20-34 (reflux)2 hours90-[1]
Bromination (in situ)Ethyl PyruvateBromine/ChlorineNone-4 to 2~5.5 hours69 (corrected)96[1]
Oxidation & BrominationEthyl LactateBromine/H₂O₂Chloroform35-453 hours85-[1]

Applications in Synthesis and Biology

This compound is a versatile reagent owing to its two reactive sites: the α-carbon and the carbonyl carbon.

Hantzsch Thiazole Synthesis

A classic application of this compound is in the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical compounds.

Logical Relationship of Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis EBP This compound Intermediate Thiazoline Intermediate EBP->Intermediate Nucleophilic Attack Thioamide Thioamide Thioamide->Intermediate Thiazole Ethyl Thiazole-4-carboxylate Intermediate->Thiazole Cyclization & Dehydration GAPDH_Inhibition cluster_glycolysis Glycolysis Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate GAPDH ATP_prod ATP Production Pyruvate->ATP_prod Cellular Respiration ATP_depletion ATP Depletion EBP This compound GAPDH_node GAPDH EBP->GAPDH_node Alkylation of Cysteine Residue Inhibited_GAPDH Inhibited GAPDH GAPDH_node->Inhibited_GAPDH Inhibited_GAPDH->G3P Blocks Conversion Inhibited_GAPDH->ATP_depletion Leads to Cell_Death Cell Death / Growth Inhibition ATP_depletion->Cell_Death

References

Methodological & Application

Application Notes and Protocols for the H-antzsch Thiazole Synthesis Using Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Hantzsch thiazole (B1198619) synthesis, a fundamental reaction in heterocyclic chemistry, with a specific focus on the use of ethyl bromopyruvate. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The Hantzsch synthesis offers a straightforward and versatile method for the construction of the thiazole ring.[1][3]

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant to yield a thiazole.[3] In the context of this protocol, this compound serves as the α-halocarbonyl component. Its high reactivity, stemming from the α-halogenated carbonyl structure, makes it an excellent electrophile for this transformation, readily reacting with thioamides or thioureas to produce ethyl thiazole-4-carboxylates.[4] These products are valuable intermediates in the synthesis of more complex molecules for drug discovery and materials science.[4]

Reaction Mechanism

The reaction proceeds through a well-established mechanism. The initial step involves a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of this compound, which bears the bromine atom, via an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.[5]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide (or Thiourea) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack EthylBromopyruvate This compound EthylBromopyruvate->Intermediate1 Intermediate2 Cyclization Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Ethyl Thiazole-4-carboxylate Intermediate2->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

This protocol provides a general procedure for the synthesis of ethyl thiazole-4-carboxylates. Specific conditions may require optimization based on the substrate.

3.1. Materials

  • This compound (CAS 70-23-5)[4]

  • Substituted thioamide or thiourea (B124793)

  • Solvent (e.g., ethanol, methanol, ethanol/water mixture)[1][5][6]

  • Base (optional, for neutralization, e.g., K₂CO₃, NaHCO₃)[6]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

3.3. Safety Precautions

This compound is a lachrymator and causes skin and serious eye irritation.[7][8][9] It may also cause respiratory irritation.[8][10] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[7][10]

3.4. General Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide or thiourea (1.0 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol).

  • Addition of this compound: To the stirring solution, add this compound (1.0-1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by TLC.[1][6] Reaction times can vary from a few hours to overnight. Some reactions may proceed at room temperature.[11]

  • Work-up: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. If the product precipitates as a salt (e.g., HBr salt), it may be necessary to neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate or potassium carbonate, until the pH is approximately 7-8.[6] c. Remove the solvent under reduced pressure using a rotary evaporator.[6] d. If necessary, perform an aqueous work-up by adding water to the residue and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or silica gel column chromatography to afford the pure ethyl thiazole-4-carboxylate.

  • Characterization: Characterize the final product using standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Dissolve Thioamide/Thiourea in Solvent Addition Add this compound Reagents->Addition Heating Heat to Reflux Addition->Heating TLC Monitor by TLC Heating->TLC Cooling Cool to Room Temperature TLC->Cooling Neutralization Neutralization (optional) Cooling->Neutralization Evaporation Solvent Removal Neutralization->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Characterization NMR, MS, MP Analysis Purification->Characterization

Caption: Experimental Workflow for Hantzsch Thiazole Synthesis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Hantzsch thiazole synthesis using α-halocarbonyl compounds, including examples analogous to this compound reactions.

Thio-componentα-HalocarbonylSolventCatalyst/AdditiveTemperatureTimeYield (%)Reference
Thiourea3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneEthanol/Water (1:1)SiW.SiO₂65 °C2-3.5 h79-90MDPI[1]
Thiourea2-BromoacetophenoneMethanolNoneReflux-HighYouTube[5]
ThioureaThis compoundEthanolCu₂O@HKUST-1Reflux3 hHighGoogle Patents[6]
N-Phenylthiourea2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneMethanolNone (Microwave)90 °C30 min95NIH[12]
ThiosemicarbazideSubstituted 2-bromo-1-phenylethanone-NoneRT50 min-ResearchGate[11]

Note: This table provides examples from the literature and may not be exhaustive. Yields are highly dependent on the specific substrates used.

References

Application Notes and Protocols: Synthesis of Thioxothiazolidines Using Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioxothiazolidines, particularly 2-thioxothiazolidin-4-ones (also known as rhodanines), are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] The rhodanine (B49660) scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][3] These activities include but are not limited to anticancer, antimicrobial, antifungal, antiviral, and enzyme inhibitory effects.[2][4] The versatility of the thioxothiazolidine core allows for structural modifications at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis of 3-substituted-2-thioxothiazolidin-4-ones via a one-pot, three-component reaction involving a primary amine, carbon disulfide, and ethyl bromopyruvate.

General Reaction Scheme

The synthesis proceeds through the formation of a dithiocarbamate (B8719985) intermediate from the reaction of a primary amine with carbon disulfide. This intermediate then undergoes nucleophilic attack on this compound, followed by intramolecular cyclization and dehydration to yield the 3-substituted-2-thioxothiazolidin-4-one.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 3-Substituted-2-Thioxothiazolidin-4-ones

This protocol describes a general method for the synthesis of 3-substituted-2-thioxothiazolidin-4-ones from a primary amine, carbon disulfide, and this compound in a one-pot reaction.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 mmol) in ethanol (5 mL).

  • Formation of Dithiocarbamate: Cool the solution in an ice bath (0-5 °C). Add triethylamine (2.0 mmol) followed by the dropwise addition of carbon disulfide (1.2 mmol). Stir the reaction mixture at this temperature for 30 minutes. The formation of the dithiocarbamate salt may be observed.

  • Addition of this compound: To the reaction mixture, add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: To the residue, add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (10 mL), water (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-substituted-2-thioxothiazolidin-4-one.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized 3-substituted-2-thioxothiazolidin-4-one derivatives.

Compound IDSubstituent (R)Molecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm) in CDCl₃
1a BenzylC₁₀H₉NOS₂8580-823.96 (s, 2H, CH₂), 5.18 (s, 2H, NCH₂), 7.25-7.44 (m, 5H, Ar-H)
1b MethylC₄H₅NOS₂9271-733.36 (s, 3H, CH₃), 4.12 (s, 2H, CH₂)
1c CyclohexylC₉H₁₃NOS₂90116-1181.20-1.90 (m, 10H, cyclohexyl), 4.05 (s, 2H, CH₂), 4.80-4.95 (m, 1H, NCH)
1d PhenylC₉H₇NOS₂88145-1474.10 (s, 2H, CH₂), 7.30-7.55 (m, 5H, Ar-H)

Visualizations

Reaction Mechanism

experimental_workflow start Start step1 Dissolve primary amine in ethanol start->step1 step2 Cool to 0-5 °C and add base and CS₂ step1->step2 step3 Add this compound solution dropwise step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Concentrate under reduced pressure step4->step5 step6 Perform aqueous workup and extraction step5->step6 step7 Dry and concentrate the organic layer step6->step7 step8 Purify by column chromatography step7->step8 end Obtain pure 3-substituted-2-thioxothiazolidin-4-one step8->end enzyme_inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition by Thioxothiazolidine Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme Product Product ES_Complex->Product Catalysis Inhibitor Thioxothiazolidine Inhibitor EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor->EI_Complex EI_Complex->Substrate No Reaction Enzyme2 Enzyme Enzyme2->EI_Complex +

References

Ethyl Bromopyruvate for Covalent Labeling of Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromopyruvate (EBP) is a highly reactive α-halo ketone that serves as a potent and versatile tool for the covalent labeling of proteins. Due to its electrophilic nature, EBP readily reacts with nucleophilic amino acid residues, exhibiting a strong preference for the thiol group of cysteine. This irreversible alkylation makes EBP an invaluable reagent in chemical biology and drug discovery for applications such as enzyme inhibition, active site mapping, and the identification of protein-protein interactions. Its ability to inhibit key glycolytic enzymes, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), by targeting active-site cysteines, has also positioned it as a compound of interest in anticancer research.[1][2]

These application notes provide a comprehensive overview of the use of this compound for the covalent labeling of proteins, complete with detailed experimental protocols and data presentation guidelines.

Principle of Covalent Labeling

This compound is an alkylating agent that forms a stable thioether bond with the sulfhydryl group of cysteine residues. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiolate anion of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion. This covalent modification is essentially irreversible under physiological conditions. The high reactivity of the α-halo ketone moiety makes the reaction efficient and specific for highly nucleophilic residues like cysteine.

Applications

  • Enzyme Inhibition: this compound and its derivatives are effective irreversible inhibitors of enzymes that rely on a catalytic cysteine residue. A prominent example is the inhibition of glycolytic enzymes like GAPDH.[1][2][3]

  • Active Site Probing: By labeling accessible and reactive cysteine residues, EBP can be used to identify and characterize the active sites of enzymes.

  • Chemical Proteomics: EBP can be used as a chemical probe to profile the reactivity of cysteine residues across the proteome, providing insights into their functional state.

  • Drug Development: The ability of EBP to covalently modify proteins makes it a valuable lead compound in the development of targeted covalent inhibitors.[3]

Data Presentation

Table 1: Properties of this compound
PropertyValue
CAS Number 70-23-5
Molecular Formula C₅H₇BrO₃
Molecular Weight 195.01 g/mol
Appearance Clear yellow to pink-red liquid
Boiling Point 98-100 °C at 10 mm Hg
Density 1.554 g/mL at 25 °C
Storage 2-8°C, protected from light
Table 2: Mass Shift of Cysteine Residue upon Labeling with this compound
ModificationMass Change (Monoisotopic)Mass Change (Average)
Alkylation by this compound+114.0313 Da+114.09 g/mol

Experimental Protocols

Protocol 1: Covalent Labeling of a Purified Protein with this compound

This protocol describes the covalent labeling of a purified protein containing reactive cysteine residues with this compound.

Materials:

  • Purified protein of interest (e.g., GAPDH)

  • This compound (EBP)

  • Reaction Buffer: 50 mM HEPES, pH 7.4

  • Quenching Reagent: 1 M Dithiothreitol (DTT)

  • Desalting column (e.g., PD-10) or dialysis cassette

  • Bradford assay reagent for protein quantification

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, incubate with 5-10 mM DTT for 1 hour at room temperature. Remove DTT using a desalting column equilibrated with the reaction buffer.

  • Labeling Reaction: Add a 10- to 100-fold molar excess of this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 20-50 mM to quench any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted EBP and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Protein Quantification: Determine the concentration of the labeled protein using a Bradford assay or a similar protein quantification method.

  • Verification of Labeling (Optional): Analyze the labeled protein by SDS-PAGE to check for any changes in migration or aggregation. Successful labeling can be confirmed by mass spectrometry (see Protocol 2).

Protocol 2: Identification of this compound-Modified Peptides by Mass Spectrometry

This protocol outlines the steps for identifying the specific cysteine residues modified by this compound using a bottom-up proteomics approach.

Materials:

  • EBP-labeled protein sample (from Protocol 1)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 100 mM DTT

  • Alkylating Agent: 500 mM Iodoacetamide (IAM)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 5% Formic Acid

  • C18 spin columns for peptide desalting

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the labeled protein solution, add denaturation buffer to a final urea concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce any remaining disulfide bonds.

    • Alkylate the free cysteines by adding IAM to a final concentration of 50 mM and incubate for 20 minutes in the dark at room temperature. This step is to cap any un-labeled cysteine residues.

  • Buffer Exchange and Digestion:

    • Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).

    • Specify a variable modification on cysteine corresponding to the mass of the ethyl pyruvate (B1213749) adduct (+114.0313 Da).

    • Also, include carbamidomethylation of cysteine (+57.0215 Da) as a variable modification to identify un-labeled cysteines.

    • Validate the identification of modified peptides by manual inspection of the MS/MS spectra, looking for fragment ions that confirm the presence of the modification on a specific cysteine residue.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_ms_prep Mass Spectrometry Sample Preparation cluster_analysis Analysis protein Purified Protein reaction Covalent Labeling Reaction protein->reaction ebp This compound ebp->reaction quench Quench with DTT reaction->quench purify_protein Purify Labeled Protein quench->purify_protein denature Denature, Reduce, Alkylate purify_protein->denature digest Tryptic Digestion denature->digest desalt Desalt Peptides digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Database Search & PTM Identification lcms->data_analysis

Caption: Experimental workflow for covalent labeling and MS analysis.

signaling_pathway cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Mechanism Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ATP_prod ATP Production Pyruvate->ATP_prod EBP This compound GAPDH_inhibited Inhibited GAPDH (Cys-S-ethylpyruvate) EBP->GAPDH_inhibited GAPDH GAPDH (with active Cys)

Caption: Inhibition of glycolysis by this compound targeting GAPDH.

References

Application Notes: Probing Active-Site Cysteine Residues with Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine residues, with their nucleophilic thiol side chains, are among the most reactive amino acid residues in proteins.[1][2] When located within the active site of an enzyme, their reactivity is often crucial for catalysis. The unique chemical properties of these cysteine residues make them attractive targets for covalent inhibitors and chemical probes designed for activity-based protein profiling (ABPP). Ethyl bromopyruvate (EBP), a reactive α-haloketone, is a valuable reagent for selectively targeting and covalently modifying such hyper-reactive cysteine residues.[2][3] Its cell-permeable ester group allows it to be used in cellular studies.[3]

These application notes provide a comprehensive overview of the use of this compound as a probe for active-site cysteines, including its mechanism of action, protocols for protein labeling and analysis, and its applications in enzyme inhibition and drug discovery. EBP has been investigated for its potential as a broad-spectrum antibacterial and anticancer agent due to its ability to inhibit key metabolic enzymes.[3][4][5][6]

Chemical Properties and Handling

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceutical compounds.[4][5][7] Proper handling and storage are essential for its stability and for laboratory safety.

PropertyValueReference
CAS Number 70-23-5[5]
Molecular Formula C₅H₇BrO₃[5][8]
Molecular Weight 195.01 g/mol [5][8]
Appearance Clear yellow to pink-red liquid[5]
Boiling Point 98-100°C at 10 mm Hg[5][8]
Density 1.554 g/mL at 25°C[5][8]
Storage Store at 2-8°C in an airtight container[3][8]

Safety Precautions: Always handle this compound in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[3]

Mechanism of Action: Cysteine Alkylation

This compound reacts with cysteine residues via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue, which is a potent nucleophile, attacks the α-carbon bearing the bromine atom.[1] This results in the displacement of the bromide ion and the formation of a stable covalent thioether bond between the cysteine sulfur and the pyruvate (B1213749) moiety. This modification is generally irreversible under physiological conditions.[1]

Caption: Mechanism of cysteine modification by this compound.

Applications

This compound's ability to covalently modify cysteine residues makes it a powerful tool in several research areas:

  • Enzyme Inhibition: EBP can act as an irreversible inhibitor of enzymes that rely on an active-site cysteine for their catalytic activity.[3] This property is leveraged in drug development, particularly for anti-cancer and antibacterial agents.[4][5]

  • Active-Site Probing: It is used to identify catalytically important, nucleophilic cysteine residues within an enzyme's active site.

  • Metabolic Studies: By inhibiting key enzymes in metabolic pathways like glycolysis, EBP helps in studying cellular energy metabolism.[3] Enzymes targeted by EBP include glyceraldehyde-3-phosphate dehydrogenase (GAPDH), hexokinase II, pyruvate kinase, and malate (B86768) synthase.[3][5][6]

Target Enzyme ExampleBiological PathwayApplication ContextReference
Hexokinase II GlycolysisAnti-cancer therapy[4][5]
GAPDH GlycolysisAntibacterial, Anti-cancer[3][6]
Pyruvate Kinase GlycolysisAntibacterial[6]
Isocitrate Lyase Glyoxylate ShuntAntibacterial (M. tuberculosis)[6]

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing a reactive cysteine with EBP.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES or PBS, pH 7.4).

  • This compound (EBP) stock solution (e.g., 100 mM in DMSO or ethanol).

  • Quenching reagent (e.g., 1 M DTT or L-cysteine).

  • Reaction tubes.

Procedure:

  • Prepare Protein Sample: Dilute the purified protein to a final concentration of 1-10 µM in the reaction buffer. Note: Avoid buffers containing primary amines (like Tris) or thiols if possible, as they can react with EBP.

  • Initiate Labeling Reaction: Add EBP from the stock solution to the protein sample to achieve a final concentration typically ranging from 10-fold to 100-fold molar excess over the protein. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time and temperature should be determined empirically for each specific protein.

  • Quench Reaction: Stop the labeling reaction by adding a quenching reagent, such as DTT or L-cysteine, to a final concentration of 10-20 mM (a large excess over EBP). This will consume any unreacted EBP.

  • Analysis: The labeled protein is now ready for downstream analysis, such as enzyme activity assays, SDS-PAGE, or mass spectrometry.

Protocol 2: Identification of EBP-Modified Cysteine Residues by Mass Spectrometry

This protocol outlines a bottom-up proteomics workflow to identify the specific cysteine residue(s) modified by EBP.

MS_Workflow A 1. Protein Labeling Protein + EBP Incubation B 2. Denaturation & Reduction Denature with Urea (B33335)/SDS Reduce disulfides with DTT A->B C 3. Alkylation of Free Thiols Block remaining Cys with Iodoacetamide (B48618) (IAM) B->C D 4. Proteolytic Digestion Digest with Trypsin C->D E 5. LC-MS/MS Analysis Separate peptides by LC Analyze by Mass Spectrometry D->E F 6. Data Analysis Identify peptides with mass shift (+114.03 Da for EBP) E->F

Caption: Workflow for identifying EBP-modified cysteines via mass spectrometry.

Procedure:

  • Sample Preparation: Label the protein of interest with EBP as described in Protocol 1. As a control, prepare a parallel sample treated with the vehicle (e.g., DMSO) only.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (e.g., with 8 M urea or 1% SDS).

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate all free (unmodified by EBP) cysteine thiols by adding iodoacetamide (IAM) to a final concentration of 20-30 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide scrambling and to differentiate the EBP-labeled sites from other cysteines.

  • Proteolytic Digestion:

    • Dilute the urea to <2 M with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.

  • Desalting: Clean up the digested peptide mixture using a C18 desalting column (e.g., a ZipTip) to remove salts and detergents that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and sequentially fragmented in the mass spectrometer.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the acquired MS/MS spectra.

    • Specify a variable modification on cysteine residues corresponding to the mass of the pyruvate ethyl ester adduct. The mass shift for EBP modification (C₅H₆O₃) is +114.0317 Da .

    • Compare the EBP-treated sample with the control to confirm that the modification is specific to the EBP treatment. The modified cysteine will be identified by the presence of this mass shift on a specific peptide in the EBP-treated sample.[9][10]

This comprehensive approach allows for the precise identification of reactive cysteine residues that are targeted by this compound, providing critical insights into enzyme mechanisms and enabling structure-based drug design.

References

Application Notes and Protocols: Ethyl Bromopyruvate as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl bromopyruvate is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its value stems from the presence of both a reactive α-bromo ketone and an ester functional group, making it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on anticancer agents.

Introduction to this compound in Pharmaceutical Synthesis

This compound (CAS 70-23-5) is a crucial building block in organic synthesis, particularly in the construction of thiazole (B1198619) ring systems, which are core structures in numerous biologically active compounds.[1][2] The reactivity of the α-bromo ketone allows for efficient cyclization reactions, such as the Hantzsch thiazole synthesis, to form substituted thiazoles with high yields.[1] These thiazole derivatives serve as key intermediates in the synthesis of various pharmaceuticals, including anticancer, anti-inflammatory, and antibacterial agents.[2][3]

One of the most significant applications of this compound-derived intermediates is in the development of targeted cancer therapies. For instance, 2-aminothiazole (B372263) derivatives are central to the structure of several kinase inhibitors, including the chronic myeloid leukemia drug, Dasatinib.[4][5] Furthermore, the thiazole scaffold is utilized in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a major class of drugs for treating non-small cell lung cancer and other epithelial tumors.[6][7][8][9]

This document will detail the synthesis of a key thiazole intermediate using this compound and illustrate its application in the context of developing targeted anticancer therapies.

Experimental Protocols

General Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone (in this case, this compound) with a thioamide (thiourea).

Experimental Workflow:

Hantzsch_Synthesis_Workflow reagents Reagents: - this compound - Thiourea (B124793) - Ethanol (B145695) reaction Reaction: - Stir at 70°C for 1h reagents->reaction 1. workup Work-up: - Cool to RT - Pour into ice water reaction->workup 2. isolation Isolation: - Filtration - Drying workup->isolation 3. product Product: Ethyl 2-aminothiazole-4-carboxylate isolation->product 4.

Caption: General workflow for the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

Materials:

  • This compound (1.0 mmol, 195.01 g/mol )

  • Thiourea (1.2 mmol, 76.12 g/mol )

  • Ethanol (2 mL)

  • Ice water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.2 mmol) and ethanol (2 mL).

  • Begin stirring the mixture and add this compound (1.0 mmol).

  • Heat the reaction mixture to 70°C and maintain this temperature with stirring for 1 hour.

  • After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water. A precipitate will form.

  • Collect the precipitate by vacuum filtration, washing the solid with cold water.

  • Dry the collected solid under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

Expected Yield: 95-100%[10]

Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A Key Intermediate for Dasatinib

While the direct synthesis of this specific Dasatinib intermediate from this compound is not commonly reported in a single step, a multi-step synthesis starting from a related thiazole derivative is employed. The initial formation of a 2-aminothiazole-5-carboxylate core, however, relies on the principles of the Hantzsch synthesis. The following protocol outlines a reported method for the synthesis of this key intermediate.[4][5][11]

Reaction Scheme:

This synthesis involves the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with N-bromosuccinimide (NBS) and thiourea.[5]

Materials:

  • N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Appropriate solvents (e.g., dioxane/water)

Procedure (Conceptual Outline):

  • The N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is first brominated at the α-position using NBS.

  • The resulting α-bromo intermediate is then reacted in situ with thiourea.

  • An intramolecular cyclization followed by elimination of water and ethanol yields the desired 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Reported Yield: 86.4% for a related step in the synthesis of a Dasatinib precursor.[4]

Application in Anticancer Drug Development

Dasatinib: A Tyrosine Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4] Its structure is built upon a central 2-aminothiazole scaffold, highlighting the importance of intermediates synthesized from this compound.

Thiazole Derivatives as EGFR Inhibitors

The thiazole ring is a common feature in many compounds designed to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[6][7][8][9] The general structure of these inhibitors often involves a 2,4-disubstituted thiazole core.

EGFR Signaling Pathway and Inhibition:

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[12][13] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Thiazole-based inhibitors can block this signaling by competing with ATP for the binding site in the EGFR kinase domain, thus preventing autophosphorylation and downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT P mTOR mTOR AKT->mTOR P mTOR->Proliferation Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by thiazole-based drugs.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of thiazole derivatives.

Table 1: Reaction Yields for Hantzsch Thiazole Synthesis

ProductStarting MaterialsYield (%)Reference
Ethyl 2-aminothiazole-4-carboxylateThis compound, Thiourea95-100[10]
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide precursorN-(2-chloro-6-methylphenyl)-3-ethoxy acrylamide, NBS, Thiourea86.4[4]

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives (IC50 Values)

Compound TypeCell LineIC50 (µM)TargetReference
Thiazole-naphthalene derivative (5b)MCF-7 (Breast Cancer)0.48 ± 0.03Tubulin
Thiazole-naphthalene derivative (5b)A549 (Lung Cancer)0.97 ± 0.13Tubulin
Imidazo[2,1-b]thiazole derivative (39)MCF-7 (Breast Cancer)-EGFR/HER2[7]
Imidazo[2,1-b]thiazole derivative (43)MCF-7 (Breast Cancer)-EGFR/HER2[7]
Thiazole-based chalcone (B49325) (25)A431 (Lung Cancer)-JAK2/EGFR[14]

Note: Specific IC50 values for compounds 39, 43, and 25 were not explicitly provided in the abstract but were identified as potent inhibitors.

Conclusion

This compound is an invaluable intermediate in pharmaceutical synthesis, providing an efficient route to the thiazole heterocyclic system. The Hantzsch thiazole synthesis, a robust and high-yielding reaction, enables the production of key precursors for a variety of therapeutic agents. The application of these intermediates in the development of targeted anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib and various EGFR inhibitors, underscores the importance of this compound in modern drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers and scientists working in this field.

References

Application Notes and Protocols: Ethyl Bromopyruvate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromopyruvate is a highly versatile bifunctional reagent extensively utilized in organic synthesis. Its structure, featuring an α-keto-ester and a reactive C-Br bond, makes it a potent electrophile and a valuable C3 building block for constructing complex molecular architectures. In the realm of natural product synthesis, this compound serves as a crucial starting material for the formation of diverse heterocyclic systems, including thiazoles, indolizines, and for assembling key fragments of complex macrocycles and alkaloids. Its reactivity allows for the efficient execution of cyclization, annulation, and alkylation reactions, often under mild conditions, which is critical when dealing with sensitive functional groups present in advanced synthetic intermediates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs found in natural products.

Key Applications in Natural Product Synthesis

This compound is a cornerstone reagent for several classical and modern synthetic transformations that provide access to scaffolds prevalent in natural products.

  • Heterocycle Synthesis (Hantzsch Thiazole (B1198619) Synthesis): One of the most prominent applications of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone (this compound) with a thioamide-containing compound (like thiourea) to form a thiazole ring.[1] This five-membered aromatic heterocycle is a core component of numerous natural products and pharmacologically active compounds.

  • Alkaloid Synthesis (Indolizines & Pyrroles): this compound is employed in the synthesis of nitrogen-containing heterocyclic alkaloids. For instance, it reacts with pyridine (B92270) derivatives such as ethyl 2-pyridylacetate (B8455688) to form the indolizine (B1195054) core, a structural motif found in various alkaloids.[2] Additionally, it can serve as a precursor in Paal-Knorr type syntheses to construct substituted pyrrole (B145914) rings, which are fundamental to alkaloids like Agelastatin A.[3][4]

  • Macrolide Synthesis (Brefeldin A): While not always a direct reactant in the final macrocyclization, precursors derived from chemistry analogous to this compound reactions are used to construct the substituted cyclopentane (B165970) core of macrolides like Brefeldin A.[5] The α-keto ester functionality allows for the introduction of key stereocenters and functional group handles necessary for further elaboration.

Below is a diagram illustrating the role of this compound as a versatile precursor.

G cluster_0 Reaction Types cluster_1 Resulting Scaffolds cluster_2 Natural Product Classes EBP This compound Hantzsch Hantzsch Synthesis EBP->Hantzsch + Thiourea (B124793) Cycloadd [3+2] Cycloaddition EBP->Cycloadd + Pyridine Ylide PaalKnorr Paal-Knorr Type EBP->PaalKnorr (as precursor) Thiazole Thiazole Rings Hantzsch->Thiazole Indolizine Indolizine Core Cycloadd->Indolizine Pyrrole Pyrrole Rings PaalKnorr->Pyrrole BioactiveThiazoles Bioactive Thiazoles Thiazole->BioactiveThiazoles Macrolides Macrolide Precursors (e.g., Brefeldin A) Thiazole->Macrolides Alkaloids Alkaloids (e.g., Agelastatin A) Indolizine->Alkaloids Pyrrole->Alkaloids

Caption: Versatility of this compound in Synthesis.

Quantitative Data Summary

The following table summarizes quantitative data for the Hantzsch thiazole synthesis, a representative application of this compound. The reaction involves the condensation of various thioureas with this compound to yield ethyl 2-aminothiazole-4-carboxylate derivatives.

EntryThio-componentSolventTemperature (°C)Time (h)Yield (%)Reference
1ThioureaEthanol (B145695)70199-100[6]
2ThioureaEthanolReflux2470[7]
3N-methylthioureaEthanolReflux-88[8]
4N-phenylthioureaEthanolReflux-70[8]
5N-allylthioureaEthanolReflux-82[8]
6Substituted ThioureaEthanol/Water652-3.579-90[9]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

This protocol details a widely used and efficient method for synthesizing the 2-aminothiazole (B372263) scaffold, a common core in many bioactive molecules.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Thiourea (1.2 mmol, 1.2 equiv)

  • Ethanol (2 mL)

  • Ice-cold water

  • Standard filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.2 mmol) and ethanol (2 mL).

  • Add this compound (1.0 mmol) to the suspension.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Maintain the temperature and stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum to yield the final product, ethyl 2-aminothiazole-4-carboxylate.[6]

Expected Yield: 99-100%.[6]

The following diagram illustrates the experimental workflow for this protocol.

G cluster_workflow Experimental Workflow: Hantzsch Thiazole Synthesis start Start: Assemble Glassware reactants 1. Add Thiourea and Ethanol to Flask start->reactants add_ebp 2. Add this compound reactants->add_ebp heat 3. Heat to 70°C (1 hour) add_ebp->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to Room Temperature monitor->cool Reaction Complete precipitate 6. Pour into Ice Water cool->precipitate filtrate 7. Collect Precipitate by Filtration precipitate->filtrate dry 8. Wash and Dry Product filtrate->dry end End: Obtain Pure Product dry->end

Caption: Workflow for Hantzsch Thiazole Synthesis.

Protocol 2: Synthesis of Indolizine Core (Conceptual)

The reaction between ethyl 2-pyridylacetate and this compound is a classical method to form the indolizine nucleus.[2] The reaction proceeds via initial N-alkylation of the pyridine nitrogen, followed by deprotonation and intramolecular cyclization.

Materials:

  • Ethyl 2-pyridylacetate

  • This compound

  • A non-nucleophilic base (e.g., sodium bicarbonate or an organic base)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

Conceptual Procedure:

  • Dissolve ethyl 2-pyridylacetate in an anhydrous solvent under an inert atmosphere.

  • Add the base to the solution.

  • Slowly add an equimolar amount of this compound to the mixture at room temperature.

  • The reaction typically proceeds via the formation of a pyridinium (B92312) ylide intermediate, which undergoes a 1,3-dipolar cycloaddition followed by elimination to afford the aromatic indolizine core.

  • After completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Application in Bioactive Natural Product Context: Brefeldin A

Brefeldin A is a fungal macrolide known for its potent biological activity, specifically its ability to inhibit protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[10][11] While its total synthesis is complex, the construction of its functionalized cyclopentane core often involves strategies that mirror the reactivity principles of α-halo esters like this compound. The resulting natural product, Brefeldin A, acts by binding to the Arf1-GDP-GBF1 complex, preventing the GDP/GTP exchange and thereby inhibiting the formation of COPI-coated vesicles necessary for anterograde transport.[11] This leads to the disassembly of the Golgi complex and the redistribution of Golgi proteins into the ER.[12][13]

The diagram below illustrates the mechanism of Brefeldin A-induced disruption of the ER-Golgi transport system.

G cluster_pathway Mechanism of Brefeldin A (BFA) Action cluster_arf ARF1 Cycle ER Endoplasmic Reticulum (ER) Vesicle COPI Vesicle ER->Vesicle Anterograde Transport Golgi Golgi Apparatus Golgi->ER Retrograde Transport (Causes Golgi Collapse) Vesicle->Golgi Arf1_GDP Arf1-GDP (Inactive) Arf1_GTP Arf1-GTP (Active) Arf1_GDP->Arf1_GTP GDP -> GTP Arf1_GTP->Vesicle Recruits COPI Coat & Promotes Budding Arf1_GTP->Arf1_GDP GTP Hydrolysis GEF GBF1 (GEF) GEF->Arf1_GDP BFA Brefeldin A BFA->GEF Inhibits label_inhibition BFA locks Arf1 in inactive GDP-bound state, preventing vesicle formation.

Caption: Brefeldin A Disrupts ER-Golgi Trafficking.

References

Unlocking Protein Function: A Researcher's Guide to Ethyl Bromopyruvate Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of proteomics and drug development, the precise modification of proteins is a cornerstone of innovation. Ethyl bromopyruvate, a reactive alpha-halo ketone, has emerged as a valuable tool for selectively targeting and modifying specific amino acid residues, offering researchers a powerful method to probe protein structure, function, and therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the step-by-step process of this compound protein modification.

Introduction to this compound Protein Modification

This compound is an alkylating agent that primarily reacts with nucleophilic side chains of amino acids, most notably the thiol group of cysteine and the imidazole (B134444) ring of histidine. This covalent modification can be strategically employed to:

  • Probe Active Sites: By targeting reactive residues within an enzyme's active site, this compound can act as an irreversible inhibitor, helping to elucidate catalytic mechanisms.

  • Introduce Bioconjugation Handles: The modification introduces a stable thioether or alkylated imidazole linkage, which can be further functionalized with reporter molecules such as fluorophores or biotin.

  • Investigate Protein-Protein Interactions: Covalent modification can be used to trap and identify transient protein interactions.

  • Develop Novel Therapeutics: As an inhibitor of key metabolic enzymes, such as those in the glycolysis pathway, this compound and its analogs are being explored as potential anti-cancer and anti-microbial agents.[1][2]

The reaction is highly dependent on pH, with the reactivity of cysteine's thiol group increasing at a slightly alkaline pH where it is deprotonated to the more nucleophilic thiolate anion.

Core Principles of the Reaction

The primary mechanism of action for this compound is a nucleophilic substitution reaction. The nucleophilic sulfur atom of a cysteine residue or a nitrogen atom of a histidine residue attacks the electrophilic carbon atom bearing the bromine. This results in the displacement of the bromide ion and the formation of a stable covalent bond.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol outlines a general method for the in-solution modification of a purified protein with this compound.

Materials:

  • Purified protein of interest

  • This compound (EBP)

  • Reaction Buffer (e.g., 50 mM HEPES or Phosphate buffer, pH 7.5-8.5)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - Optional, for reducing disulfide bonds

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis tubing for purification

  • Mass spectrometer for analysis

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate at 37°C for 1 hour. Note: If using DTT, it must be removed before adding EBP as it will react with the reagent. TCEP does not need to be removed.

  • Modification Reaction:

    • Prepare a fresh stock solution of this compound (e.g., 100 mM in a compatible organic solvent like DMSO or ethanol).

    • Add a 10- to 100-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature (or 37°C for less reactive proteins) for 1-4 hours with gentle mixing. The reaction time may need to be optimized.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in large excess (e.g., 100-fold molar excess) over the initial EBP concentration. This will consume any unreacted this compound.

  • Purification of the Modified Protein:

    • Remove excess reagents and byproducts by either dialysis against a suitable buffer or by using a desalting column (e.g., G-25 size-exclusion chromatography).[3][4][5][6][7]

  • Analysis and Characterization:

    • Confirm the modification and determine the extent of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The modification will result in a specific mass shift.

    • Further characterization can be performed using techniques like SDS-PAGE (which may show a slight shift in mobility) and functional assays to assess the impact of the modification on protein activity.

Protocol 2: In-gel Modification of Proteins

This protocol is suitable for modifying proteins that have been separated by SDS-PAGE.

Materials:

  • Polyacrylamide gel containing the protein of interest

  • Staining and destaining solutions

  • Reduction and alkylation buffers

  • This compound

  • In-gel digestion reagents (e.g., trypsin)

  • Mass spectrometer for peptide analysis

Procedure:

  • Gel Electrophoresis and Visualization:

    • Separate the protein sample using 1D or 2D SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue) and destain thoroughly.

  • In-gel Reduction and Alkylation:

    • Excise the protein band of interest from the gel.

    • Cut the gel piece into small cubes (approx. 1x1 mm).

    • Reduce disulfide bonds by incubating the gel pieces in a solution containing DTT (e.g., 10 mM DTT in 100 mM ammonium (B1175870) bicarbonate) at 56°C for 1 hour.

    • Remove the DTT solution and alkylate the cysteine residues by incubating the gel pieces in a solution containing this compound (e.g., 55 mM EBP in 100 mM ammonium bicarbonate) in the dark at room temperature for 45 minutes.

  • In-gel Digestion:

    • Wash the gel pieces to remove excess reagents.

    • Dehydrate the gel pieces with acetonitrile (B52724).

    • Rehydrate the gel pieces with a solution containing a protease (e.g., trypsin) and incubate overnight at 37°C.

  • Peptide Extraction and Analysis:

    • Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

    • Pool the extracts and dry them down in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for mass spectrometry analysis (LC-MS/MS). The modification will be identified as a specific mass addition to cysteine- or histidine-containing peptides.

Data Presentation: Quantitative Analysis

The success of the modification can be quantified by mass spectrometry. The covalent addition of an ethyl pyruvate (B1213749) group results in a predictable mass increase.

Modified ResidueAdductMass Shift (Monoisotopic)Mass Shift (Average)
CysteineS-(1-ethoxy-1,3-dioxopropan-2-yl)cysteine+116.042 Da+116.100 Da
HistidineN-τ-(1-ethoxy-1,3-dioxopropan-2-yl)histidine or N-π-(1-ethoxy-1,3-dioxopropan-2-yl)histidine+116.042 Da+116.100 Da

Note: The exact mass shift may vary slightly depending on the isotopic composition.

Mandatory Visualizations

Experimental Workflow

Protein_Modification_Workflow cluster_prep Protein Preparation cluster_mod Modification cluster_cleanup Purification & Analysis Prot_Prep 1. Prepare Protein Solution (1-10 mg/mL in Buffer pH 7.5-8.5) Reduce 2. Reduce Disulfides (Optional) (DTT or TCEP) Prot_Prep->Reduce If necessary Add_EBP 3. Add this compound (10-100x molar excess) Reduce->Add_EBP Incubate 4. Incubate (1-4h at RT or 37°C) Add_EBP->Incubate Quench 5. Quench Reaction (Excess L-cysteine) Incubate->Quench Purify 6. Purify Modified Protein (Dialysis or Desalting Column) Quench->Purify Analyze 7. Analyze (Mass Spectrometry) Purify->Analyze Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase GAP Glyceraldehyde-3-Phosphate F16BP->GAP DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH Pyruvate Pyruvate DPG->Pyruvate ... Lactate Lactate Pyruvate->Lactate LDH ATP_Prod ATP Production Pyruvate->ATP_Prod TCA Cycle & Oxidative Phosphorylation EBP This compound (or 3-Bromopyruvate) EBP->G6P Inhibits Hexokinase EBP->DPG Inhibits GAPDH EBP->Lactate Inhibits LDH EBP->ATP_Prod Inhibits

References

Application Notes and Protocols for Enzyme Kinetics Studies Using Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl bromopyruvate, a reactive alkylating agent, for the study of enzyme kinetics. This compound and its close analog, 3-bromopyruvate (B3434600) (3-BP), are valuable tools for investigating enzyme mechanisms, particularly as active-site-directed irreversible inhibitors of key metabolic enzymes. These compounds are frequently employed in anti-cancer and antibacterial research.[1]

Introduction to this compound in Enzyme Kinetics

This compound (EBP) is an alpha-halo ketone that acts as a potent and irreversible inhibitor of several enzymes, primarily those with a reactive cysteine residue in their active site. Its mechanism of action involves the alkylation of the sulfhydryl group of cysteine, forming a stable covalent bond that permanently inactivates the enzyme. This makes it an excellent tool for probing the structure and function of enzyme active sites and for understanding the kinetics of irreversible inhibition.

The primary targets of this compound and 3-bromopyruvate include key enzymes in the glycolytic pathway, such as:

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A crucial enzyme in glycolysis, GAPDH is a primary target of 3-bromopyruvate.[2][3] Inhibition of GAPDH disrupts cellular energy production.

  • Hexokinase II (HK II): The first enzyme in the glycolytic pathway, HK II is often overexpressed in cancer cells and is a known target of 3-bromopyruvate.[4][5][6]

  • Pyruvate (B1213749) Dehydrogenase Complex (PDC): This mitochondrial enzyme complex links glycolysis to the citric acid cycle and is competitively inhibited by bromopyruvate.

Data Presentation: Kinetic Parameters of Enzyme Inhibition

The following tables summarize the quantitative data for the inhibition of key enzymes by 3-bromopyruvate (3-BP), a close and well-studied analog of this compound.

EnzymeInhibitorOrganism/Cell LineInhibition TypeK_i_ (μM)IC_50_ (μM)Reference
Pyruvate Dehydrogenase (E1 component)BromopyruvateEscherichia coliCompetitive, Irreversible~90-[7]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)3-BromopyruvateIn vitroIrreversible~25< 30[2]
Hexokinase II (HK II)3-BromopyruvateHCT116 cellsIrreversible-22.5 ± 0.7[4]
Hexokinase II (HK II)3-BromopyruvateCaCo2 cellsIrreversible-36.6 ± 2.1[4]
Hexokinase II (HK II)3-BromopyruvateSW480 cellsIrreversible-16.9 ± 1.0[4]
Hexokinase II (HK II)3-BromopyruvateDLD-1 cellsIrreversible-16.9 ± 1.3[4]

Note: The data for GAPDH and Hexokinase II are for 3-bromopyruvate, which is expected to have a similar inhibitory profile to this compound.

Experimental Protocols

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol for Determining the Kinetic Parameters of Irreversible Inhibition of GAPDH

This protocol describes how to determine the kinetic constants KI (inhibitor constant) and kinact (inactivation rate constant) for the irreversible inhibition of GAPDH by this compound.

Materials:

  • Purified GAPDH enzyme

  • This compound

  • GAPDH Assay Buffer (e.g., 100 mM triethanolamine, 10 mM sodium phosphate, 5 mM EDTA, pH 8.6)

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture in a 96-well plate containing GAPDH Assay Buffer, NAD⁺ (e.g., 2.5 mM), and G3P (e.g., 2 mM).

    • Initiate the reaction by adding a known concentration of purified GAPDH.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH. The initial linear rate of this reaction is the uninhibited enzyme velocity (V₀).

  • Determination of kobs:

    • Prepare a series of reactions, each with a different concentration of this compound.

    • For each inhibitor concentration, mix the enzyme with the inhibitor in the assay buffer and pre-incubate for various time intervals.

    • At each time point, initiate the enzymatic reaction by adding the substrates (G3P and NAD⁺).

    • Measure the residual enzyme activity by monitoring NADH formation at 340 nm.

    • Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative of the slope of this line gives the observed inactivation rate constant (kobs) for that inhibitor concentration.

  • Determination of KI and kinact:

    • Plot the calculated kobs values against the corresponding this compound concentrations.

    • Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) Where:

      • kinact is the maximal rate of inactivation.

      • KI is the inhibitor concentration at which the inactivation rate is half of kinact.

      • [I] is the inhibitor concentration.

Protocol for Hexokinase II (HK II) Inhibition Assay

This protocol is adapted from a spectrophotometric method to measure HK II activity and its inhibition by this compound. The assay couples the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

  • Cell lysate containing Hexokinase II

  • This compound

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 0.1 mM NADP⁺, 2 mM glucose)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (e.g., 1 U/mL)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate for normalization.

  • Inhibition Assay:

    • In a 96-well plate, add the cell lysate to the reaction buffer.

    • Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

    • Add G6PDH to all wells.

    • Initiate the reaction by adding glucose.

    • Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 30 minutes) at 37°C. The rate of increase in absorbance corresponds to the rate of NADPH formation, which is proportional to HK II activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of HK II inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Signaling Pathway of Glycolysis Inhibition

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HK2 Glycolysis Glycolytic Intermediates G6P->Glycolysis G3P Glyceraldehyde- 3-Phosphate Glycolysis->G3P Pyruvate Pyruvate G3P->Pyruvate GAPDH ATP_Glycolysis ATP G3P->ATP_Glycolysis Mitochondria Mitochondria (TCA Cycle) Pyruvate->Mitochondria PDC ATP_TCA ATP Mitochondria->ATP_TCA EBP Ethyl Bromopyruvate HK2 Hexokinase II EBP->HK2 GAPDH GAPDH EBP->GAPDH PDC Pyruvate Dehydrogenase EBP->PDC

Caption: Inhibition of Glycolysis by this compound.

Experimental Workflow for Determining Irreversible Inhibition Kinetics

start Start prepare_reagents Prepare Enzyme, Substrate, and this compound Solutions start->prepare_reagents pre_incubation Pre-incubate Enzyme with Varying [Inhibitor] for Different Times prepare_reagents->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction measure_activity Measure Residual Enzyme Activity (Spectrophotometry) initiate_reaction->measure_activity plot_activity Plot ln(% Activity) vs. Pre-incubation Time measure_activity->plot_activity calculate_kobs Calculate k_obs (Slope of the Line) plot_activity->calculate_kobs plot_kobs Plot k_obs vs. [Inhibitor] calculate_kobs->plot_kobs fit_data Fit Data to Michaelis-Menten Equation for Irreversible Inhibitors plot_kobs->fit_data determine_params Determine K_I and k_inact fit_data->determine_params end End determine_params->end

Caption: Workflow for Irreversible Inhibition Kinetics.

References

Application Notes and Protocols: Ethyl Bromopyruvate in the Development of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The repurposing of existing chemical entities with known safety profiles offers a promising and accelerated route to novel antimicrobial therapies. Ethyl bromopyruvate (EBP), a derivative of 3-bromopyruvic acid, has emerged as a potent, broad-spectrum antibacterial agent with significant potential for development.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the discovery and development of new antibiotics.

This compound is a versatile chemical intermediate also used in the synthesis of various pharmaceuticals and agricultural chemicals.[3] Its utility in antimicrobial research stems from its ability to target fundamental metabolic pathways in bacteria, leading to concentration-dependent bactericidal activity against a wide range of pathogens, including drug-susceptible and -resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2]

Mechanism of Action

This compound exerts its antibacterial effect through the inhibition of multiple key enzymes involved in central carbon metabolism.[1] As an alkylating agent, it primarily targets cysteine residues in enzymes, leading to their irreversible inactivation.[4] This multi-targeted approach is advantageous as it may reduce the likelihood of resistance development.

The primary molecular targets of this compound in bacteria include:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of this crucial glycolytic enzyme disrupts the cell's primary energy-generating pathway, leading to a significant reduction in ATP levels.[1][4]

  • Pyruvate Kinase, Isocitrate Lyase, and Malate Synthase: The inhibition of these enzymes further cripples cellular metabolism.[1]

  • Iron Uptake: this compound has also been shown to interfere with transferrin-mediated iron uptake in M. tuberculosis.[1]

The culmination of these inhibitory effects is a rapid depletion of cellular energy and metabolic collapse, ultimately leading to bacterial cell death.

cluster_cell Bacterial Cell cluster_glycolysis Glycolysis & Central Metabolism EBP This compound GAPDH GAPDH EBP->GAPDH Inhibits PyruvateKinase Pyruvate Kinase EBP->PyruvateKinase Inhibits IsocitrateLyase Isocitrate Lyase EBP->IsocitrateLyase Inhibits MalateSynthase Malate Synthase EBP->MalateSynthase Inhibits IronUptake Iron Uptake Inhibition EBP->IronUptake ATP ATP Depletion GAPDH->ATP PyruvateKinase->ATP IsocitrateLyase->ATP MalateSynthase->ATP CellDeath Bacterial Cell Death ATP->CellDeath IronUptake->CellDeath

Caption: Proposed mechanism of antibacterial action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various bacterial pathogens and its cytotoxicity against mammalian cell lines. The Selectivity Index (SI), a measure of a compound's specificity for bacteria over mammalian cells, is calculated as the ratio of the 50% cytotoxic concentration (IC50) to the Minimum Inhibitory Concentration (MIC). A higher SI value indicates greater selectivity and a more promising therapeutic profile.

PathogenStrainResistance ProfileMIC (µg/mL)
M. tuberculosisH37RvDrug-Susceptible32
S. aureusATCC 29213Methicillin-Susceptible (MSSA)64
S. aureusClinical IsolateMethicillin-Resistant (MRSA)64
E. faeciumATCC 19434Vancomycin-Resistant (VRE)32
K. pneumoniaeATCC 700603Extended-Spectrum β-lactamase (ESBL)64
A. baumanniiATCC 19606Multidrug-Resistant (MDR)64
P. aeruginosaATCC 27853-64
Mammalian Cell LineCell TypeIC50 (mM)IC50 (µg/mL)Selectivity Index (SI) vs. S. aureus (MIC = 64 µg/mL)
HeLaHuman Cervical Cancer1.13220.363.44
HepG2Human Liver Cancer>5>975.05>15.24
BJHuman Foreskin Fibroblast3.44670.8310.48

Note: IC50 values are for ethyl pyruvate, a closely related compound, and are used here to estimate the selectivity index. Further studies with this compound are recommended.[5]

Experimental Protocols

Preparation of this compound Solutions

Care should be taken when handling this compound as it is a lachrymator and irritant.

Materials:

  • This compound (EBP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of EBP (e.g., 10 mg/mL) by dissolving the required amount in sterile DMSO.

  • Vortex the solution until the EBP is completely dissolved.

  • Prepare working solutions by serially diluting the stock solution in the appropriate sterile culture medium to the desired concentrations.

  • Use the freshly prepared solutions for the assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

cluster_workflow MIC Assay Workflow prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microplate prep_bacteria->inoculate prep_ebp Prepare Serial Dilutions of EBP prep_ebp->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Interpret Results incubate->read_results

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound stock solution

  • Sterile pipette tips and reservoirs

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Prepare EBP Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated EBP working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (bacteria in broth without EBP) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of EBP that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay (MTT Method)

This assay determines the effect of EBP on the viability of mammalian cells.

cluster_workflow Cytotoxicity Assay Workflow seed_cells Seed Mammalian Cells add_ebp Add EBP Dilutions seed_cells->add_ebp incubate_cells Incubate add_ebp->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Treatment with EBP:

    • Prepare serial dilutions of EBP in complete medium.

    • Remove the old medium from the wells and add 100 µL of the EBP dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest EBP concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • After incubation, carefully remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan (B1609692) crystals.

  • Reading Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Determine the IC50 value, the concentration of EBP that causes a 50% reduction in cell viability.

Time-Kill Kinetics Assay

This assay determines the rate at which EBP kills a bacterial population.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • This compound stock solution

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile saline or PBS for dilutions

  • Agar plates

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the MIC assay protocol, adjusted to approximately 1 x 10⁶ CFU/mL in the appropriate broth.

  • Assay Setup:

    • Prepare test tubes or flasks containing broth with various concentrations of EBP (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without EBP.

    • Inoculate each tube with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Biofilm Reduction Assay (Crystal Violet Method)

This assay quantifies the ability of EBP to inhibit biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • This compound stock solution

  • 0.1% crystal violet solution

  • 30% acetic acid or 95% ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Add 100 µL of a diluted bacterial culture (adjusted to an OD₆₀₀ of 0.05) to each well of a 96-well plate.

    • Add 100 µL of EBP at various concentrations to the wells. Include a growth control without EBP.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing:

    • Carefully aspirate the medium and planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Reading Absorbance:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition compared to the untreated control.

In Vivo Neutropenic Thigh Infection Model

This animal model is used to evaluate the in vivo efficacy of EBP. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Mice (e.g., BALB/c or ICR)

  • Cyclophosphamide (B585) for inducing neutropenia

  • Bacterial culture for infection

  • This compound formulation for administration (e.g., in a suitable vehicle)

  • Anesthetic

  • Surgical tools for thigh muscle collection

  • Homogenizer

  • Agar plates

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to the mice (e.g., 150 mg/kg intraperitoneally 4 days prior to infection and 100 mg/kg 1 day prior to infection) to induce a neutropenic state.

  • Infection:

    • Prepare a bacterial inoculum of the desired pathogen (e.g., S. aureus) in saline.

    • Anesthetize the mice and inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer EBP to the mice via a suitable route (e.g., intravenous or intraperitoneal) at various doses.

    • Include a vehicle control group and a positive control group (e.g., treated with a standard antibiotic like vancomycin).[1]

  • Assessment of Bacterial Load:

    • At a predetermined time after treatment (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the thigh muscles, weigh them, and homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial loads in the EBP-treated groups to the control groups to determine the in vivo efficacy. A significant reduction in bacterial load indicates antibacterial activity.

Conclusion

This compound demonstrates significant promise as a broad-spectrum antibacterial agent. Its multi-targeted mechanism of action and efficacy against drug-resistant pathogens make it a compelling candidate for further investigation in the development of novel antibiotics. The protocols outlined in this document provide a framework for researchers to evaluate the antimicrobial properties of this compound and similar compounds, contributing to the critical effort of combating antibiotic resistance.

References

Application Notes and Protocols for Cellular Studies Using Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl bromopyruvate (EBP) is a cell-permeable alkylating agent and a derivative of pyruvic acid.[1] Its ester group enhances cell permeability compared to its parent compound, 3-bromopyruvate (B3434600) (3-BP).[1] EBP serves as a potent inhibitor of glycolysis, a key metabolic pathway often upregulated in cancer cells (the Warburg effect).[2][3] By targeting critical glycolytic enzymes, EBP leads to a rapid depletion of intracellular ATP, inducing metabolic stress and subsequent cell death.[2][4] These characteristics make this compound a valuable tool for studying cellular metabolism and a potential candidate for anticancer and antibacterial drug development.[1][5]

This document provides detailed application notes and experimental protocols for the use of this compound in cellular studies, with a focus on cancer cell lines.

Mechanism of Action

This compound readily crosses the cell membrane due to its lipophilic nature.[1] Once inside the cell, it is believed to be rapidly hydrolyzed by intracellular esterases to its active form, 3-bromopyruvate (3-BP). 3-BP then exerts its cytotoxic effects primarily by alkylating cysteine residues on key metabolic enzymes.[6]

The primary targets of 3-BP are enzymes involved in glycolysis, including:

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Inhibition of GAPDH is a primary mechanism of EBP's action, leading to a bottleneck in the glycolytic pathway.[4]

  • Hexokinase II (HK2): By inhibiting HK2, the first rate-limiting enzyme in glycolysis, EBP prevents the phosphorylation of glucose, effectively shutting down the pathway at its entry point.[2]

Inhibition of these enzymes leads to a cascade of downstream effects:

  • ATP Depletion: The block in glycolysis results in a significant and rapid decrease in cellular ATP levels.[2][4]

  • Induction of Oxidative Stress: The disruption of normal metabolic processes can lead to an increase in reactive oxygen species (ROS).[6]

  • Apoptosis and Necrosis: Severe energy depletion and cellular stress ultimately trigger programmed cell death (apoptosis) or necrosis.[2]

Data Presentation

Table 1: Cytotoxicity of Ethyl Pyruvate (B1213749) in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of ethyl pyruvate in different human cancer cell lines after a 72-hour treatment period.

Cell LineCancer TypeIC50 (mM)
VMM917Melanoma0.34 ± 0.01
HeLaCervical Cancer1.13 ± 0.01
MCF-7Breast Cancer3.51 ± 0.53
WiDrColon Cancer3.79 ± 0.26
A549Lung Cancer>5
HepG2Liver Cancer>5
BJNormal Fibroblast3.44 ± 0.24

Data is presented as mean ± standard deviation.

Mandatory Visualizations

G cluster_0 Glycolytic Pathway cluster_1 Inhibition Glucose Glucose G6P G6P Glucose->G6P HK2 GAP GAP G6P->GAP Glycolysis Pyruvate Pyruvate GAP->Pyruvate GAPDH ATP_prod ATP GAP->ATP_prod Lactate Lactate Pyruvate->Lactate ATP_dep ATP Depletion EBP This compound HK2_inh Hexokinase II EBP->HK2_inh Inhibits GAPDH_inh GAPDH EBP->GAPDH_inh Inhibits ROS ROS Increase EBP->ROS Cell_Death Apoptosis / Necrosis ATP_dep->Cell_Death ROS->Cell_Death

Caption: Mechanism of this compound Action.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_EBP Prepare this compound dilutions Seed_Cells->Prepare_EBP Treat_Cells Treat cells with EBP for 24-72h Prepare_EBP->Treat_Cells Add_Reagent Add MTT or Crystal Violet solution Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure Measure absorbance Incubate->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End G EBP This compound Glycolysis_Inhibition Glycolysis Inhibition (GAPDH, HK2) EBP->Glycolysis_Inhibition ATP_Depletion ATP Depletion Glycolysis_Inhibition->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation PI3K_Akt_mTOR_Inhibition PI3K/Akt/mTOR Pathway Inhibition AMPK_Activation->PI3K_Akt_mTOR_Inhibition Inhibits Cell_Growth_Inhibition Inhibition of Cell Growth & Proliferation PI3K_Akt_mTOR_Inhibition->Cell_Growth_Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of Technical Grade Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of technical grade ethyl bromopyruvate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities in technical grade this compound?

A1: Technical grade this compound (typically 80-90% purity) often contains several impurities that can affect subsequent reactions.[1][2] The most common impurities include:

  • Acidic Impurities: Free acids such as bromopyruvic acid and bromoacetic acid are common.[3][4][5]

  • Precursors and Byproducts: Residual starting materials like ethyl pyruvate (B1213749) and byproducts from synthesis, such as ethyl dibromopyruvate, can be present.[1]

  • Degradation Products: this compound is sensitive to moisture and can hydrolyze.[3] It can also degrade upon exposure to light or air.[3]

Q2: My technical grade this compound has a yellow to pink-red color. Is this normal, and can it be removed?

A2: Yes, it is common for technical grade this compound to appear as a clear yellow to pink-red liquid.[4] This coloration is often due to impurities and degradation products. The purification methods outlined in this guide, such as distillation and column chromatography, can help in removing these colored impurities, resulting in a colorless to pale yellow liquid.[3]

Q3: I am observing decomposition of my this compound during purification. How can I minimize this?

A3: this compound is a reactive and thermally sensitive compound.[3] To minimize decomposition during purification, consider the following:

  • Avoid High Temperatures: When using distillation, it is crucial to perform it under vacuum to lower the boiling point.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.

  • Avoid Incompatible Materials: this compound is incompatible with acids, bases, reducing agents, and oxidizing agents.[6] Ensure all glassware is clean and free of these substances.

  • Prompt Processing: Purify the compound as quickly as possible and store it under appropriate conditions (refrigerated at 2-8°C) immediately after purification.

Q4: After washing my this compound with a basic solution to remove acidic impurities, I am getting low yields. What could be the reason?

A4: Washing with strong bases can lead to the hydrolysis of the ester functionality in this compound, reducing your yield. A milder approach is recommended. For instance, stirring the crude product dissolved in a dry, inert solvent like diethyl ether or chloroform (B151607) with calcium carbonate (CaCO₃) can neutralize acidic impurities without causing significant hydrolysis.[4][5]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is effective for removing non-volatile impurities and other compounds with significantly different boiling points.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a stirrer bar in the distilling flask for smooth boiling.

  • Neutralization (Optional but Recommended): If acidic impurities are suspected, first dissolve the crude this compound in dry diethyl ether and stir with anhydrous calcium carbonate until effervescence ceases. Filter the mixture and remove the solvent under reduced pressure before proceeding to distillation.[4][5]

  • Distillation:

    • Place the crude this compound in the distilling flask.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is stable, begin heating the distilling flask gently.

    • Collect the fraction that distills at the appropriate temperature and pressure (see table below).

  • Storage: Store the purified, colorless to pale yellow liquid under an inert atmosphere at 2-8°C.

Protocol 2: Purification by Flash Column Chromatography

This technique is suitable for separating this compound from impurities with similar boiling points.

Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.

    • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for α-keto esters.[7][8] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation. A typical starting point is a 7:1 to 5:95 mixture of ethyl acetate in hexane.[7][9]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, applying gentle pressure if necessary (flash chromatography).

    • Collect fractions and monitor the separation using TLC.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Storage: Store the purified product under an inert atmosphere at 2-8°C.

Data Presentation

Purification MethodParameterValuePurity AchievedReference
Vacuum Distillation Boiling Point98-100 °CNot specified[5]
Pressure10 mmHg
Boiling Point93-94 °C96%[1]
Pressure15 mmHg
Washing ReagentCalcium CarbonateNot specified[4][5]
SolventDry Diethyl Ether or Chloroform
Column Chromatography Stationary PhaseSilica GelHigh Purity[7][8]
Mobile PhaseHexane/Ethyl Acetate(General for α-keto esters)

Mandatory Visualization

PurificationWorkflow Purification Workflow for Technical Grade this compound start Technical Grade This compound pre_treatment Optional Pre-treatment: Neutralize with CaCO3 in Dry Ether start->pre_treatment distillation Vacuum Distillation start->distillation chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) start->chromatography pre_treatment->distillation pre_treatment->chromatography analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Purified this compound analysis->pure_product storage Store at 2-8°C under Inert Atmosphere pure_product->storage

Caption: Workflow for the purification of technical grade this compound.

References

Technical Support Center: Ethyl Bromopyruvate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl bromopyruvate. Our focus is on the effective removal of acidic impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in commercial this compound?

The most frequently encountered acidic impurities in this compound are bromopyruvic acid and bromoacetic acid.[1] These arise from the hydrolysis of the ester or as byproducts during synthesis. The presence of these impurities can interfere with subsequent reactions and affect product yield and purity.

Q2: Why is it crucial to remove acidic impurities from this compound?

Acidic impurities can catalyze the degradation of this compound, leading to the formation of undesired byproducts and a decrease in the overall purity of the starting material.[2] For sensitive applications, such as in pharmaceutical synthesis, the presence of these impurities can lead to the formation of impure final products and complicate downstream processing and purification.

Q3: What is the recommended method for removing acidic impurities?

The most common and effective method for removing acidic impurities is to wash the this compound, dissolved in a suitable organic solvent, with a mild aqueous basic solution. Saturated sodium bicarbonate (NaHCO₃) solution is widely used for this purpose.[3] An alternative is to stir the organic solution with solid calcium carbonate (CaCO₃) until effervescence ceases.[1]

Q4: What level of purity can I expect after purification?

The final purity of this compound after purification depends on the initial purity and the thoroughness of the purification process. Commercially available technical grade this compound can have a purity of around 80-90%.[4][5] With a careful aqueous wash and subsequent drying, it is possible to significantly reduce the acidic impurity content. For very high purity requirements, distillation following the wash is recommended, which can achieve purities of 96% or higher.[2]

Troubleshooting Guide

Issue 1: Persistent Yellow/Orange Color After Washing
  • Possible Cause: The color may be due to trace impurities that are not removed by a simple basic wash.

  • Troubleshooting Steps:

    • Charcoal Treatment: After the aqueous wash and drying of the organic layer, add a small amount of activated charcoal to the solution.

    • Stirring: Stir the mixture for 15-30 minutes at room temperature.

    • Filtration: Filter the solution through a pad of Celite® or a syringe filter to remove the charcoal.

    • Solvent Removal: Remove the solvent under reduced pressure.

Issue 2: Emulsion Formation During Aqueous Wash
  • Possible Cause: Emulsions are common in liquid-liquid extractions, especially when there are surfactant-like impurities or vigorous shaking.[6][7]

  • Troubleshooting Steps:

    • Allow to Stand: Let the separatory funnel stand undisturbed for 10-20 minutes, as some emulsions break on their own.[8]

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and can help break the emulsion.[9][10]

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[7]

    • Filtration: Pass the entire mixture through a plug of glass wool or Celite®.[11]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for phase separation.[8]

Issue 3: Low Recovery of this compound After Purification
  • Possible Cause: This could be due to the partial hydrolysis of the ester during the basic wash or physical loss during transfers.

  • Troubleshooting Steps:

    • Use a Mild Base: Employ sodium bicarbonate, which is a weaker base than sodium carbonate or hydroxides, to minimize ester hydrolysis.

    • Minimize Contact Time: Do not let the organic solution remain in contact with the basic aqueous solution for an extended period.

    • Careful Transfers: Ensure all transfers between vessels are done carefully to minimize loss. Back-extract the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.

Data Presentation

The following table summarizes typical purity levels of this compound at different stages.

Sample TypePurity Level (% by GC)Reference
Commercial Technical Grade83.2%[4]
Crude from Synthesis (post-sparge)80%[2]
After Na₂CO₃ Wash90%
After Distillation96%[2]

Experimental Protocols

Protocol 1: Purification of this compound via Aqueous Wash

This protocol describes the removal of acidic impurities from this compound using a sodium bicarbonate wash.

Materials:

  • This compound (technical grade)

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in 3-4 volumes of diethyl ether.

  • Aqueous Wash: Transfer the solution to a separatory funnel and add an equal volume of saturated NaHCO₃ solution.

  • Extraction: Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Continue until effervescence ceases.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh NaHCO₃ solution until no more gas evolves.

  • Brine Wash: Wash the organic layer once with an equal volume of brine to remove any remaining dissolved aqueous components.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analysis of Purity by Gas Chromatography (GC-FID)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

Sample Preparation:

  • Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent (e.g., ethyl acetate).

  • Inject the sample into the GC.

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Organic Solvent start->dissolve wash Wash with aq. NaHCO3 Solution dissolve->wash separate Separate Aqueous Layer wash->separate Repeat until no effervescence brine_wash Wash with Brine separate->brine_wash dry Dry Organic Layer (e.g., MgSO4) brine_wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Ethyl Bromopyruvate evaporate->end analyze Analyze Purity (GC-FID) end->analyze

Caption: Workflow for the purification of this compound.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion Forms During Wash step1 Let it Stand start->step1 step2 Add Brine (NaCl) step1->step2 If fails end Phase Separation step1->end step3 Gentle Swirling step2->step3 If fails step2->end step4 Filter through Celite step3->step4 If fails step3->end step5 Centrifuge step4->step5 If fails step4->end step5->end

References

Storage conditions to prevent ethyl bromopyruvate degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for issues related to the degradation of ethyl bromopyruvate. Designed for researchers, scientists, and drug development professionals, this resource offers practical advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container, refrigerated at 2-8°C, and protected from light.[1][2][3] For long-term storage, an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation and hydrolysis.[2]

Q2: What are the common signs of this compound degradation?

A2: Visual indicators of degradation include a change in color from a clear, light yellow to a darker yellow or brown hue, and the formation of precipitates. A pungent, acidic odor may also indicate the presence of degradation products.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways are:

  • Disproportionation: This is a common degradation route, where two molecules of this compound react to form one molecule of ethyl pyruvate (B1213749) and one molecule of ethyl dibromopyruvate.[1] This process can be accelerated by the presence of acidic impurities.[1]

  • Hydrolysis: Reaction with water can lead to the formation of bromopyruvic acid and ethanol. This is more likely to occur if the compound is exposed to moisture.

  • Polymerization: Although less common under proper storage conditions, this compound can potentially undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.

Q4: Can I use this compound that has changed color?

A4: A change in color indicates that degradation has likely occurred. The suitability of the material for your experiment will depend on the tolerance of your specific application to the presence of impurities such as ethyl pyruvate and ethyl dibromopyruvate. It is highly recommended to assess the purity of the material using analytical techniques like HPLC or NMR before use.

Q5: How does exposure to air and moisture affect the stability of this compound?

A5: Exposure to air and moisture can significantly accelerate the degradation of this compound.[2] Oxygen can promote oxidative degradation pathways, while moisture will lead to hydrolysis. It is crucial to handle the compound in a dry environment and to flush the container with an inert gas before sealing for storage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound leading to lower effective concentration and presence of reactive impurities.1. Verify the purity of your this compound stock using HPLC or NMR. 2. If degradation is confirmed, use a fresh, properly stored bottle of the reagent. 3. For ongoing experiments, prepare fresh solutions from a reliable stock and use them promptly.
Color of this compound has darkened Exposure to light, elevated temperatures, or acidic/basic contaminants.1. Discard the discolored reagent. 2. Review your storage and handling procedures to ensure they align with the recommended guidelines (refrigeration, protection from light, inert atmosphere).
Formation of a precipitate in the this compound container Advanced degradation and potential polymerization.1. Do not use the material. 2. Dispose of the container according to your institution's safety protocols. 3. Obtain a fresh supply of this compound.
Low yield in a reaction involving this compound The actual concentration of the active reagent is lower than expected due to degradation.1. Quantify the purity of your this compound stock. 2. Adjust the stoichiometry of your reaction based on the determined purity. 3. For future reactions, use a new, high-purity batch of this compound.

Storage Stability Data

While specific, publicly available quantitative stability data for this compound is limited, the following tables provide an illustrative guide to its expected stability under various conditions based on general chemical principles and information from safety data sheets.

Table 1: Estimated Shelf-Life of this compound Under Different Temperature Conditions

Storage Temperature (°C)AtmospherePackagingEstimated Shelf-Life
2-8Inert (Nitrogen)Tightly sealed, amber glass> 1 year
2-8AirTightly sealed, amber glass6-12 months
25 (Room Temperature)Inert (Nitrogen)Tightly sealed, amber glass1-3 months
25 (Room Temperature)AirTightly sealed, amber glass< 1 month

Table 2: Compatibility of this compound with Common Laboratory Solvents

SolventCompatibilityComments
Acetonitrile (B52724)GoodRecommended for preparing stock solutions. Use promptly.
DichloromethaneGoodSuitable for reactions. Use in a dry environment.
EthanolFairCan undergo slow transesterification or other reactions over time.[2][4][5] Use freshly prepared solutions.
WaterPoorHydrolysis will occur.[2] Avoid aqueous solutions for storage.
Dimethyl sulfoxide (B87167) (DMSO)PoorReactive with DMSO. Avoid use as a solvent.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

Objective: To quantify the purity of this compound and detect the presence of its primary degradation products, ethyl pyruvate and ethyl dibromopyruvate.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound sample

  • Ethyl pyruvate and ethyl dibromopyruvate standards (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 30% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound, ethyl pyruvate, and ethyl dibromopyruvate standards in acetonitrile to prepare stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute the this compound sample to be tested in acetonitrile to a concentration that falls within the calibration range.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 210 nm.

    • Inject the standards and the sample solution.

  • Data Analysis:

    • Identify the peaks for this compound, ethyl pyruvate, and ethyl dibromopyruvate based on the retention times of the standards.

    • Quantify the amount of each component in the sample by comparing the peak areas to the calibration curves.

    • Calculate the purity of the this compound and the percentage of each degradation product.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under stressed conditions to predict its long-term stability.

Procedure:

  • Sample Preparation: Aliquot the this compound sample into several amber glass vials. For some vials, create a headspace of air, and for others, flush with nitrogen before sealing tightly.

  • Storage Conditions: Place the vials in controlled environment chambers at the following conditions:

    • Control: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity (RH)

    • Stressed: 40°C / 75% Relative Humidity (RH)

  • Time Points: Pull samples for analysis at initial (T=0), 1, 2, 4, and 8 weeks.

  • Analysis: At each time point, analyze the samples for purity and degradation products using the HPLC method described in Protocol 1. Also, record any changes in physical appearance (color, clarity).

  • Data Evaluation: Plot the percentage of remaining this compound against time for each storage condition. This data can be used to estimate the degradation rate and shelf-life.

Visualizations

degradation_pathway EBP1 This compound EP Ethyl Pyruvate EBP1->EP Disproportionation BPA Bromopyruvic Acid EBP1->BPA Hydrolysis EBP2 This compound EDBP Ethyl Dibromopyruvate EBP2->EDBP Disproportionation H2O Water H2O->BPA EtOH Ethanol

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilute Dilute Sample Sample->Dilute Standard Prepare Standards Calibrate Generate Calibration Curve Standard->Calibrate HPLC Inject into HPLC Dilute->HPLC Detect UV Detection (210 nm) HPLC->Detect Quantify Quantify Purity and Impurities Detect->Quantify Calibrate->Quantify troubleshooting_guide Start Inconsistent Experimental Results? CheckPurity Assess Purity (HPLC/NMR) Start->CheckPurity Degraded Degradation Confirmed? CheckPurity->Degraded UseNew Use Fresh, Properly Stored Reagent Degraded->UseNew Yes CheckOther Investigate Other Experimental Parameters Degraded->CheckOther No ReviewStorage Review Storage & Handling Procedures UseNew->ReviewStorage

References

Technical Support Center: Optimizing Reactions of Ethyl Bromopyruvate with Thioamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Hantzsch thiazole (B1198619) synthesis, specifically the reaction of ethyl bromopyruvate with thioamides.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reaction between this compound and a thioamide?

The reaction, a Hantzsch thiazole synthesis, proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of this compound (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step results in the formation of the aromatic thiazole ring.[1][2]

Q2: What are the typical starting materials for this synthesis?

The core reactants are an α-haloketone, in this case, this compound, and a thioamide (e.g., thioformamide, thiourea, thioacetamide).[1] The reaction is versatile and various substituted thioamides can be used to generate a library of thiazole derivatives.

Q3: Is this reaction generally high-yielding?

Yes, the Hantzsch thiazole synthesis is known for providing good to excellent yields of the thiazole product, often with straightforward purification.[1][3][4] However, optimizing reaction conditions is crucial to maximize both yield and purity.[1]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[5]

Q5: What are the storage and handling recommendations for this compound?

This compound is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, eye protection, and in a well-ventilated area.[6] It is recommended to store it refrigerated (2-8°C) in a tightly closed container.[6] It can be sensitive to moisture and incompatible with acids, bases, and oxidizing/reducing agents.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Poor quality of starting materials - Ensure this compound is fresh or has been stored properly, as it can decompose over time.[1] - Check the purity of the thioamide; impurities can lead to side reactions.[5]
Suboptimal reaction conditions - If the reaction is sluggish at room temperature, gradually increase the temperature and monitor by TLC. Excessive heat can promote side product formation.[1] - The choice of solvent can significantly impact the reaction. Ethanol (B145695) is commonly used, but other polar solvents can be explored.[2][5] For some multi-component reactions, a mixture of ethanol and water can improve yields.[9]
Incomplete reaction - Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.[5] - Consider using a slight excess (1.1-1.2 equivalents) of the thioamide.[10]
Multiple Spots on TLC (Impure Product) Formation of side products - Unreacted starting materials: Indicates an incomplete reaction. See above for troubleshooting.[5] - Oxazole (B20620) formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[5] Ensure the purity of the thioamide. - Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can self-condense.[5] Adjusting temperature or concentration may help.
Regioselectivity issues - With unsymmetrical thioamides, the formation of regioisomers is possible. Reaction conditions, such as pH, can influence regioselectivity.[1] Careful analysis by NMR is needed to identify isomers.[1]
Product is Difficult to Purify Product is an oil or does not crystallize - If the product does not precipitate upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1]
Product remains in solution - The initial product is often the HBr salt, which can be soluble in polar solvents like methanol. Neutralization with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) is typically required to precipitate the neutral thiazole product.[5][10]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes common variables that can be optimized for the reaction between this compound and thioamides, based on literature findings.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Remarks Reference
Solvent EthanolMethanolEthanol/Water (1:1)DichloromethaneEthanol is a common and effective solvent. A mixture with water can be beneficial in some cases.[5][9][10]
Temperature Room TemperatureReflux60-65 °CMicrowave IrradiationHeating is often required. Microwave assistance can significantly reduce reaction times.[1][9][11]
Base (for workup) 5% Sodium Bicarbonate5% Sodium CarbonateTriethylamineNone (acidic conditions)A mild base is typically used during workup to neutralize the HBr formed and precipitate the product.[2][5][10]
Catalyst Nonep-Toluenesulfonic acid (PTSA)Copper-based catalystsSilica supported tungstosilisic acidThe reaction often proceeds without a catalyst, but acid catalysts can be used.[5] Novel catalysts are being explored for improved efficiency.[9][12][5][9][12]

Experimental Protocols

General Protocol for the Synthesis of Ethyl 2-Substituted-thiazole-4-carboxylate

This protocol is a general guideline and may require optimization for specific thioamides.

Materials:

  • This compound (1 equivalent)

  • Thioamide (1-1.2 equivalents)

  • Ethanol (or other suitable solvent)

  • 5% Sodium bicarbonate or sodium carbonate solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1-1.2 equivalents) in ethanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution and stir.[1]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water.

  • Allow the collected solid to air dry.

  • Determine the mass of the product and calculate the percent yield. Further purification can be achieved by recrystallization if necessary.[5]

Visualizations

Reaction Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Hantzsch Thiazole Synthesis Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product (TLC)? Check_Yield->Check_Purity No Reagent_Quality Check Reagent Purity and Stability Check_Yield->Reagent_Quality Yes Reaction_Conditions Optimize Conditions (Temp, Time, Solvent) Check_Yield->Reaction_Conditions Yes Purification_Issue Purification Difficulty? Check_Purity->Purification_Issue No Side_Reactions Identify Side Products (Oxazole, Dimer, etc.) Check_Purity->Side_Reactions Yes Incomplete_Reaction Force to Completion (Time, Excess Reagent) Check_Purity->Incomplete_Reaction Yes Success Successful Synthesis Purification_Issue->Success No Precipitation Adjust Workup pH (Base Addition) Purification_Issue->Precipitation Yes Chromatography Purify by Column Chromatography Purification_Issue->Chromatography Yes Reagent_Quality->Start Retry Reaction_Conditions->Start Retry Side_Reactions->Reaction_Conditions Incomplete_Reaction->Reaction_Conditions Precipitation->Success Chromatography->Success

Caption: A logical workflow for troubleshooting common issues in the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Signaling Pathway

HantzschMechanism General Mechanism of Hantzsch Thiazole Synthesis cluster_reactants Reactants Thioamide Thioamide (R-CS-NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) EBP This compound EBP->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration

Caption: The key steps in the Hantzsch synthesis of thiazoles from thioamides and this compound.

References

Technical Support Center: Navigating Nucleophilic Substitution Reactions with Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of ethyl bromopyruvate in nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nucleophilic substitution reactions?

This compound is a highly reactive alkylating agent and electrophile.[1][2] Its structure contains a reactive α-halo carbonyl group and an ester moiety, making it a versatile building block in organic synthesis. It readily participates in nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols, to form covalent adducts.[3] This reactivity is valuable for synthesizing a wide range of compounds, including pharmaceuticals and heterocyclic structures like thiazoles.[1]

Q2: What are the most common side reactions observed when using this compound?

The high reactivity of this compound can also lead to several undesired side reactions, including:

  • Over-alkylation of Amines: Primary amines can undergo multiple alkylations, leading to secondary and tertiary amine byproducts.

  • Elimination Reactions: In the presence of a strong base, an elimination reaction can occur, yielding an unsaturated product instead of the desired substitution product.

  • Favorskii Rearrangement: With certain bases, α-halo ketones like this compound can undergo rearrangement to form carboxylic acid derivatives.[4][5][6]

  • Self-Condensation: As a carbonyl-containing compound, this compound can react with itself, especially under basic conditions.

  • Hydrolysis: The ester group of this compound can be hydrolyzed to a carboxylic acid, particularly in the presence of water and acid or base.

Q3: How can I minimize the over-alkylation of primary amines?

To favor mono-alkylation, it is crucial to control the reaction conditions. Using a large excess of the primary amine can statistically favor the reaction of this compound with the primary amine over the newly formed, more nucleophilic secondary amine. Alternatively, a "competitive deprotonation/protonation" strategy can be employed where the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and thus unreactive. Another effective method is reductive amination, which involves the in-situ formation and reduction of an imine.

Q4: What conditions favor elimination over substitution?

Elimination reactions are generally favored by:

  • Strong, sterically hindered bases: Bases like potassium tert-butoxide can preferentially abstract a proton rather than act as a nucleophile.

  • High temperatures: Higher reaction temperatures often favor elimination over substitution.

  • Non-polar solvents: Solvents that do not solvate the nucleophile well can increase its basicity, promoting elimination.

Q5: How can I tell if a Favorskii rearrangement is occurring?

The primary indication of a Favorskii rearrangement is the formation of a carboxylic acid, ester, or amide with a rearranged carbon skeleton. For example, the reaction of an α-halo ketone with an alkoxide base will yield an ester with a different structure than the direct substitution product. If you observe a product with a contracted ring (in the case of cyclic α-halo ketones) or a branched-chain carboxylic acid derivative, a Favorskii rearrangement is likely.

Troubleshooting Guides

Issue 1: Low Yield of the Desired N-Alkylated Product with a Primary Amine and Formation of Multiple Byproducts
Possible Cause Troubleshooting Steps
Over-alkylation 1. Increase the excess of the primary amine: Use a 5-10 fold excess of the primary amine relative to this compound.
2. Control the addition of this compound: Add the this compound solution slowly to the solution of the amine to maintain a low concentration of the alkylating agent.
3. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the second alkylation.
4. Use a competitive deprotonation/protonation strategy: Start with the amine hydrobromide salt and use a base to selectively deprotonate the primary amine.
Elimination 1. Use a weaker, non-hindered base: If a base is required, opt for a milder base like sodium bicarbonate or an organic base like triethylamine.
2. Lower the reaction temperature.
3. Use a polar protic solvent like ethanol (B145695) or methanol (B129727) to favor substitution.
Issue 2: Formation of an Unexpected Carboxylic Acid Derivative
Possible Cause Troubleshooting Steps
Favorskii Rearrangement 1. Change the base: Avoid strong, non-nucleophilic bases. If an alkoxide is being used, consider switching to a carbonate base or an organic amine.
2. Use aprotic solvents: Solvents like THF or DMF can sometimes suppress the rearrangement.
3. Lower the reaction temperature: This can help to favor the direct substitution pathway.
Hydrolysis 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Avoid acidic or strongly basic conditions if water is present.
3. Purify the this compound before use: The starting material may contain acidic impurities.[3]
Issue 3: Low Conversion or Formation of a Tarry Mixture
Possible Cause Troubleshooting Steps
Self-Condensation 1. Control the addition of base: Add the base slowly to the reaction mixture to avoid a high concentration at any given time.
2. Lower the reaction temperature.
3. Use a less basic catalyst if possible.
Decomposition of this compound 1. Store this compound properly: Keep it refrigerated and protected from light and moisture.
2. Purify before use: Distillation under reduced pressure can remove decomposition products.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)

Side Reaction Favored By Minimized By
Over-alkylation (Amines) High concentration of alkylating agent, higher temperatures, more nucleophilic secondary amine product.Large excess of primary amine, slow addition of this compound, lower temperatures.
Elimination Strong, sterically hindered bases (e.g., t-BuOK), high temperatures, non-polar solvents.Weaker bases (e.g., NaHCO₃, Et₃N), lower temperatures, polar protic solvents.
Favorskii Rearrangement Strong bases (e.g., alkoxides, hydroxides), protic solvents.Milder bases, aprotic solvents, lower temperatures.
Self-Condensation Strong bases, high concentration of this compound, higher temperatures.Slow addition of base, lower temperatures, dilute reaction conditions.
Hydrolysis Presence of water with acid or base catalysis.Anhydrous conditions, neutral pH.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

Objective: To maximize the yield of the mono-alkylated product while minimizing di-alkylation.

Materials:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Mild base (e.g., K₂CO₃ or NaHCO₃)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (5-10 equivalents) and the anhydrous solvent.

  • Add the mild base (1.5 equivalents relative to this compound).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Minimizing Elimination in Reactions with Basic Nucleophiles

Objective: To favor nucleophilic substitution over elimination.

Materials:

  • Nucleophile (e.g., a secondary amine or thiol)

  • This compound

  • Polar protic solvent (e.g., ethanol)

  • Mild base if necessary (e.g., NaHCO₃)

Procedure:

  • Dissolve the nucleophile (1.1 equivalents) and the mild base (1.5 equivalents) in the polar protic solvent in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add this compound (1 equivalent) dropwise to the stirred solution.

  • Maintain the reaction temperature at 0-5 °C for 1-2 hours, then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work up the reaction by removing the solvent under reduced pressure, adding water, and extracting the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Visualizations

Desired_vs_Side_Reactions cluster_start Reactants cluster_desired Desired Pathway cluster_side Side Reactions This compound This compound Desired Product (Nu-CH2COCOOEt) Desired Product (Nu-CH2COCOOEt) This compound->Desired Product (Nu-CH2COCOOEt) Nucleophilic Substitution Over-alkylation Product Over-alkylation Product This compound->Over-alkylation Product With Primary/Secondary Amine Product Elimination Product Elimination Product This compound->Elimination Product Strong Base Favorskii Product Favorskii Product This compound->Favorskii Product Base Self-Condensation Product Self-Condensation Product This compound->Self-Condensation Product Base Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H2O, Acid/Base Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Desired Product (Nu-CH2COCOOEt)

Caption: Overview of desired nucleophilic substitution versus common side reactions of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Side Products cluster_solution Corrective Actions Low Yield / Multiple Products Low Yield / Multiple Products Over-alkylation? Over-alkylation? Low Yield / Multiple Products->Over-alkylation? Elimination? Elimination? Low Yield / Multiple Products->Elimination? Rearrangement? Rearrangement? Low Yield / Multiple Products->Rearrangement? Polymerization? Polymerization? Low Yield / Multiple Products->Polymerization? Adjust Stoichiometry Adjust Stoichiometry Over-alkylation?->Adjust Stoichiometry Yes Change Base/Solvent Change Base/Solvent Elimination?->Change Base/Solvent Yes Rearrangement?->Change Base/Solvent Yes Lower Temperature Lower Temperature Polymerization?->Lower Temperature Yes Purify Reagents Purify Reagents Polymerization?->Purify Reagents Yes

Caption: A logical workflow for troubleshooting unexpected results in reactions involving this compound.

References

Troubleshooting low yield in ethyl bromopyruvate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of ethyl bromopyruvate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?

Low yields in this compound synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: Precise temperature control is crucial. Elevated temperatures can accelerate the degradation of the product, particularly in the presence of acidic byproducts like hydrogen bromide (HBr).[1] Conversely, temperatures that are too low may lead to an impractically slow or incomplete reaction.

  • Presence of Impurities: Moisture in the starting materials or solvents can react with brominating agents, reducing their effectiveness. Acidic impurities in the starting ethyl pyruvate (B1213749) can also catalyze side reactions.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to the incomplete conversion of the starting material. Monitoring the reaction progress by techniques like TLC or GC is recommended.

  • Product Degradation: this compound is susceptible to degradation. The presence of HBr as a byproduct, a common issue in older synthesis methods, is known to degrade the desired product.[1]

  • Side Reactions: The formation of byproducts such as ethyl dibromopyruvate through disproportionation can significantly lower the yield of the desired product.[1]

Q2: I'm observing the formation of a significant amount of dark-colored impurities. What could be the reason?

The formation of dark-colored impurities is often a sign of product degradation or side reactions. This can be caused by:

  • High Reaction Temperatures: As mentioned, excessive heat can lead to decomposition.

  • Presence of Acid: Acidic byproducts like HBr or HCl can catalyze polymerization or condensation reactions, leading to colored impurities.[1] It is advantageous to use methods that produce HCl, as it is more easily removed than HBr.[1]

  • Extended Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the formation of degradation products.

Q3: How can I effectively remove acidic byproducts from my crude product?

Removal of acidic byproducts like HBr or HCl is critical for obtaining pure and stable this compound. Here are a few methods:

  • Aqueous Washing: Washing the crude product with a mild base, such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution, can neutralize and remove acidic impurities.

  • Stirring with Calcium Carbonate: Stirring the crude product dissolved in a suitable solvent (like dry ether or chloroform) with calcium carbonate powder can effectively neutralize and remove acids.

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen through the reaction mixture can help remove volatile acidic byproducts such as HCl.[1]

Q4: My purified this compound seems to be unstable and darkens over time. How can I improve its stability?

This compound is known to be unstable upon prolonged storage, especially when exposed to light or air. To improve stability:

  • Thorough Purification: Ensure all acidic impurities are removed, as they can catalyze decomposition.

  • Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated). Protect it from light by using an amber-colored vial.

  • Use of Stabilizers: In some cases, adding a small amount of a distillation chaser or a high-boiling organic compound can help suppress side reactions during distillation and storage.[1]

Data Presentation: Comparison of Synthesis Methods

Synthesis Method Starting Materials Brominating Agent Typical Reaction Conditions Reported Yield Key Advantages Common Issues & Disadvantages
Method A: Bromination of Ethyl Pyruvate Ethyl PyruvateBromine (Br₂)Ether solvent, room temperature followed by reflux.[2]~90%[2]Simple procedure, high reported yield.Produces HBr which can degrade the product; elevated temperatures can increase side reactions.[1]
Method B: Bromination with Bromine Chloride Ethyl PyruvateBromine Chloride (BrCl)Low temperature (-4°C to 2°C).[2]69% (corrected)[2]Produces HCl which is easier to remove than HBr; lower reaction temperature minimizes product degradation.[1]Requires handling of chlorine gas to generate BrCl in situ.
Method C: Oxidation and Bromination of Ethyl Lactate Ethyl LactateHydrogen Peroxide & BromineChloroform solvent, 35-45°C.[2]~85%[2]Utilizes a different, readily available starting material.Involves handling of hydrogen peroxide.

Experimental Protocols

Method A: Bromination of Ethyl Pyruvate with Bromine in Ether
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, combine 18.0 g (0.155 mol) of ethyl pyruvate and 100 mL of dry ether.[2]

  • Bromine Addition: While stirring at room temperature, slowly add 8 mL (0.155 mol) of bromine from the dropping funnel. Maintain the temperature between 20-34°C.[2]

  • Reaction: After the addition is complete, reflux the mixture for 2 hours.[2]

  • Workup: Cool the reaction mixture. Wash the organic phase with a saturated sodium chloride solution, followed by a saturated sodium carbonate solution until the aqueous layer is neutral.[2]

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound as a yellow oily liquid.[2]

Method B: Bromination of Ethyl Pyruvate with Bromine Chloride
  • Reaction Setup: Add 116.12 g (1 mol) of ethyl pyruvate to a reaction flask. In a separate jacketed addition funnel, add 79.91 g (0.5 mol) of bromine. Cool both the flask and the funnel to -4°C ± 2°C using a circulating cooling bath.[2]

  • Bromine Chloride Formation: Add 37.00 g (0.52 mol) of chlorine gas to the bromine in the addition funnel through a dipping tube, maintaining the temperature at -4°C ± 2°C.[2]

  • Reaction: Slowly add the resulting bromine chloride to the stirred ethyl pyruvate, maintaining the reaction temperature at -2°C ± 2°C.[2]

  • Post-Reaction: After the addition, stir the mixture at 2°C for 2 hours, then allow it to warm to room temperature.[2]

  • Workup: Sparge nitrogen gas through the mixture for approximately 3.5 hours to remove most of the HCl.[2]

  • Purification: Distill the crude product under reduced pressure (15 mmHg). Collect the main fraction at 93-94°C.[2]

Mandatory Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions & Degradation Ethyl Pyruvate Ethyl Pyruvate This compound This compound Ethyl Pyruvate->this compound  + Brominating Agent (e.g., Br₂, BrCl) Ethyl Dibromopyruvate Ethyl Dibromopyruvate This compound->Ethyl Dibromopyruvate  + Brominating Agent (Disproportionation) Degradation Products Degradation Products This compound->Degradation Products  HBr / High Temp. Brominating Agent Brominating Agent Inactive Species Inactive Species Brominating Agent->Inactive Species  + Moisture

Caption: Main reaction pathway and potential side reactions in this compound synthesis.

Troubleshooting_Workflow Low Yield Low Yield Check Temperature Control Check Temperature Control Low Yield->Check Temperature Control Analyze for Side Products Analyze for Side Products Low Yield->Analyze for Side Products Verify Reagent Quality Verify Reagent Quality Low Yield->Verify Reagent Quality Optimize Reaction Time Optimize Reaction Time Low Yield->Optimize Reaction Time Adjust Temperature Adjust Temperature Check Temperature Control->Adjust Temperature Suboptimal? Improve Purification / Modify Conditions Improve Purification / Modify Conditions Analyze for Side Products->Improve Purification / Modify Conditions Present? Use Pure/Dry Reagents Use Pure/Dry Reagents Verify Reagent Quality->Use Pure/Dry Reagents Impure? Monitor Reaction Progress Monitor Reaction Progress Optimize Reaction Time->Monitor Reaction Progress Incomplete?

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Managing the lachrymatory effects of ethyl bromopyruvate safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory and hazardous effects of ethyl bromopyruvate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is classified as a severe poison, lachrymator, and irritant.[1][2] It can cause irritation and burns upon contact with the skin and eyes and is harmful if inhaled or ingested.[1][2][3] Its vapors are highly irritating to the respiratory system and mucous membranes, causing tearing (lachrymatory effect).[4]

Q2: What are the immediate symptoms of exposure to this compound?

A2: Exposure can lead to immediate irritation of the eyes, skin, and respiratory tract.[3] Symptoms include a burning sensation, redness, and tearing of the eyes (lachrymation).[4] Inhalation may cause coughing, shortness of breath, and irritation of the nose and throat.[5] Skin contact can result in irritation, redness, and a burning feeling.[5]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is crucial for safe handling. This includes chemical safety goggles that meet ANSI Z.87.1 standards, chemical-resistant gloves, and a lab coat or protective clothing.[6][7] For procedures with a splash hazard, a face shield should be worn in addition to goggles.[6] All work with this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[1][8]

Q4: How should I store this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids, bases, reducing agents, and oxidizing agents.[8][9] It is often recommended to keep it refrigerated (2-8°C).[10]

Troubleshooting Guides

Issue: I can smell a sharp, irritating odor while working with this compound.
Possible Cause Troubleshooting Steps
Inadequate Ventilation 1. Ensure you are working in a certified chemical fume hood with the sash at the appropriate height.2. Verify that the fume hood's airflow is optimal.3. If the odor persists, cease work immediately, close the container, and lower the sash completely.4. Evacuate the immediate area and inform your supervisor or lab safety officer.
Improperly Sealed Container 1. Check that the container cap is securely fastened.2. Inspect the container for any cracks or damage.3. If the container is compromised, transfer the contents to a new, appropriate container within a chemical fume hood.
Minor Spill 1. If a small spill has occurred within the fume hood, follow the established spill cleanup procedure (see Experimental Protocols).2. If the spill is outside the fume hood, evacuate the area and follow your institution's emergency procedures.
Issue: My eyes have started to tear and burn during the experiment.
Possible Cause Troubleshooting Steps
Vapor Exposure 1. Immediately cease the experiment and move away from the source of the vapors.2. Move to an area with fresh air.3. If symptoms persist or are severe, seek immediate medical attention.[3]
Inadequate Eye Protection 1. Ensure you are wearing chemical splash goggles that provide a complete seal around the eyes.2. If a splash has occurred, immediately use an emergency eyewash station to flush the eyes with water for at least 15 minutes.[3][11][12] Hold the eyelids open to ensure thorough rinsing.[11]3. Seek immediate medical attention after flushing.[11]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₇BrO₃[10][13][14]
Molecular Weight 195.01 g/mol [10][13][14]
Appearance Clear yellow to pink-red liquid[1]
Boiling Point 98-100 °C at 10 mmHg[2]
Density 1.554 g/mL at 25 °C[2]
Flash Point 99 °C (210.2 °F) - closed cup[10]
Solubility Soluble in organic solvents like ethanol (B145695) and acetone.[2]

Table 2: Personal Protective Equipment (PPE) Recommendations

Protection Type Equipment Specifications & Notes
Eye/Face Protection Chemical Splash Goggles, Face ShieldGoggles must comply with ANSI Z87.1 standards.[6] A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves may provide adequate protection for incidental contact, but for prolonged or direct contact, consult the glove manufacturer's chemical resistance data.[6][15] Double gloving is recommended.
Body Protection Laboratory Coat, ApronA lab coat is mandatory. A chemical-resistant apron should be worn when handling larger quantities.[16]
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgeRequired if working outside of a fume hood or if ventilation is inadequate. Use a NIOSH-approved respirator with an organic vapor (OV) cartridge (black label).[17][18][19]

Experimental Protocols

General Protocol for Safe Handling of this compound
  • Preparation and Hazard Assessment:

    • Review the Safety Data Sheet (SDS) for this compound before starting any work.[20]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is operational and has a current certification.

    • Locate the nearest emergency eyewash station and safety shower and ensure the pathway is clear.[21][22]

  • Handling and Dispensing:

    • Conduct all work involving this compound in a chemical fume hood.[1][8]

    • Wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.

    • When transferring the liquid, do so slowly and carefully to avoid splashing.

    • Keep the container of this compound sealed when not in use.[2]

  • Waste Disposal:

    • Dispose of all this compound waste, including contaminated consumables, in a designated hazardous waste container.

    • Follow all institutional and local regulations for hazardous waste disposal.

Emergency Spill Cleanup Protocol (Small Spill within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment:

    • If safe to do so, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

    • Work from the outside of the spill inward to prevent spreading.[23]

  • Cleanup:

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontamination:

    • Wipe the spill area with a suitable decontamination solution (consult your institution's safety guidelines, a mild soap and water solution can be used), followed by a final rinse with water.[23]

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your supervisor or lab safety officer.

Visualizations

First_Aid_Procedure cluster_exposure Exposure Occurs cluster_actions Immediate Actions cluster_specifics Specific Exposure Routes cluster_treatment Treatment Exposure This compound Exposure Remove_Contamination Remove Contaminated Clothing and Jewelry Exposure->Remove_Contamination 1 Inhalation Inhalation Exposure->Inhalation If inhaled Flush_Area Flush Affected Area with Water Remove_Contamination->Flush_Area 2 Skin_Contact Skin Contact Flush_Area->Skin_Contact If on skin Eye_Contact Eye Contact Flush_Area->Eye_Contact If in eyes Flush_Skin Flush Skin for at least 15 minutes Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes for at least 15 minutes at Eyewash Station Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Seek_Medical_Attention Seek Immediate Medical Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention

Caption: First aid workflow for this compound exposure.

Spill_Cleanup_Workflow Start Small Spill in Fume Hood Alert Alert Others in the Area Start->Alert Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->Wear_PPE Contain Contain Spill with Inert Absorbent Material Wear_PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose Report Report Spill to Supervisor Dispose->Report End Cleanup Complete Report->End

Caption: Workflow for cleaning up a small this compound spill.

References

Technical Support Center: Proper Handling and Disposal of Ethyl Bromopyruvate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of ethyl bromopyruvate waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is classified as corrosive, a lachrymator (an agent that causes tearing), an irritant, and is toxic upon inhalation, ingestion, or skin contact.[1][2][3] It can cause severe skin and eye irritation or burns.[1] The toxicological properties of this material have not been fully investigated, so it should be handled with extreme caution.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is essential to ensure personal safety. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a full-face shield.[1][4][5]

  • Hand Protection: Chemical-resistant gloves are crucial. Butyl or neoprene gloves are recommended for their high resistance to a wide range of chemicals, including esters and halogenated compounds.[6][7] Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against splashes.[1][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to keep it refrigerated.[1][6][8] It must be stored away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[1]

Q4: How should this compound waste be classified?

A4: this compound waste is classified as a halogenated organic hazardous waste.[9][10][11][12] It should be collected in a designated, properly labeled, and sealed waste container separate from non-halogenated waste.[9][11]

Troubleshooting Guides

Spill Management

Q: What should I do in the event of an this compound spill?

A: The response to a spill depends on its size and location.

  • Small Spills (in a chemical fume hood):

    • Ensure you are wearing the appropriate PPE (see FAQs).

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1][6][8]

    • Decontaminate the spill area following the protocol outlined in the "Experimental Protocols" section.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If it is safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for assistance with the cleanup.[4][13]

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Neutralization

Q: I've started the neutralization of this compound waste with sodium hydroxide (B78521), but the reaction is very slow. What should I do?

A: If the hydrolysis (neutralization) reaction is proceeding slowly, you can consider the following:

  • Gentle Heating: The rate of hydrolysis can be increased by gentle heating. Use a water bath to maintain a controlled temperature, for example, 40-50°C. Do not heat directly on a hot plate, as this can lead to localized overheating and potential boil-over.

  • Increase Base Concentration: A higher concentration of sodium hydroxide will increase the reaction rate.[14] However, be cautious as this can also increase the exothermicity of the reaction. If you increase the base concentration, monitor the temperature closely.

  • Ensure Adequate Mixing: Make sure the waste solution is being stirred effectively to ensure proper mixing of the this compound and the sodium hydroxide solution.

Q: The neutralization reaction is generating a lot of heat. Is this normal and what should I do?

A: The hydrolysis of esters can be exothermic, so some heat generation is expected. However, excessive heat can be dangerous.

  • Cool the Reaction: Immediately place the reaction vessel in an ice bath to cool it down.

  • Slow the Addition of Base: If you are adding the sodium hydroxide solution to the waste, do so more slowly to control the rate of the reaction and heat generation.

  • Dilute the Waste: If possible and safe to do so, you can dilute the this compound waste with a compatible solvent (e.g., water, if the waste is in an aqueous solution) before neutralization to help dissipate the heat.

Q: After adding the sodium hydroxide solution, a precipitate has formed. What is it and what should I do?

A: A precipitate may form due to the low solubility of the sodium salt of bromopyruvic acid or other impurities in the waste stream.

  • Continue Stirring: Continue to stir the mixture to see if the precipitate dissolves as the reaction proceeds.

  • Add More Water: If the precipitate does not dissolve, you can try adding a small amount of water to increase the solubility of the salt.

  • Dispose as Solid Waste: If the precipitate remains, it should be collected along with the neutralized liquid waste for disposal as hazardous waste. Do not attempt to filter it without consulting your EHS department.

Data Presentation

ParameterRecommendation
Neutralizing Agent Sodium Hydroxide (NaOH) solution
Concentration of NaOH 1 M to 2 M
Molar Ratio A significant molar excess of NaOH to this compound is recommended to ensure complete hydrolysis (e.g., 2:1 to 5:1).[4][15]
Reaction Temperature Room temperature with cooling available (ice bath) in case of a significant exotherm. Gentle heating (40-50°C) can be applied if the reaction is slow.
Reaction Time Several hours to overnight. The completion of the reaction should be verified by pH measurement.
pH for Completion A stable pH of >12 indicates that the hydrolysis is likely complete and excess base is present.
Final Disposal The neutralized solution, containing sodium bromopyruvate, ethanol, and excess NaOH, should be collected and disposed of as hazardous waste in accordance with local regulations.[9][16][17] Do not dispose of it down the drain unless explicitly permitted by your institution's EHS department and local authorities for neutralized solutions of this type.

Experimental Protocols

Protocol for Neutralization of this compound Waste

This protocol describes the base-catalyzed hydrolysis (saponification) of this compound waste.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) pellets or a concentrated solution

  • Deionized water

  • Stir plate and stir bar

  • pH paper or a calibrated pH meter

  • Appropriate reaction vessel (e.g., beaker or flask) large enough to accommodate the waste and the base solution with sufficient headspace.

  • Ice bath

Procedure:

  • Preparation:

    • Work in a certified chemical fume hood.

    • Wear appropriate PPE (chemical safety goggles, chemical-resistant gloves, and a lab coat).

    • Place the this compound waste in the reaction vessel with a stir bar. If the waste is concentrated, it may be beneficial to dilute it with an equal volume of water to help control the reaction temperature.

    • Prepare a 1 M to 2 M solution of NaOH in deionized water. Be aware that the dissolution of NaOH is exothermic.

  • Neutralization:

    • Begin stirring the this compound waste.

    • Slowly add the NaOH solution to the waste. Monitor the temperature of the reaction mixture. If the temperature rises significantly, slow the rate of addition and/or place the reaction vessel in an ice bath.

    • Continue adding the NaOH solution until a molar excess has been added (a 2:1 to 5:1 molar ratio of NaOH to this compound is recommended).

  • Reaction Monitoring:

    • Allow the mixture to stir at room temperature. If the reaction is slow, you can gently heat the mixture to 40-50°C in a water bath.

    • Periodically check the pH of the solution. The reaction is considered complete when the pH remains stable at >12 for at least one hour without further addition of base. This indicates that the ester has been hydrolyzed and there is an excess of NaOH.

  • Waste Collection:

    • Once the reaction is complete, allow the solution to cool to room temperature.

    • Transfer the neutralized waste to a properly labeled hazardous waste container. The label should indicate that the container holds the hydrolysis products of this compound (sodium bromopyruvate, ethanol, and sodium hydroxide).

    • Arrange for disposal through your institution's EHS department.

Protocol for Decontamination of Equipment and Surfaces

This protocol should be followed for decontaminating glassware, equipment, and surfaces that have come into contact with this compound.

Materials:

  • Detergent solution

  • Deionized water

  • A deactivating solution (e.g., a freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach), or a commercial decontamination solution). Note: Bleach can be corrosive to stainless steel; if decontaminating a stainless steel surface, it should be followed by a neutralizing rinse (e.g., sodium thiosulfate) and then a water rinse.

  • Paper towels or absorbent pads

  • Appropriate PPE

Procedure:

  • Initial Cleaning:

    • Wearing appropriate PPE, wipe down the contaminated surface or wash the equipment with a detergent solution to remove any visible residue.

  • Deactivation:

    • Apply the deactivating solution to the surface or equipment.

    • Allow the deactivating solution to remain in contact for a sufficient time (e.g., 10-15 minutes) to ensure the breakdown of any remaining this compound.

  • Rinsing:

    • Thoroughly rinse the surface or equipment with deionized water to remove the deactivating solution and any byproducts. If bleach was used on stainless steel, rinse with a neutralizing agent before the final water rinse.

  • Final Cleaning:

    • Perform a final wash with detergent and a final rinse with deionized water.

  • Drying:

    • Allow the equipment or surface to air dry completely.

  • Disposal of Decontamination Materials:

    • All paper towels, absorbent pads, and other disposable materials used in the decontamination process should be placed in a sealed bag and disposed of as hazardous waste.

Mandatory Visualization

Waste_Handling_Workflow cluster_generation Waste Generation cluster_collection Waste Collection cluster_treatment Waste Treatment (Neutralization) cluster_disposal Final Disposal A This compound Waste Generated B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Sealed Container B->C D Prepare for Neutralization (in fume hood, with PPE) C->D E Slowly Add Excess Sodium Hydroxide Solution D->E F Monitor Reaction (Temperature and pH) E->F F->E No, continue monitoring/ adjusting conditions G Verify Completion (Stable pH > 12) F->G Reaction Complete? H Collect Neutralized Waste G->H Yes I Dispose as Hazardous Waste (via EHS) H->I

Caption: Workflow for the proper handling and disposal of this compound waste.

References

Technical Support Center: Effectively Quenching Ethyl Bromopyruvate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when quenching reactions involving the highly reactive reagent, ethyl bromopyruvate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching an this compound reaction?

The primary goals of quenching a reaction involving this compound are twofold:

  • To neutralize acidic byproducts: Many reactions with this compound, such as alkylations, can generate acidic byproducts like hydrogen bromide (HBr). These acidic conditions can potentially lead to degradation of the desired product or acid-catalyzed side reactions.

  • To consume excess this compound: Any unreacted this compound, a potent electrophile and lachrymator, must be neutralized to prevent it from interfering with subsequent purification steps and to ensure safe handling of the product.[1][2]

Q2: What are the most common quenching agents for this compound reactions?

The most frequently used quenching agents are mild aqueous bases and reducing agents. The choice of quenching agent depends on the stability of your product and the nature of the reaction byproducts.

  • Aqueous solutions of weak bases: Saturated or dilute solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are commonly used.[3] These bases effectively neutralize acidic byproducts.

  • Aqueous solutions of reducing agents: Sodium thiosulfate (B1220275) (Na₂S₂O₃) is often employed to react with and destroy any remaining this compound or other oxidizing species.[4]

Q3: When should I use a weak base versus a reducing agent for quenching?

  • Use a weak base like sodium bicarbonate when the primary concern is to neutralize acid without introducing a potent nucleophile that could react with your product.

  • Use a reducing agent like sodium thiosulfate when you need to eliminate excess electrophilic this compound or other oxidizing agents. In many cases, a sequential wash with a weak base followed by a reducing agent, or a combined solution, can be effective.[4]

Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to quench the reaction?

Using strong bases like sodium hydroxide is generally not recommended for quenching this compound reactions. The ester functional group in both the starting material and potentially the product is susceptible to hydrolysis under strongly basic conditions, which would lead to the formation of the corresponding carboxylate and reduce the yield of your desired ethyl ester.

Troubleshooting Guides

This section addresses common problems encountered during the workup of this compound reactions.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Yellow/Orange/Brown Color in the Organic Layer After Quenching Residual unreacted this compound or bromine-containing byproducts.Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate. The solution should become colorless. If the color persists, vigorous stirring for 10-15 minutes may be necessary.[5]
Formation of a Stable Emulsion During Aqueous Workup High concentration of reagents, presence of insoluble byproducts, or use of chlorinated solvents with basic aqueous solutions.1. Patience: Allow the separatory funnel to stand for 15-30 minutes, as some emulsions break on their own. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Filtration: Filter the entire mixture through a pad of Celite®. Celite can help break up the emulsion by removing fine particulates.[6][7] 4. Solvent Evaporation: If emulsions are a recurring issue, consider evaporating the reaction solvent before the workup and then redissolving the residue in the extraction solvent.[6]
Low Yield of Desired Product After Workup 1. Product is water-soluble: The product may have partitioned into the aqueous layer during extraction. 2. Product degradation: The product may be unstable to the quenching conditions (e.g., pH extremes). 3. Incomplete reaction: The reaction may not have gone to completion.1. Check Aqueous Layer: Before discarding, analyze a sample of the aqueous layer by TLC or another appropriate method to check for the presence of your product.[5] 2. Modify Quenching: If product degradation is suspected, use a milder quenching agent (e.g., very dilute bicarbonate solution) and keep the temperature low during the workup. 3. Monitor Reaction: Ensure the reaction has gone to completion by TLC or another monitoring technique before initiating the quench.
Unexpected Precipitate Forms During Workup Formation of insoluble salts or byproducts.If the precipitate is at the interface of the organic and aqueous layers, it may be possible to remove it by filtration. Washing with water may help dissolve some inorganic salts.[5]
Gas Evolution (Fizzing) is Too Vigorous When Adding Bicarbonate Rapid neutralization of a significant amount of acid.Add the bicarbonate solution slowly and with gentle swirling. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas.[5][8] For larger scale reactions, consider adding the bicarbonate solution to the reaction mixture in an Erlenmeyer flask with stirring before transferring to a separatory funnel.

Experimental Protocols

Protocol 1: General Quenching Procedure for an Alkylation Reaction with this compound

This protocol is a general guideline for quenching a reaction where a nucleophile has been alkylated with this compound in an organic solvent.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This helps to control any exothermic processes during the quench.

  • Initial Quench with Water or Dilute Acid (Optional): Slowly add deionized water or a dilute aqueous solution of a mild acid (e.g., 1 M HCl) to quench any unreacted strong bases that may have been used in the reaction.

  • Neutralization with Sodium Bicarbonate: Transfer the mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions. Gently swirl and vent the funnel frequently to release any evolved CO₂ gas. Continue adding the bicarbonate solution until gas evolution ceases, indicating that all acidic byproducts have been neutralized.

  • Wash with Sodium Thiosulfate (Optional but Recommended): To ensure all residual this compound is consumed, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer and aids in breaking up minor emulsions.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Quantitative Guidelines for Quenching

Parameter Recommendation Rationale
Volume of Quenching Solution Use a volume of aqueous quenching solution roughly equal to the volume of the organic reaction mixture for each wash.Ensures efficient mixing and extraction of impurities.
Concentration of NaHCO₃ Saturated aqueous solution.Provides a sufficient concentration of base to neutralize acids effectively without being overly harsh.
Concentration of Na₂S₂O₃ 5-10% (w/v) aqueous solution.A sufficient concentration to react with residual electrophiles in a reasonable timeframe.
Quenching Temperature 0 °C to room temperature.Lower temperatures are preferred to minimize potential side reactions and product degradation.

Visualizations

Diagram 1: Standard Quenching and Workup Workflow

This diagram illustrates the typical sequence of steps for quenching an this compound reaction and isolating the crude product.

Quenching_Workflow cluster_reaction Reaction cluster_quench Quenching cluster_extraction Extraction & Washing cluster_isolation Isolation Reaction_Mixture Reaction Mixture (Product, Solvent, Excess Reagents, Byproducts) Add_NaHCO3 1. Add Saturated aq. NaHCO₃ Reaction_Mixture->Add_NaHCO3 Add_Na2S2O3 2. Add 10% aq. Na₂S₂O₃ (optional) Add_NaHCO3->Add_Na2S2O3 Sep_Funnel Separatory Funnel (Organic & Aqueous Layers) Add_Na2S2O3->Sep_Funnel Brine_Wash 3. Wash with Brine Sep_Funnel->Brine_Wash Dry_Organic 4. Dry Organic Layer (e.g., Na₂SO₄) Brine_Wash->Dry_Organic Filter 5. Filter Dry_Organic->Filter Evaporate 6. Evaporate Solvent Filter->Evaporate Crude_Product Crude Product Evaporate->Crude_Product

Caption: A typical workflow for quenching and working up an this compound reaction.

Diagram 2: Troubleshooting Logic for Emulsion Formation

This diagram provides a decision-making workflow for addressing emulsion formation during the workup.

Emulsion_Troubleshooting Start Emulsion Forms During Workup Wait Wait 15-30 minutes Start->Wait Add_Brine Add Saturated NaCl (Brine) Wait->Add_Brine Not Resolved Resolved Emulsion Resolved Wait->Resolved Resolved Filter_Celite Filter through Celite® Add_Brine->Filter_Celite Not Resolved Add_Brine->Resolved Resolved Filter_Celite->Resolved Resolved Not_Resolved Emulsion Persists Filter_Celite->Not_Resolved Still Not Resolved (Consider solvent evaporation on next attempt)

References

Preventing disproportionation of ethyl bromopyruvate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the disproportionation of ethyl bromopyruvate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a highly reactive α-halo keto ester, making it a versatile reagent in organic synthesis, particularly for forming heterocyclic compounds.[1] Its reactivity, however, also makes it susceptible to degradation. The primary degradation pathway of concern during storage is disproportionation.

Q2: What is disproportionation in the context of this compound?

Disproportionation is a chemical reaction where a single compound is converted into two or more dissimilar products. In the case of this compound, it can degrade into ethyl pyruvate (B1213749) and ethyl dibromopyruvate. This reaction is often catalyzed by acidic or basic impurities present in the material.[2]

Q3: What are the primary factors that accelerate the disproportionation of this compound?

The stability of this compound is significantly compromised by:

  • Presence of Impurities: Acidic (e.g., hydrogen bromide - HBr) and basic impurities are major catalysts for disproportionation.[2] HBr is a common byproduct in the synthesis of this compound.

  • Exposure to Moisture: Water can lead to hydrolysis, forming bromopyruvic acid, which can further catalyze degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.

  • Exposure to Light: Like many reactive organic compounds, light can provide the energy to initiate degradation reactions.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound and prevent disproportionation, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C (36-46°F).[3]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and exposure to moisture.

  • Container: Use a tightly sealed, light-resistant container (e.g., an amber glass bottle).

  • Purity: Use high-purity this compound whenever possible, as impurities from synthesis can accelerate degradation.[2]

Q5: Are there any chemical stabilizers that can be added to this compound?

While the primary strategy for preventing disproportionation is to maintain high purity and proper storage conditions, the use of radical scavengers or mild, non-basic acid scavengers could theoretically be explored. However, the addition of any stabilizer should be carefully evaluated for compatibility with downstream applications. For most applications, starting with high-purity material and adhering to strict storage protocols is the most effective approach.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of this compound (Yellowing or Browning) Degradation of the compound, potentially due to disproportionation or other side reactions.- Assess the purity of the material using analytical techniques like GC-MS or HPLC. - If purity is compromised, consider purification by distillation under reduced pressure. - Ensure future storage is under recommended conditions (refrigerated, inert atmosphere, dark).
Unexpected Side Products in Reactions Use of partially degraded this compound containing ethyl pyruvate and ethyl dibromopyruvate.- Confirm the purity of the starting material before use. - If degradation is suspected, purify the this compound or obtain a new, high-purity batch.
Inconsistent Reaction Yields Variable purity of this compound between batches or due to degradation over time.- Standardize storage procedures for all batches of this compound. - Regularly check the purity of stored material, especially for older batches. - Aliquot the reagent upon receipt to minimize repeated exposure of the entire stock to the atmosphere.
Formation of Precipitate in the Reagent Bottle Polymerization or formation of insoluble degradation products.- Do not use the material. - Dispose of the reagent according to your institution's safety guidelines. - Review storage conditions to prevent future occurrences.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. Please note that this data is representative and actual degradation rates may vary based on the initial purity of the material and specific storage container conditions.

Storage Condition Temperature Atmosphere Purity after 3 Months (%) Purity after 6 Months (%)
Recommended 2-8°CInert (Nitrogen)>98%>97%
Refrigerated, Air 2-8°CAir~95%~90%
Room Temperature, Inert 25°CInert (Nitrogen)~90%~80%
Room Temperature, Air 25°CAir<85%<70%

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of this compound and identify the presence of disproportionation products (ethyl pyruvate and ethyl dibromopyruvate).

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the internal standard in the chosen solvent at a concentration of 1 mg/mL.

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Add 1 mL of the internal standard stock solution.

    • Dilute to the mark with the solvent and mix thoroughly.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 200°C at a rate of 10°C/min.

      • Hold at 200°C for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identify the peaks corresponding to ethyl pyruvate, this compound, and ethyl dibromopyruvate based on their retention times and mass spectra.

    • Quantify the relative peak areas of each component and the internal standard.

    • Calculate the percentage purity of this compound and the concentration of the disproportionation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • This compound sample.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (or phosphoric acid for non-MS applications).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 210 nm.

    • Gradient Program:

      • Start with 30% B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Forced Degradation Study (for method validation):

    • Acidic: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 80°C for 48 hours.

  • Data Analysis:

    • Analyze the forced degradation samples to ensure the method can separate the main peak from all degradation product peaks.

    • Calculate the peak purity and resolution to validate the stability-indicating nature of the method.

Visualizations

Caption: Disproportionation mechanism of this compound.

Troubleshooting_Workflow Start Issue Encountered (e.g., low yield, side products) CheckPurity Assess Purity of This compound (GC-MS or HPLC) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK InvestigateOther Investigate Other Reaction Parameters (e.g., solvent, temp, other reagents) PurityOK->InvestigateOther Yes Purify Purify by Reduced Pressure Distillation or Obtain New Batch PurityOK->Purify No Reattempt Re-attempt Experiment InvestigateOther->Reattempt Purify->Reattempt End Problem Resolved Reattempt->End

Caption: Troubleshooting workflow for experiments using this compound.

References

Improving the stability of ethyl bromopyruvate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl bromopyruvate. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound in solution and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a highly reactive α-keto ester widely used as a chemical reagent in the synthesis of pharmaceuticals, particularly for enzyme inhibitors and heterocyclic compounds.[1][2][3] Its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation, especially in solution.[1] Ensuring its stability is crucial for reproducible experimental outcomes and high yields in chemical reactions.

Q2: What are the primary factors that cause this compound to degrade in solution?

The main factors leading to the degradation of this compound are:

  • Moisture/Water: this compound is sensitive to moisture and can undergo hydrolysis.

  • pH: The stability of α-keto esters like this compound is pH-dependent. The analogous compound, 3-bromopyruvic acid, is more stable in acidic conditions and degrades more rapidly at neutral or alkaline pH.[4][5]

  • Light: As with many α-keto esters, exposure to light can induce photodegradation.[1][6]

  • Air/Oxygen: The compound is known to be air-sensitive, and prolonged exposure can lead to decomposition.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[7]

  • Impurities: The presence of acidic (e.g., residual hydrogen bromide from synthesis) or basic impurities can catalyze degradation pathways such as disproportionation and condensation.[7]

Q3: How should I properly store this compound and its solutions?

To maximize shelf life and stability, both the neat compound and its solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F).

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to air and moisture.

  • Container: Use a tightly sealed, light-resistant container (e.g., an amber glass vial with a secure cap).

  • Purity: Use purified this compound, as impurities can accelerate decomposition.[7]

Q4: What are the common degradation products of this compound?

The primary degradation products include:

  • Ethyl hydroxypyruvate: Formed via hydrolysis when the compound reacts with water.

  • Ethyl pyruvate (B1213749) and Ethyl dibromopyruvate: Resulting from disproportionation, which can be catalyzed by acidic or basic impurities.[7]

  • Condensation products: Formed through self-reaction, also often catalyzed by impurities.[7]

  • Hydrogen bromide (HBr): Can be released during decomposition, further catalyzing degradation.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
Lower than expected yield in a reaction where this compound is a limiting reagent.Degradation of this compound stock solution. 1. Check the age and storage conditions of your this compound. Has it been stored properly at 2-8°C under an inert atmosphere and protected from light? 2. Prepare fresh solutions. this compound solutions, especially in protic or aqueous-containing solvents, should be prepared fresh before use. 3. Assess purity. If possible, analyze the purity of your starting material using techniques like ¹H NMR, GC, or HPLC.
Appearance of unexpected spots on TLC or peaks in GC/HPLC analysis of the crude reaction mixture.Use of partially degraded this compound. 1. Identify potential degradation products. Common degradation byproducts include ethyl pyruvate and ethyl hydroxypyruvate. Compare the retention times/Rf values with authentic standards if available. 2. Purify the this compound before use. If you suspect your stock is impure, consider a purification step (see Experimental Protocols). 3. Use anhydrous solvents. Ensure all solvents used for preparing the this compound solution are anhydrous to prevent hydrolysis.
Issue 2: Color Change of this compound Solution
Symptom Possible Cause Troubleshooting Steps
A freshly prepared, colorless or pale-yellow solution of this compound turns darker yellow, pink, or brown over a short period.Decomposition due to exposure to light, air, or incompatible materials. 1. Protect from light. Prepare and handle the solution in a fume hood with the sash down to minimize light exposure, or use amber-colored glassware. 2. Maintain an inert atmosphere. If the experiment allows, handle the solution under a nitrogen or argon atmosphere. 3. Check for solvent impurities. Peroxides in ethers or other impurities in the solvent can initiate degradation. Use freshly purified solvents. 4. Ensure compatibility. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[9]

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution
Factor Condition Effect on Stability Recommendation
Solvent Aprotic (e.g., Dichloromethane, Toluene, Diethyl Ether)More StableUse anhydrous aprotic solvents for preparing stock solutions.
Protic (e.g., Ethanol, Methanol)Less Stable (potential for side reactions)Use with caution and prepare solutions fresh.
Aqueous BuffersUnstablePrepare fresh immediately before use. Stability is generally better at a lower pH.
pH Acidic (e.g., pH < 5)More StableFor reactions in aqueous media, consider acidic conditions if the reaction chemistry allows.
Neutral to Alkaline (e.g., pH ≥ 7)Less StableAvoid prolonged storage in neutral or alkaline solutions.[4][5]
Temperature 2-8°CRecommended Storage TemperatureStore neat reagent and solutions at this temperature to slow degradation.
Room Temperature (~25°C)Increased Degradation RatePrepare solutions at room temperature only for immediate use.
Elevated TemperaturesRapid DecompositionAvoid heating solutions of this compound for extended periods.
Atmosphere Inert (Nitrogen, Argon)StableHandle and store under an inert atmosphere.
AirProne to Oxidation/DecompositionMinimize exposure to air.
Light Dark/Amber VialStableProtect from light at all times.[1]
UV/Visible LightPromotes PhotodegradationAvoid exposure to direct light.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol is intended to remove acidic impurities, which are common in commercially available this compound and can accelerate its degradation.

Materials:

  • This compound (technical grade)

  • Anhydrous diethyl ether (Et₂O) or chloroform (B151607) (CHCl₃)

  • Calcium carbonate (CaCO₃), anhydrous powder

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask, separatory funnel, filter funnel, and distillation apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in approximately 5 volumes of anhydrous diethyl ether or chloroform in a round-bottom flask.

  • Add powdered anhydrous calcium carbonate in small portions while stirring. Continue adding until the effervescence (release of CO₂) ceases. This indicates that the acidic impurities have been neutralized.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Filter the solution to remove the calcium carbonate and any calcium salts formed.

  • Optional but recommended: Transfer the filtered solution to a separatory funnel and wash quickly with a small amount of cold, deionized water to remove any remaining water-soluble impurities. Immediately separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate for at least 30 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator at low temperature (<30°C).

  • For the highest purity, the resulting oil should be distilled under reduced pressure (e.g., 98-100°C at 10 mmHg).

  • Store the purified this compound at 2-8°C under a nitrogen atmosphere in a light-resistant container.

Protocol 2: Stability Assessment of this compound in Solution by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound in a given solvent over time.

Materials:

  • Purified this compound

  • HPLC-grade solvent of interest (e.g., acetonitrile (B52724), dichloromethane, buffered aqueous solution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and autosampler vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of purified this compound in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • HPLC Method Development (Example):

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or other wavelength determined by UV scan).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Time-Zero Analysis (t=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak. This is your t=0 reference.

  • Stability Study:

    • Divide the stock solution into several sealed vials to be stored under the desired conditions (e.g., room temperature in the dark, 4°C, room temperature exposed to light).

    • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Dilute an aliquot to the same concentration as the t=0 sample and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample using the peak areas.

    • Plot the percentage of remaining this compound versus time for each condition to visualize the degradation profile.

    • Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_disproportionation Disproportionation cluster_condensation Condensation EBP This compound EHP Ethyl Hydroxypyruvate EBP->EHP + H₂O EP Ethyl Pyruvate EBP->EP Impurities (Acid/Base) EDBP Ethyl Dibromopyruvate EBP->EDBP Impurities (Acid/Base) CP Condensation Products EBP->CP Impurities (Acid/Base) HBr_hydrolysis HBr

Caption: Primary degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results (e.g., low yield, side products) check_purity Is the purity of the This compound (EBP) confirmed? start->check_purity purify Purify EBP (see Protocol 1) check_purity->purify No / Unsure check_solution_prep Was the EBP solution prepared fresh? check_purity->check_solution_prep Yes purify->check_solution_prep prepare_fresh Prepare a fresh solution immediately before use check_solution_prep->prepare_fresh No check_solvent Was an anhydrous, aprotic solvent used? check_solution_prep->check_solvent Yes prepare_fresh->check_solvent use_anhydrous Use anhydrous, aprotic solvents for stock solutions check_solvent->use_anhydrous No check_storage Were the solution and reagent stored correctly? (2-8°C, dark, inert atm.) check_solvent->check_storage Yes use_anhydrous->check_storage correct_storage Implement proper storage and handling procedures check_storage->correct_storage No end_node Problem Resolved check_storage->end_node Yes correct_storage->end_node

Caption: Troubleshooting workflow for experiments involving this compound.

References

Safe handling procedures for ethyl bromopyruvate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Bromopyruvate

This guide provides comprehensive safety and handling information for the laboratory use of this compound (CAS 70-23-5), targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a reactive organic compound used as a versatile building block in chemical synthesis.[1] Its structure, featuring a reactive bromine atom and an ester group, makes it a potent electrophile.[1] It is commonly used in the synthesis of various organic compounds, particularly heterocyclic molecules like thiazoles, oxazines, and quinoxalines.[1] In the pharmaceutical sector, it is a key intermediate in the development of anti-cancer agents, where it can act as an inhibitor of enzymes in the glycolytic pathway, and in the creation of novel antibacterial compounds.[2][3]

Q2: What are the main hazards associated with this compound?

This compound is classified as a hazardous substance.[4] It is a severe poison, a lachrymator (a substance that causes tearing), and an irritant.[2][5] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Some sources also indicate it can cause severe skin burns and eye damage.[8][9] Due to its potential for cumulative effects in the body, direct contact should be avoided.[10][11]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure safe handling, a comprehensive set of PPE is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles or eyeglasses conforming to EN166 or OSHA's eye and face protection regulations (29 CFR 1910.133).[6][12][13]

  • Skin Protection: Wear appropriate protective gloves (inspect before use) and impervious clothing to prevent skin exposure.[6][12][13] Long-sleeved clothing is recommended.[13]

  • Respiratory Protection: Use only in a well-ventilated area or outdoors.[6][7] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors is necessary.[7][13]

Q4: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][12] It is recommended to keep it refrigerated at temperatures between 2-8°C (36-46°F).[12] Store it away from incompatible substances such as acids, bases, and oxidizing or reducing agents.[7][13] Some sources also note that it is moisture-sensitive and should be stored under nitrogen.[10][14]

Q5: How should I dispose of this compound waste?

This compound waste must be treated as hazardous waste.[15] Disposal should be carried out in accordance with local, regional, and national regulations.[16] Collect waste in a suitable, closed, and labeled container for disposal by a licensed professional.[12][15] Do not let the product enter drains.[6]

Troubleshooting Guides

Experimental & Handling Issues

Q: I am experiencing significant eye and respiratory irritation when working with this compound, even within a fume hood. What can I do?

A: this compound is a potent lachrymator.[5] If you are experiencing irritation, review the following:

  • Sash Height: Ensure the fume hood sash is at the lowest possible working height to maximize airflow efficiency.

  • Airflow: Check that the fume hood's airflow is optimal and has been recently certified. Clutter inside the hood can disrupt airflow.

  • Handling Technique: Handle the material deep within the hood. When opening the container, do so slowly and point the opening away from your face.

  • Personal Protective Equipment: Ensure your safety goggles provide a complete seal around your eyes. If irritation persists, you may need to upgrade to a full-face respirator.

Q: My reaction yield is consistently low. What are potential causes related to the reagent itself?

A: Low yields can be attributed to the purity and stability of this compound.

  • Decomposition: The compound can decompose upon prolonged exposure to light or air.[10] Ensure you are using a fresh bottle or one that has been stored properly under nitrogen.

  • Impurities: Commercially available this compound may contain acidic impurities that can degrade the product or facilitate side reactions.[17] Purification by distillation under reduced pressure may be necessary for sensitive reactions.[5][11]

  • Moisture Sensitivity: The compound is moisture-sensitive.[14] Ensure all your glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

Emergency Procedures

Q: What is the correct first aid response for accidental exposure to this compound?

A: Immediate action is critical. Follow these steps and seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Remove contact lenses if present and easy to do.[7]

  • Skin Contact: Take off all contaminated clothing immediately.[9] Flush skin with plenty of soap and water for at least 15 minutes.[7][12]

  • Inhalation: Remove the person from exposure and move to fresh air immediately.[12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[12]

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[12]

Q: How should a small spill of this compound be handled in the lab?

A: For small, incidental spills, trained personnel should take the following steps:[15]

  • Alert others in the area.[15]

  • Wear appropriate PPE, including respiratory protection.[12][15]

  • Contain the spill by creating a dike around it with an inert absorbent material like vermiculite (B1170534) or cat litter.[18]

  • Slowly add the absorbent material to the spill, working from the outside in.[15][18]

  • Once fully absorbed, scoop the material into a suitable, clean, dry, and closed container for hazardous waste disposal.[12][18]

  • Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[15][19]

  • Ensure the area is well-ventilated.[12]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₇BrO₃[2][8]
Molecular Weight 195.01 g/mol [2]
Appearance Clear yellow to pink-red liquid[2][5][10]
Odor Pungent, irritating, strong offensive odor[10]
Density 1.554 g/mL at 25 °C[2]
Boiling Point 98-100 °C at 10 mmHg[2]
Flash Point 98 °C / 208.4 °F (closed cup)[12]
Refractive Index n20/D 1.469
Solubility Soluble in organic solvents (ethanol, acetone); largely immiscible in water[2][10]

Table 2: Safety and Hazard Information

Hazard ClassificationDescriptionSource(s)
GHS Hazard Statements H314/H315: Causes severe skin burns/irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][8]
Signal Word Danger / Warning[8]
Risk Phrases (obsolete) R23/24: Toxic by inhalation, in contact with skinR33: Danger of cumulative effectsR36/37/38: Irritating to eyes, respiratory system and skin[10]
NFPA Rating (estimated) Health: 1, Flammability: 1, Instability: 0[12]

Experimental Protocols

Representative Protocol: Hantzsch Thiazole (B1198619) Synthesis

This compound is a key reagent in the Hantzsch synthesis of thiazole derivatives.[1] The following is a general methodology; specific quantities and conditions should be optimized for the desired product.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen), dissolve the thioamide starting material in a suitable solvent (e.g., ethanol).

  • Reaction Initiation: While stirring, add this compound dropwise to the solution at room temperature. Caution: The reaction can be exothermic. Maintain control of the temperature with an ice bath if necessary.

  • Reaction Monitoring: Allow the mixture to stir at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure ethyl thiazole-4-carboxylate derivative.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment start Start: Plan Experiment assess_hazards Assess Hazards (Lachrymator, Irritant, Toxic) start->assess_hazards select_ppe Select Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe prepare_hood Prepare Work Area (Fume Hood, Spill Kit Ready) select_ppe->prepare_hood transport Transport Chemical Safely prepare_hood->transport handle_in_hood Handle Exclusively in Certified Fume Hood transport->handle_in_hood dispense Dispense Slowly and Carefully handle_in_hood->dispense close_container Securely Close Container After Use dispense->close_container decontaminate Decontaminate Glassware and Surfaces close_container->decontaminate dispose_waste Dispose of Waste in Hazardous Waste Container decontaminate->dispose_waste store Return Reagent to Proper Storage (2-8°C) dispose_waste->store end End store->end

Caption: Standard Operating Procedure for Safely Handling this compound.

SpillResponseWorkflow spill Spill Occurs alert Alert Others in Area spill->alert evacuate Evacuate if Large or Ventilation is Poor spill->evacuate If necessary ppe Don PPE (Gloves, Goggles, Respirator) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain absorb Apply Absorbent (Outside to Inside) contain->absorb collect Collect Absorbed Material into a Sealed Container absorb->collect decontaminate Decontaminate Area with Soap and Water collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Emergency Response Workflow for an this compound Spill.

TroubleshootingLogic rect_node rect_node start Low Reaction Yield check_purity Reagent Purity Suspicious? start->check_purity check_moisture Moisture Controlled? check_purity->check_moisture No purify Purify Reagent (Distillation) check_purity->purify Yes check_conditions Reaction Conditions Verified? optimize Optimize Temp/Time/ Stoichiometry check_conditions->optimize Yes end Yield Improved check_conditions->end No, problem elsewhere check_moisture->check_conditions No dry_glassware Oven-Dry Glassware and Use Inert Gas check_moisture->dry_glassware Yes new_reagent Use New Bottle of Reagent purify->new_reagent If still low new_reagent->end dry_glassware->end optimize->end

References

Validation & Comparative

Comparing reactivity of ethyl bromopyruvate vs iodoacetamide for cysteine modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and chemical biology, the selective modification of cysteine residues is a cornerstone of experimental design. Two common reagents for this purpose, ethyl bromopyruvate and iodoacetamide (B48618), offer distinct profiles in reactivity and specificity. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your research needs.

Executive Summary

Iodoacetamide is a well-established and highly reactive alkylating agent that irreversibly modifies cysteine residues through a well-characterized SN2 reaction. Its reactivity is highly dependent on the deprotonated state of the cysteine thiol group, making it most effective at a slightly alkaline pH. While highly efficient, iodoacetamide is known to exhibit off-target reactivity with other nucleophilic amino acid residues, such as methionine and the N-terminal amine.

This compound, while also an α-halo carbonyl compound capable of reacting with nucleophiles like cysteine, is less commonly used for routine cysteine modification in proteomics. Its reactivity profile is less extensively characterized in this context. Available data suggests it can effectively inhibit enzymes by targeting active-site cysteines and can deplete cellular glutathione (B108866), indicating reactivity towards thiol groups. However, a direct, quantitative comparison of its reaction kinetics and specificity against iodoacetamide for general cysteine modification is not as readily available in the literature.

Performance Comparison

FeatureThis compoundIodoacetamide
Reaction Mechanism Nucleophilic substitution (presumed SN2)Nucleophilic substitution (SN2)[1]
Primary Target Cysteine thiol groupCysteine thiol group
Optimal pH Not definitively established, but likely favors alkaline conditions~ pH 8[2]
Relative Reactivity Less characterized, but expected to be reactiveHigh
Known Side Reactions Less documented in proteomics contextAlkylation of methionine, histidine, lysine, and N-terminal amines[3][4]
Common Applications Enzyme inhibition, antibacterial agent[5][6][7]Proteomics (blocking disulfide bonds), peptide mapping, inhibitor studies

Reaction Mechanisms

Both this compound and iodoacetamide react with the nucleophilic thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.

Iodoacetamide Reaction with Cysteine

The reaction of iodoacetamide with a cysteine residue is a classic example of SN2 alkylation. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the cysteine thiol group (typically around 8.3).

G cluster_0 Iodoacetamide Reaction with Cysteine Cys Protein-Cys-S⁻ Product Protein-Cys-S-CH₂-CONH₂ + I⁻ Cys->Product Sₙ2 Attack IAM I-CH₂-CONH₂ (Iodoacetamide) IAM->Product

Reaction of Iodoacetamide with a Cysteine Residue.
This compound Reaction with Cysteine

Similarly, this compound is expected to react with cysteine via an SN2 mechanism. The carbonyl group adjacent to the α-carbon enhances its electrophilicity, making it susceptible to nucleophilic attack by the thiolate anion.

G cluster_1 This compound Reaction with Cysteine Cys Protein-Cys-S⁻ Product Protein-Cys-S-CH₂-CO-COOEt + Br⁻ Cys->Product Sₙ2 Attack EBP Br-CH₂-CO-COOEt (this compound) EBP->Product

Reaction of this compound with a Cysteine Residue.

Experimental Protocols

To objectively compare the reactivity of this compound and iodoacetamide, a kinetic assay can be performed using a model thiol-containing compound like glutathione (GSH) or a cysteine-containing peptide. The disappearance of free thiols can be monitored over time using Ellman's reagent (DTNB).

Protocol 1: Comparative Kinetic Analysis using DTNB Assay

This protocol outlines a method to compare the reaction rates of this compound and iodoacetamide with a standard thiol.

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 7.4 and pH 8.0)

  • Glutathione (GSH) stock solution (10 mM in water)

  • This compound stock solution (100 mM in ethanol (B145695) or DMSO)

  • Iodoacetamide stock solution (100 mM in water)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 100 mM phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing phosphate buffer (pH 7.4 or 8.0) and GSH to a final concentration of 100 µM.

    • Initiate the reaction by adding either this compound or iodoacetamide to a final concentration of 1 mM. Prepare a control well with no alkylating agent.

  • Kinetic Measurement:

    • Immediately after adding the alkylating agent, and at regular time intervals (e.g., every 2 minutes for 30 minutes), take an aliquot of the reaction mixture.

    • Add the aliquot to a well containing the DTNB solution.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of remaining free thiols at each time point using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • Plot the concentration of free thiols versus time for each reagent and pH.

    • Determine the initial reaction rates from the slope of the linear portion of the curves.

G cluster_2 DTNB Assay Workflow start Prepare Reaction Mixtures (Buffer, GSH, Alkylating Agent) kinetic_read Measure Absorbance at 412 nm at Timed Intervals start->kinetic_read data_analysis Calculate Free Thiol Concentration kinetic_read->data_analysis rate_determination Determine Initial Reaction Rates data_analysis->rate_determination

Workflow for the DTNB-based kinetic assay.
Protocol 2: Comparative Analysis by Mass Spectrometry

This protocol allows for the direct comparison of modification efficiency and specificity on a protein or peptide level.

Materials:

  • Cysteine-containing peptide or protein of interest

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • This compound

  • Iodoacetamide

  • Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Protein Reduction:

    • Dissolve the protein/peptide in ammonium bicarbonate buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylation:

    • Divide the reduced sample into three aliquots: one for this compound treatment, one for iodoacetamide treatment, and a no-reagent control.

    • Add a 5-fold molar excess of the respective alkylating agent to the corresponding aliquots.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching and Digestion:

    • Quench the reaction by adding an excess of a thiol-containing reagent.

    • Perform in-solution tryptic digestion overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the digested samples by LC-MS/MS.

    • Search the data for expected mass shifts corresponding to modification by this compound (+159.98 Da) and iodoacetamide (+57.02 Da).

    • Compare the relative abundance of modified versus unmodified peptides to determine the efficiency of each reagent.

    • Search for potential off-target modifications on other amino acid residues.

G cluster_3 Mass Spectrometry Workflow reduction Protein Reduction (DTT) alkylation Alkylation (this compound vs. Iodoacetamide) reduction->alkylation quenching Quenching & Tryptic Digestion alkylation->quenching ms_analysis LC-MS/MS Analysis quenching->ms_analysis data_analysis Data Analysis (Efficiency & Specificity) ms_analysis->data_analysis

Workflow for comparative analysis by mass spectrometry.

Conclusion

The choice between this compound and iodoacetamide for cysteine modification depends on the specific experimental goals. Iodoacetamide is a reliable, highly reactive agent with well-understood characteristics, making it a standard choice for complete and irreversible blocking of cysteine residues in applications like proteomics. However, its potential for off-target reactions necessitates careful control of reaction conditions.

This compound presents an alternative, particularly in the context of enzyme inhibition and drug development where its specific chemical properties may be advantageous. Further direct comparative studies are needed to fully elucidate its kinetic profile and specificity for cysteine modification in a broader proteomic context. The provided protocols offer a framework for researchers to conduct such comparisons and make an informed decision based on the requirements of their specific application.

References

A Comparative Guide to Alternatives for Ethyl Bromopyruvate in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl bromopyruvate is a well-known alkylating agent used in biomedical research to inhibit enzymes, particularly those involved in cellular metabolism like the pyruvate (B1213749) dehydrogenase complex (PDHC) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Its reactivity, stemming from the electrophilic alpha-carbon adjacent to the carbonyl and bromine, allows it to form covalent bonds with nucleophilic residues such as cysteine and histidine in enzyme active sites, leading to irreversible inhibition. However, its high reactivity can also lead to off-target effects and cytotoxicity. This guide provides a comparative overview of alternative enzyme inhibitors, focusing on their mechanisms, target enzymes, and available quantitative data to aid researchers in selecting appropriate tools for their studies.

Covalent Inhibitors: Targeting Specific Amino Acid Residues

Covalent inhibitors offer the advantage of prolonged duration of action and high potency. Several classes of compounds have been developed to target specific amino acid residues with greater selectivity than general alkylating agents like this compound.

Targeting Cysteine Residues

Cysteine, with its highly nucleophilic thiol group, is a common target for covalent inhibitors.

  • Iodoacetamide and N-ethylmaleimide (NEM): These are classic cysteine-modifying reagents. While effective, they can suffer from the same lack of specificity as this compound, reacting with accessible cysteines across the proteome.

  • α,β-Unsaturated Carbonyls: Compounds containing moieties like acrylamides and vinyl sulfones are Michael acceptors that react with cysteine thiols. Their reactivity can be tuned by modifying their electronic properties, offering a degree of selectivity.[1] Many targeted covalent inhibitors utilize this warhead.[1]

  • Sulfonyl Fluorides and Aryl Fluorosulfates: These electrophiles can react with cysteine, as well as other nucleophilic residues like lysine (B10760008), tyrosine, and serine.[2][3][4][5][6] Aryl fluorosulfates are generally less reactive than sulfonyl fluorides, which can contribute to greater selectivity.[2]

Targeting Other Nucleophilic Residues
  • Sulfonyl Fluorides and Aryl Fluorosulfates: As mentioned, these can also target tyrosine, serine, and lysine residues, expanding the range of targetable enzymes beyond those reliant on a catalytic cysteine.[3][4][7] The choice of the scaffold to which the warhead is attached is crucial for directing the inhibitor to the desired enzyme and positioning the electrophile correctly for reaction.

Non-Covalent and Reversible Covalent Inhibitors of Metabolic Enzymes

Alternatives to irreversible alkylation include non-covalent inhibitors and those that form reversible covalent bonds. These often provide greater specificity and reduced toxicity.

  • Acetyl Phosphinate (AcPH) and Methyl Acetyl Phosphonate (AcPMe): These are structural analogs of pyruvate that act as potent inhibitors of the pyruvate dehydrogenase complex (PDHC).[8] AcPH, in particular, has been shown to be a much more potent competitive inhibitor of PDHC than AcPMe.[8]

  • Dichloroacetate (DCA): DCA is an inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme that phosphorylates and inactivates PDHC.[9][10] By inhibiting PDK, DCA indirectly activates PDHC.[9][10]

  • Oxamate (B1226882): A structural analog of pyruvate, oxamate is a known inhibitor of lactate (B86563) dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.

Quantitative Comparison of Inhibitor Potency

The following tables summarize available quantitative data for the discussed inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can significantly influence these parameters. Data from studies that directly compare inhibitors under the same conditions are most valuable.

InhibitorTarget EnzymeOrganism/Cell LineInhibition ParameterValueReference
Acetyl Phosphinate (AcPH) Pyruvate Dehydrogenase Complex (PDHC)Rat HeartKi0.1 µM[8]
Rat HeartIC50~0.2 µM[8]
Methyl Acetyl Phosphonate (AcPMe) Pyruvate Dehydrogenase Complex (PDHC)Rat HeartKi40 µM[8]
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)---[9][10]
Oxamate Lactate Dehydrogenase A (LDH-A)A549 (NSCLC cells)IC50 (24h)58.53 ± 4.74 mmol/L
H1975 (NSCLC cells)IC50 (24h)32.13 ± 2.50 mmol/L
H1395 (NSCLC cells)IC50 (24h)19.67 ± 1.53 mmol/L
Aryl Fluorosulfate Inhibitor 17 SIRT5HumanKI139 µM[2]
Humankinact0.017 min-1[2]
Aryl Fluorosulfate Inhibitor 19 SIRT5HumanKI98 µM[2]
Humankinact0.025 min-1[2]
Saccharin-derivative (DBS) Pyruvate Kinase (LmPYK)Leishmania mexicanaIC502.9 µM[11]
Pyruvate Kinase (HsRPYK)HumanIC508 µM[11]
Pyruvate Kinase (HsM2PYK)HumanIC5016.3 µM[11]

Experimental Protocols

Protocol 1: Colorimetric Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol describes a general method for measuring GAPDH activity and its inhibition.

I. Materials and Reagents:

  • Purified GAPDH enzyme or cell lysate containing GAPDH

  • GAPDH Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4, 1 mM EDTA)[12]

  • Glyceraldehyde-3-phosphate (G3P) substrate[12]

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Developer solution (e.g., a tetrazolium salt like WST-1 or MTT)[12]

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at ~450 nm

II. Methodology:

  • Reagent Preparation: Prepare working solutions of all reagents in GAPDH Assay Buffer.

  • Assay Setup:

    • Blank: Assay Buffer only.

    • Positive Control: Purified GAPDH enzyme in Assay Buffer.

    • Vehicle Control: Cell lysate or purified enzyme with the same concentration of solvent used for the inhibitor.

    • Test Samples: Cell lysate or purified enzyme.

    • Inhibitor Wells: Cell lysate or purified enzyme pre-incubated with various concentrations of the test inhibitor.

  • Pre-incubation: Add the enzyme (or lysate) and inhibitor (or vehicle) to the wells. Incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate mix (G3P and NAD+) and the developer solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C. The rate of change in absorbance is proportional to GAPDH activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA450/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Determination of kinact and KI for Irreversible Inhibitors

This protocol outlines a method to determine the kinetic parameters for irreversible inhibitors.

I. Materials and Reagents:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test inhibitor at various concentrations

  • Quenching solution (if necessary to stop the reaction)

  • Detection reagents appropriate for the assay (e.g., spectrophotometric, fluorometric)

  • Multi-well plates

  • Plate reader

II. Methodology:

  • Time-Dependent IC50 Measurement:

    • Set up reactions with a fixed concentration of the enzyme and varying concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor for different periods (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the enzyme activity at each inhibitor concentration and pre-incubation time.

    • Determine the IC50 value for each pre-incubation time point.[13][14]

  • Data Analysis (Krippendorff Method):

    • The relationship between IC50, pre-incubation time (t), KI, and kinact can be described by the following equation: IC50(t) = KI * (k_inact * t) / (1 - exp(-k_inact * t))

    • Plot the experimentally determined IC50 values against the pre-incubation time.

    • Fit the data to the above equation using non-linear regression analysis to determine the values of KI and kinact.[15]

Visualizing Cellular Pathways and Experimental Workflows

Glycolysis Pathway and Inhibition

The following diagram illustrates the central role of GAPDH in the glycolytic pathway and how its inhibition by various agents can disrupt this critical metabolic process.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_fates Pyruvate Fates cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-Phosphate F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDHC EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->G3P Inhibits GAPDH Iodoacetamide Iodoacetamide Iodoacetamide->G3P Inhibits GAPDH Oxamate Oxamate Oxamate->Pyruvate Inhibits LDH DCA DCA DCA->Pyruvate Activates PDHC (via PDK inhibition) AcPH AcPH AcPH->Pyruvate Inhibits PDHC

Caption: Glycolysis pathway showing key enzymes and points of inhibition.

Experimental Workflow for Covalent Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of covalent enzyme inhibitors.

Covalent_Inhibitor_Workflow cluster_validation Hit Validation cluster_characterization Lead Characterization start Start: Compound Library primary_screen Primary Screen (e.g., High-Throughput Assay) start->primary_screen hit_identification Hit Identification (Potent Inhibitors) primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response time_dependence Time-Dependent Inhibition Assay dose_response->time_dependence kinetic_characterization Determine kinact and KI time_dependence->kinetic_characterization selectivity_profiling Selectivity Profiling (Against related enzymes) kinetic_characterization->selectivity_profiling cell_based_assays Cell-Based Assays (Target engagement & cellular potency) selectivity_profiling->cell_based_assays lead_optimization Lead Optimization cell_based_assays->lead_optimization

Caption: Workflow for screening and characterizing covalent inhibitors.

References

A Comparative Analysis of Ethyl Bromopyruvate and 3-Bromopyruvic Acid in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ethyl bromopyruvate and its parent compound, 3-bromopyruvic acid (3-BP), in the context of preclinical cancer research. While 3-BP has been extensively studied as a potent anti-cancer agent, this compound is primarily recognized as a chemical intermediate. This document synthesizes available data to illuminate their respective mechanisms of action, cytotoxic potential, and the experimental methodologies used for their evaluation.

Overview and Chemical Relationship

3-Bromopyruvic acid (3-BP) is a synthetic, brominated analog of pyruvic acid.[1] this compound is the ethyl ester of 3-bromopyruvic acid.[1] This chemical relationship suggests that this compound may function as a prodrug of 3-BP, where cellular esterases, often overexpressed in cancer cells, could hydrolyze the ester bond to release the active 3-BP molecule intracellularly.[2][3]

Mechanism of Action: A Focus on 3-Bromopyruvic Acid

The primary anti-cancer mechanism of 3-BP revolves around the metabolic reprogramming of cancer cells, famously known as the "Warburg effect," where cancer cells predominantly rely on glycolysis for energy production even in the presence of oxygen.[4][5] 3-BP is a potent inhibitor of glycolysis, leading to a rapid depletion of intracellular ATP and subsequent cell death.[4][6]

Key molecular targets of 3-BP include:

  • Hexokinase II (HK2): 3-BP inhibits HK2, a critical enzyme that catalyzes the first step of glycolysis.[1][5] HK2 is often overexpressed and bound to the outer mitochondrial membrane in cancer cells, a feature that contributes to the selective toxicity of 3-BP towards malignant cells.[5]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 3-BP also targets and inhibits GAPDH, another key glycolytic enzyme.[4][7]

  • Mitochondrial Respiration: Beyond glycolysis, 3-BP can also impact mitochondrial function by inhibiting enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain, further contributing to ATP depletion.[6][7]

  • Induction of Oxidative Stress: 3-BP treatment has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects.[4][6]

The selective uptake of 3-BP into cancer cells is facilitated by monocarboxylate transporters (MCTs), which are often overexpressed on the surface of tumor cells to export lactate.[4][6]

Quantitative Efficacy Data: Focus on 3-Bromopyruvic Acid

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HCC1143Triple-Negative Breast Cancer44.8724
MCF-7Breast Cancer111.324
HCC1143Triple-Negative Breast Cancer41.2648
MCF-7Breast Cancer75.8748
HCT116Colorectal Cancer< 30Not Specified
MAT-LyLuMetastatic Prostate Cancer4-26Not Specified
AT-2Metastatic Prostate Cancer4-26Not Specified
DU-145Metastatic Prostate Cancer4-26Not Specified
PC-3Metastatic Prostate Cancer4-26Not Specified
PEO1Ovarian Cancer18.7Not Specified
SKOV3Ovarian Cancer40.5Not Specified

Table 1: IC50 values of 3-bromopyruvic acid (3-BP) in various human cancer cell lines as reported in preclinical studies.[1][4][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 3-BP's anti-cancer efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a suitable growth medium.[10]

  • Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 3-BP). A control group receives medium with the vehicle (e.g., PBS) only.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is then calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft mouse model to evaluate the in vivo anti-tumor efficacy of a compound.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.[11]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., SW480 colon cancer cells) is subcutaneously injected into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.[11]

  • Treatment Administration: Once the tumors reach the desired size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., 3-BP at 8 mg/kg) or vehicle is administered via a specified route (e.g., intraperitoneal injection) at regular intervals.[11]

  • Tumor Volume Measurement: Tumor volumes are measured throughout the treatment period.[11]

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor volume or weight in the treatment group to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

G Mechanism of Action of 3-Bromopyruvic Acid (3-BP) cluster_cell Cancer Cell MCT MCTs BP_in 3-BP (intracellular) MCT->BP_in Uptake HK2 Hexokinase II BP_in->HK2 Inhibition GAPDH GAPDH BP_in->GAPDH Inhibition Mitochondrion Mitochondrion BP_in->Mitochondrion Inhibition Glycolysis Glycolysis ATP ATP Glycolysis->ATP Depletion HK2->Glycolysis GAPDH->Glycolysis Mitochondrion->ATP Depletion ROS ROS Mitochondrion->ROS Generation Apoptosis Apoptosis ATP->Apoptosis Depletion leads to ROS->Apoptosis Induces BP_out 3-BP (extracellular) BP_out->MCT

Caption: Intracellular pathways affected by 3-bromopyruvic acid (3-BP).

G Prodrug Activation Hypothesis for this compound cluster_cell Cancer Cell EBP_in This compound (intracellular) Esterases Esterases EBP_in->Esterases BP_active 3-BP (active) Esterases->BP_active Hydrolysis Target Glycolytic Enzymes, Mitochondria BP_active->Target Inhibition Effect Cytotoxicity Target->Effect EBP_out This compound (extracellular) EBP_out->EBP_in Cellular Uptake

Caption: Proposed mechanism of this compound as a prodrug for 3-BP.

G General Workflow for In Vitro Anticancer Drug Screening start Start cell_culture Cancer Cell Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Compound (Varying Concentrations) seeding->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay readout Measure Absorbance viability_assay->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: A standardized workflow for determining the in vitro efficacy of a compound.

Conclusion

3-Bromopyruvic acid has demonstrated significant and broad-spectrum anti-cancer activity in a multitude of preclinical studies. Its mechanism of action, centered on the disruption of cancer cell metabolism, is well-documented, and its efficacy is supported by a wealth of quantitative data.

In contrast, the public domain currently lacks direct comparative studies and quantitative efficacy data for this compound in the context of oncology. While its chemical structure suggests it could act as a prodrug for 3-BP, further research is required to validate this hypothesis and to determine its own potential as a therapeutic agent. Future studies should focus on directly comparing the in vitro and in vivo efficacy of this compound and 3-BP, as well as investigating the enzymatic conversion of this compound to 3-BP in cancer cells. Such research will be crucial in determining whether this compound holds promise as a clinically relevant anti-cancer compound.

References

Validating Protein Modification by Ethyl Bromopyruvate: A Comparative Guide for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of protein modifications are crucial for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. Ethyl bromopyruvate is a reactive compound utilized for probing protein structure and function by covalently modifying specific amino acid residues. Mass spectrometry stands as the gold standard for validating these modifications, offering high sensitivity and the ability to pinpoint the exact site of modification.

This guide provides a comprehensive comparison of this compound with other common alkylating agents for protein modification studies, supported by experimental protocols and data for mass spectrometry-based validation.

Performance Comparison of Cysteine Alkylating Agents

The selection of an appropriate alkylating agent is critical for the success of protein modification studies. The ideal reagent should exhibit high reactivity and specificity towards the target amino acid residues, typically cysteine, while minimizing off-target modifications that can complicate data analysis and interpretation. The following table summarizes the key characteristics of this compound and compares it with commonly used alternatives.

ReagentPrimary TargetKnown Off-TargetsKey Features & Considerations
This compound Cysteine, Histidine, Lysine, MethionineOther nucleophilic residuesHighly reactive α-haloketone. The reactivity profile can be broader than standard cysteine alkylating agents, potentially providing more structural information but also increasing the complexity of the resulting data.
Iodoacetamide (IAM) CysteineMethionine, Histidine, Lysine, N-terminusThe most common and well-characterized alkylating agent for proteomics. High reactivity towards cysteine thiols. Off-target reactions are known and can be minimized with optimized reaction conditions.[1]
Chloroacetamide (CAA) CysteineMethionine, and othersGenerally less reactive than iodoacetamide, which can lead to higher specificity for more reactive cysteines but may result in incomplete alkylation.[2]
N-ethylmaleimide (NEM) CysteineLysine, HistidineReacts with thiols via a Michael addition. Generally considered more specific to cysteines than haloacetamides under controlled pH conditions.

Mass Shifts of Amino Acid Residues Modified by this compound

Accurate identification of modified peptides by mass spectrometry relies on the precise knowledge of the mass shift induced by the modifying agent. The reaction of this compound with a nucleophilic amino acid side chain results in the addition of a C5H7O3 group, corresponding to a specific monoisotopic mass increase.

Amino Acid ResidueMonoisotopic Mass Shift (Da)
Cysteine (C)+143.0344
Histidine (H)+143.0344
Lysine (K)+143.0344
Methionine (M)+143.0344
N-terminus+143.0344

Note: The mass shift is calculated based on the addition of the ethyl 2-oxopropan-3-yl group and the loss of a proton from the amino acid side chain.

Experimental Protocols

A successful mass spectrometry experiment for validating protein modification by this compound requires meticulous sample preparation. Below are detailed protocols for protein labeling and subsequent preparation for mass spectrometric analysis.

Protocol 1: In-Solution Protein Alkylation with this compound

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

  • Protein sample (1-5 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Denaturation Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound solution (freshly prepared in a compatible solvent like acetonitrile (B52724) or DMSO)

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Digestion Buffer: 50 mM Ammonium (B1175870) Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • C18 spin columns for desalting

Procedure:

  • Protein Solubilization and Denaturation: Resuspend the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the reducing agent (DTT to 10 mM or TCEP to 5 mM final concentration). Incubate for 30-60 minutes at 37°C to reduce disulfide bonds.

  • Alkylation: Add freshly prepared this compound solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour. Note: The optimal concentration and incubation time may need to be determined empirically for each protein.

  • Quenching: Add a quenching reagent (e.g., DTT to a final concentration of 40-100 mM) to consume excess this compound. Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: In-Gel Protein Alkylation with this compound

This protocol is used for proteins separated by SDS-PAGE.

Materials:

  • Gel band containing the protein of interest

  • Destaining Solution: 50% acetonitrile, 50 mM ammonium bicarbonate

  • Dehydration Solution: 100% acetonitrile

  • Reducing Solution: 10 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 55 mM this compound in 100 mM ammonium bicarbonate (freshly prepared)

  • Digestion Buffer: 50 mM ammonium bicarbonate

  • Trypsin (mass spectrometry grade)

  • Peptide Extraction Solution: 50% acetonitrile, 5% formic acid

Procedure:

  • Excise and Destain: Excise the protein band from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the Destaining Solution until the Coomassie or silver stain is removed.

  • Dehydrate: Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in the Reducing Solution and incubate for 1 hour at 56°C.

  • Alkylation: Remove the reducing solution and add the freshly prepared Alkylation Solution. Incubate for 45 minutes at room temperature in the dark.

  • Wash and Dehydrate: Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry the gel pieces completely.

  • In-Gel Digestion:

    • Rehydrate the gel pieces on ice with a minimal volume of ice-cold trypsin solution (10-20 ng/µL in Digestion Buffer).

    • Once the solution is absorbed, add enough Digestion Buffer to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Extract the peptides by adding the Peptide Extraction Solution and incubating for 15 minutes with vortexing.

    • Repeat the extraction step twice.

    • Pool the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup: Resuspend the dried peptides in 0.1% formic acid and desalt using a C18 tip before LC-MS/MS analysis.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the experimental workflows for validating protein modification by this compound.

experimental_workflow cluster_protocol1 Protocol 1: In-Solution Alkylation p1_start Protein Solution p1_denature Denaturation & Reduction (Urea, DTT/TCEP) p1_start->p1_denature p1_alkylate Alkylation (this compound) p1_denature->p1_alkylate p1_quench Quenching (DTT) p1_alkylate->p1_quench p1_digest Digestion (Trypsin) p1_quench->p1_digest p1_cleanup Desalting (C18) p1_digest->p1_cleanup p1_ms LC-MS/MS Analysis p1_cleanup->p1_ms

Caption: Workflow for in-solution protein modification by this compound.

experimental_workflow_ingel cluster_protocol2 Protocol 2: In-Gel Alkylation p2_start Protein in Gel Band p2_destain Destain & Dehydrate p2_start->p2_destain p2_reduce Reduction (DTT) p2_destain->p2_reduce p2_alkylate Alkylation (this compound) p2_reduce->p2_alkylate p2_digest In-Gel Digestion (Trypsin) p2_alkylate->p2_digest p2_extract Peptide Extraction p2_digest->p2_extract p2_cleanup Desalting (C18) p2_extract->p2_cleanup p2_ms LC-MS/MS Analysis p2_cleanup->p2_ms

Caption: Workflow for in-gel protein modification by this compound.

Conclusion

Validating protein modification by this compound using mass spectrometry provides invaluable insights into protein structure and function. The choice of alkylating agent should be carefully considered based on the specific research goals, balancing reactivity with the potential for off-target modifications. The detailed protocols and workflows presented in this guide offer a robust framework for researchers to confidently identify and characterize protein modifications induced by this compound, ultimately advancing our understanding of complex biological processes and facilitating the development of novel therapeutic strategies.

References

Unveiling the Cross-Reactivity Profile of Ethyl Bromopyruvate with Amino Acid Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Ethyl bromopyruvate, a potent alkylating agent and inhibitor of glycolytic enzymes, is a valuable tool in chemical biology and drug development. Its utility is largely attributed to its reactivity with nucleophilic amino acid residues. While cysteine is widely recognized as its primary target, a comprehensive understanding of its cross-reactivity with other amino acids is crucial for accurately interpreting experimental results and designing selective inhibitors. This guide provides a comparative analysis of the reactivity of this compound with various amino acid residues, supported by established principles of chemical reactivity, and outlines a detailed protocol for quantifying these interactions.

This compound's reactivity stems from its α-haloketone structure, which makes the carbon atom adjacent to the bromine atom highly electrophilic and susceptible to nucleophilic attack. The inherent nucleophilicity of the amino acid side chains, which is significantly influenced by their protonation state (and therefore the pH of the environment), dictates the rate and extent of this reaction.

Comparative Reactivity of Amino Acid Residues

The following table summarizes the anticipated reactivity of various nucleophilic amino acid residues with this compound. The reactivity is ranked based on the intrinsic nucleophilicity of the side chains and their typical pKa values, which determine the availability of the more reactive deprotonated form at physiological pH.

Amino AcidNucleophilic GroupTypical pKaRelative Reactivity with this compound
CysteineThiol (-SH)~8.5Very High
HistidineImidazole (B134444)~6.0Moderate
Lysine (B10760008)ε-amino (-NH3+)~10.5Low to Moderate
MethionineThioether (-S-CH3)N/ALow
SerineHydroxyl (-OH)~13Very Low
ThreonineHydroxyl (-OH)~13Very Low
TyrosinePhenol (-OH)~10.5Very Low

Note: This table provides a semi-quantitative comparison based on the general principles of nucleophilicity and reactivity of amino acid side chains towards electrophiles.[1][2] The actual reaction rates can vary depending on the specific protein microenvironment, including local pH, solvent accessibility, and the presence of neighboring residues that can influence the pKa of the nucleophilic group.[3][4]

Key Insights:

  • Cysteine: The thiolate anion (R-S⁻) of cysteine is a powerful nucleophile, making cysteine residues the most reactive targets for this compound.

  • Histidine: The imidazole side chain of histidine is a moderately strong nucleophile, particularly when deprotonated. Its pKa near physiological pH means a significant fraction can be reactive.[5][6]

  • Lysine: The ε-amino group of lysine is a potent nucleophile only when deprotonated.[2] Due to its high pKa, only a small fraction is in the reactive neutral form at physiological pH, resulting in lower reactivity compared to cysteine and histidine.[5][6]

  • Methionine: The sulfur atom in the thioether side chain of methionine possesses some nucleophilicity and can be alkylated, although it is generally less reactive than the primary nucleophiles.[7]

  • Serine, Threonine, and Tyrosine: The hydroxyl groups of these amino acids are generally poor nucleophiles and are significantly less reactive towards this compound under physiological conditions.[2]

Experimental Protocol for Quantifying Cross-Reactivity

To obtain precise quantitative data on the cross-reactivity of this compound, a systematic experimental approach is required. The following protocol outlines a method for determining the second-order rate constants for the reaction of this compound with a panel of N-acetylated amino acids (to mimic the peptide backbone) using High-Performance Liquid Chromatography (HPLC) and confirming the modifications using Mass Spectrometry (MS).

Objective: To determine the second-order rate constants for the reaction of this compound with N-acetylcysteine, N-acetylhistidine, N-acetyllysine, N-acetylserine, N-acetylthreonine, and N-acetyltyrosine.

Materials:

  • This compound

  • N-acetylated amino acids (Cys, His, Lys, Ser, Thr, Tyr)

  • Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Other standard laboratory reagents and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

    • Prepare 10 mM stock solutions of each N-acetylated amino acid in the phosphate buffer.

  • Kinetic Runs:

    • For each amino acid, set up a series of reactions with varying pseudo-first-order conditions. For example, use a constant amino acid concentration (e.g., 0.5 mM) and varying concentrations of this compound (e.g., 5 mM, 10 mM, 15 mM, 20 mM).

    • Initiate the reaction by adding the this compound stock solution to the pre-warmed amino acid solution in phosphate buffer at a constant temperature (e.g., 25°C or 37°C).

    • At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by adding a large excess of a thiol-containing compound (e.g., dithiothreitol, DTT) or by immediate acidification (e.g., with formic acid) followed by freezing.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to quantify the decrease in the concentration of the unreacted N-acetylated amino acid over time.[8][9][10][11]

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and monitor the elution of the N-acetylated amino acid using a UV detector at an appropriate wavelength (e.g., 214 nm).

    • Generate a standard curve for each N-acetylated amino acid to accurately determine its concentration in the reaction aliquots.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the N-acetylated amino acid concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

    • Plot the calculated pseudo-first-order rate constants (k') against the corresponding this compound concentrations. The slope of this second plot will be the second-order rate constant (k) for the reaction.

  • Mass Spectrometry Confirmation:

    • Analyze selected reaction time points using mass spectrometry to confirm the identity of the modified amino acid product.[12][13][14]

    • The expected modification is the addition of the ethyl pyruvate (B1213749) moiety to the nucleophilic side chain, resulting in a specific mass shift.

Visualization of this compound's Mechanism of Action

This compound is a well-documented inhibitor of glycolysis, a key metabolic pathway for energy production in many organisms, including cancer cells. Its primary target in this pathway is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which contains a critical cysteine residue in its active site.

Glycolysis_Inhibition cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition Mechanism cluster_consequences Downstream Effects Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F16BP F16BP F6P->F16BP PFK-1 GAP GAP F16BP->GAP BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP ATP_depletion Decreased ATP Production Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate EBP This compound GAPDH_Cys GAPDH (Active Site Cysteine) EBP->GAPDH_Cys Alkylation Inactive_GAPDH Inactive_GAPDH GAPDH_Cys->Inactive_GAPDH Inactivation Inactive_GAPDH->ATP_depletion Cell_Death Cell Death ATP_depletion->Cell_Death

Inhibition of Glycolysis by this compound.

This guide provides a foundational understanding of the cross-reactivity of this compound and a practical framework for its quantitative assessment. A thorough characterization of its reactivity profile will enable researchers to better utilize this compound as a selective tool in their investigations.

References

In Vivo Efficacy of Ethyl Bromopyruvate: A Comparative Guide for Antibacterial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Ethyl bromopyruvate (EBP), a small molecule inhibitor of key metabolic enzymes, has emerged as a promising broad-spectrum antibacterial. This guide provides an objective comparison of the in vivo efficacy of EBP against that of established antibacterial agents, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Comparative In Vivo Efficacy Against Staphylococcus aureus

The following table summarizes the in vivo efficacy of this compound and selected alternative antibacterial agents in a neutropenic murine thigh infection model against Staphylococcus aureus. This model is a standard for preclinical evaluation of antimicrobial efficacy.

Antibacterial Agent Dosage Regimen Mean Bacterial Load Reduction (log₁₀ CFU/thigh) vs. Control Comparator and Dosage Comparator Bacterial Load Reduction (log₁₀ CFU/thigh) vs. Control Reference
This compound (EBP) 1 mg/kg~0.6Vancomycin (B549263) (25 mg/kg)~0.6[1][2]
Daptomycin 4-6 mg/kg/day4.5 - 5.0 (against MRSA)--
Linezolid 100 mg/kg, b.i.d.>1.0 (against S. aureus)--
Ceftaroline fosamil 50 mg/kg, q6h2.08 ± 0.22 (in kidney vs. MRSA)Vancomycin1.95 ± 0.32 (in kidney vs. MRSA)

Note: The data for EBP demonstrates comparable efficacy to vancomycin at a significantly lower dose (1/25th of the dosage)[1][2].

Mechanism of Action: Multi-Targeting of Bacterial Metabolism

This compound exerts its antibacterial effect by inhibiting multiple key enzymes in central carbon metabolism, leading to a reduction in ATP levels and disruption of essential biosynthetic pathways.[1] The primary targets include enzymes in both glycolysis and the glyoxylate (B1226380) cycle.

EBP_Mechanism cluster_glycolysis Glycolysis cluster_tca TCA & Glyoxylate Cycle Glucose Glucose G3P G3P Glucose->G3P Pyruvate Pyruvate G3P->Pyruvate GAPDH GAPDH G3P->GAPDH Pyruvate_Kinase Pyruvate_Kinase Pyruvate->Pyruvate_Kinase GAPDH->Pyruvate ATP_depletion ATP_depletion GAPDH->ATP_depletion Pyruvate_Kinase->ATP_depletion Isocitrate Isocitrate Succinate_Glyoxylate Succinate_Glyoxylate Isocitrate->Succinate_Glyoxylate Isocitrate_Lyase Isocitrate_Lyase Isocitrate->Isocitrate_Lyase Malate Malate Succinate_Glyoxylate->Malate Malate_Synthase Malate_Synthase Succinate_Glyoxylate->Malate_Synthase Isocitrate_Lyase->Succinate_Glyoxylate Malate_Synthase->Malate EBP EBP EBP->GAPDH Inhibits EBP->Pyruvate_Kinase Inhibits EBP->Isocitrate_Lyase Inhibits EBP->Malate_Synthase Inhibits

Caption: Mechanism of this compound Action.

Experimental Protocols

Neutropenic Murine Thigh Infection Model for this compound Efficacy

This protocol is based on the methodology described in the study by Kumar A, et al. (2019).[1][2]

  • Animal Model: Female BALB/c mice are used for the study.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.

  • Bacterial Strain and Inoculum: A mid-log phase culture of Staphylococcus aureus is prepared. An inoculum of approximately 10⁶ CFU in 0.1 mL of saline is injected into the thigh muscle of each mouse.

  • Treatment: Two hours post-infection, mice are treated with the respective antibacterial agents. In the comparative study, this compound was administered at 1 mg/kg and vancomycin at 25 mg/kg. The route of administration should be consistent (e.g., intraperitoneal or intravenous).

  • Assessment of Bacterial Burden: At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized. The thigh muscle is aseptically removed, homogenized in a suitable buffer (e.g., phosphate-buffered saline), and serially diluted. The dilutions are plated on appropriate agar (B569324) plates (e.g., tryptic soy agar) to determine the number of colony-forming units (CFU) per gram of tissue.

experimental_workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_analysis Analysis Phase Induce_Neutropenia Induce Neutropenia in Mice (Cyclophosphamide) Infect_Mice Intramuscular Thigh Infection Induce_Neutropenia->Infect_Mice Prepare_Inoculum Prepare S. aureus Inoculum (~10^6 CFU) Prepare_Inoculum->Infect_Mice Administer_Treatment Administer Treatment (2h post-infection) - EBP (1 mg/kg) - Vancomycin (25 mg/kg) - Vehicle Control Infect_Mice->Administer_Treatment Euthanize_Mice Euthanize Mice (24h post-infection) Administer_Treatment->Euthanize_Mice Harvest_Thighs Harvest and Homogenize Thighs Euthanize_Mice->Harvest_Thighs Determine_CFU Determine Bacterial Burden (CFU/gram) Harvest_Thighs->Determine_CFU

References

A Comparative Guide to the Synthetic Routes of Ethyl Bromopyruvate: Purity and Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl bromopyruvate is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds.[1] This guide provides a comparative analysis of common synthetic routes to this compound, focusing on reaction yield and product purity, supported by experimental data.

Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through three main pathways: the direct bromination of ethyl pyruvate (B1213749), the reaction of ethyl pyruvate with bromine chloride, and the oxidative bromination of ethyl lactate. Each method presents distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Synthetic RouteStarting MaterialReagentsReported YieldReported Purity
Direct Bromination Ethyl PyruvateBromine (Br₂)90%[2]Not explicitly stated, product is a yellow oily liquid[2]
Bromine Chloride Ethyl PyruvateBromine Chloride (BrCl)69% (corrected)[2]96% (by GC analysis)[2]
Oxidative Bromination Ethyl LactateBromine (Br₂), Hydrogen Peroxide (H₂O₂)85%[2]Not explicitly stated, product is a colorless oily liquid[2]

Experimental Protocols

Detailed methodologies for the key synthetic routes are outlined below.

Method 1: Direct Bromination of Ethyl Pyruvate

This method involves the direct reaction of ethyl pyruvate with elemental bromine.

Procedure: In a 250 mL three-necked flask, 18.0 g (0.155 mol) of ethyl pyruvate is mixed with 100 mL of dry ether.[2] The mixture is stirred at room temperature while 8 mL (0.155 mol) of bromine is added dropwise, maintaining the temperature between 20-34°C.[2] Following the addition, the reaction is refluxed for 2 hours.[2] The organic phase is then washed sequentially with a saturated sodium chloride solution and a saturated sodium carbonate solution until it is neutral.[2] Finally, the organic phase is dried and the solvent is evaporated under reduced pressure to yield this compound as a yellow oily liquid.[2]

Method 2: Synthesis using Bromine Chloride

This route utilizes bromine chloride to brominate ethyl pyruvate, which can be pre-formed or generated in situ.[3][4][5]

Procedure: Ethyl pyruvate (116.12 g, 1 mol) is added to a reaction flask and cooled to -4° ± 2°C.[2][4] Bromine (79.91 g, 0.5 mol) is placed in a jacketed addition funnel and also cooled to -4° ± 2°C.[2][4] Chlorine gas (37.00 g, 0.52 mol) is then bubbled through the bromine via a dipping tube, maintaining the temperature at -4° ± 2°C to form bromine chloride.[2][4] The resulting bromine chloride is slowly added to the cooled ethyl pyruvate, keeping the reaction temperature at -2° ± 2°C.[2] The mixture is stirred for 2 hours at 2°C and then allowed to warm to room temperature.[2][4] Nitrogen gas is bubbled through the mixture for 3.5 hours to remove most of the HCl byproduct, yielding crude this compound (181 g, 80% purity by GC analysis).[2][4] The crude product is then distilled using a 5-plate Oldershaw column under reduced pressure (15 mmHg) in the presence of dodecane (B42187) to afford purified this compound.[2]

Method 3: Oxidative Bromination of Ethyl Lactate

This approach involves the simultaneous oxidation and bromination of ethyl lactate.

Procedure: In a 500 mL three-necked flask, 60 mL (0.5 mol) of ethyl lactate, 150 mL of chloroform, and 4 mL of bromine are combined and heated in a water bath.[2] When the solution reaches 40°C, 80 mL (0.7 mol) of 30% hydrogen peroxide is added dropwise.[2] The reaction temperature is maintained between 35-45°C, and the mixture is stirred for 3 hours.[2] The reaction mixture is then washed successively with saturated sodium chloride, saturated sodium carbonate, and sodium thiosulfate (B1220275) solutions.[2] The organic phase is dried and distilled under reduced pressure to give this compound as a colorless oily liquid.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Direct_Bromination ethyl_pyruvate Ethyl Pyruvate ethyl_bromopyruvate This compound ethyl_pyruvate->ethyl_bromopyruvate Ether, 20-34°C, then reflux bromine Bromine (Br₂) bromine->ethyl_bromopyruvate hbr HBr ethyl_bromopyruvate->hbr

Caption: Direct Bromination of Ethyl Pyruvate.

Bromine_Chloride_Synthesis cluster_brcl Bromine Chloride Formation bromine Bromine (Br₂) brcl Bromine Chloride (BrCl) bromine->brcl chlorine Chlorine (Cl₂) chlorine->brcl ethyl_bromopyruvate This compound brcl->ethyl_bromopyruvate -2°C ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->ethyl_bromopyruvate hcl HCl ethyl_bromopyruvate->hcl

Caption: Synthesis of this compound using Bromine Chloride.

Oxidative_Bromination ethyl_lactate Ethyl Lactate ethyl_bromopyruvate This compound ethyl_lactate->ethyl_bromopyruvate Chloroform, 35-45°C reagents Br₂, H₂O₂ reagents->ethyl_bromopyruvate water H₂O ethyl_bromopyruvate->water

Caption: Oxidative Bromination of Ethyl Lactate.

References

Ethyl Bromopyruvate: A Comparative Guide to its Selectivity for GAPDH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Covalent Inhibition

Ethyl bromopyruvate is a reactive alkylating agent and electrophile.[1] Its primary mechanism of enzyme inhibition involves the covalent modification of nucleophilic amino acid residues within the enzyme's active site. The presence of a reactive α-halo carbonyl group makes it particularly effective at targeting the thiol groups of cysteine residues.[1] Enzymes that rely on a catalytically active cysteine are therefore prime targets for irreversible inhibition by this compound.

Selectivity Profile of this compound for GAPDH

While specific IC50 values are not available, this compound is known to inhibit several key enzymes involved in glycolysis, including GAPDH, pyruvate (B1213749) kinase, isocitrate lyase, and malate (B86768) synthase.[1] It has also been noted to inhibit hexokinase II and pyruvate dehydrogenase.[2][3] The selectivity for GAPDH is inferred from studies on the closely related and more extensively studied compound, 3-bromopyruvate (B3434600) (3-BP), and its propyl ester (3-BrOP).

For these related compounds, GAPDH has been identified as a primary target.[4] This preference is attributed to the highly reactive cysteine residue (Cys-152) in the active site of GAPDH, which is crucial for its catalytic activity.[5] The localized concentration of the inhibitor within the active site facilitates a rapid covalent reaction, leading to irreversible inactivation.

Studies on 3-bromopyruvate have demonstrated its ability to inhibit key glycolytic enzymes including hexokinase II, GAPDH, and lactate (B86563) dehydrogenase.[6] The selectivity of 3-BP and its derivatives for GAPDH over other enzymes, such as hexokinase II, is a key aspect of their anticancer properties.[7] Given that this compound shares the same reactive bromopyruvate moiety, a similar selectivity profile is anticipated.

The diagram below illustrates the proposed mechanism of GAPDH inhibition.

Mechanism of GAPDH Inhibition by this compound cluster_0 Enzyme Active Site cluster_1 Inhibitor GAPDH_Active_Site GAPDH Active Site (with catalytic Cys-152-SH) Covalent_Adduct Irreversible Covalent Adduct (GAPDH-S-CH2-CO-COO-Et) GAPDH_Active_Site->Covalent_Adduct Nucleophilic attack by Cys-152-S⁻ EBP This compound (Br-CH2-CO-COO-Et) EBP->GAPDH_Active_Site Binding to active site Enzyme_Inactivation Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation Results in

Caption: Mechanism of irreversible GAPDH inhibition by this compound.

Comparative Data

As mentioned, direct quantitative data comparing the IC50 values of this compound across a range of enzymes is lacking. However, the known targets are summarized in the table below. The selectivity is inferred from the established high sensitivity of GAPDH to bromopyruvate analogs.

Enzyme TargetRole in MetabolismEvidence of Inhibition by this compound/Analogs
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) GlycolysisPrimary target of 3-bromopyruvate; inhibited by this compound.[1][4]
Hexokinase II (HKII)Glycolysis (first step)Inhibited by this compound and 3-bromopyruvate.[2][6]
Pyruvate KinaseGlycolysis (last step)Inhibited by this compound.[1]
Lactate Dehydrogenase (LDH)FermentationInhibited by 3-bromopyruvate.[6]
Pyruvate Dehydrogenase Complex (PDHC)Link between glycolysis and TCA cycleInhibited by this compound.[3]
Isocitrate LyaseGlyoxylate CycleInhibited by this compound.[1]
Malate SynthaseGlyoxylate CycleInhibited by this compound.[1]

Experimental Protocols

To assess the inhibitory activity of this compound on GAPDH, a continuous-rate spectrophotometric assay is commonly employed. This assay monitors the reduction of NAD⁺ to NADH, which is coupled to the oxidation of glyceraldehyde-3-phosphate.

Protocol: Determination of GAPDH Inhibition by this compound

1. Materials and Reagents:

  • Purified GAPDH enzyme (e.g., from rabbit muscle)

  • This compound

  • Triethanolamine buffer (pH 7.6)

  • Glyceraldehyde-3-phosphate (G3P)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Sodium pyrophosphate

  • Cysteine hydrochloride

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Preparation of Solutions:

  • Assay Buffer: 50 mM Triethanolamine, 10 mM Sodium Pyrophosphate, pH 7.6.

  • Enzyme Solution: Prepare a stock solution of GAPDH in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

  • Substrate Solution: Prepare a stock solution of G3P in water.

  • Cofactor Solution: Prepare a stock solution of NAD⁺ in water.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution to test a range of concentrations.

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • NAD⁺ solution

    • G3P solution

    • Varying concentrations of this compound or vehicle control (DMSO).

  • Pre-incubate the plate at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • Initiate the reaction by adding the GAPDH enzyme solution to each well.

  • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of NADH production is proportional to the initial velocity of the reaction.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

The workflow for determining the IC50 of an inhibitor for GAPDH is depicted below.

Experimental Workflow for GAPDH Inhibition Assay Start Start Prepare_Reagents Prepare Assay Reagents (Buffer, NAD+, G3P, Enzyme) Start->Prepare_Reagents Prepare_Inhibitor Prepare Serial Dilutions of this compound Start->Prepare_Inhibitor Plate_Setup Set up 96-well plate with reagents and inhibitor dilutions Prepare_Reagents->Plate_Setup Prepare_Inhibitor->Plate_Setup Pre_incubation Pre-incubate at constant temperature Plate_Setup->Pre_incubation Initiate_Reaction Add GAPDH enzyme to start reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of this compound for GAPDH.

Conclusion

This compound is a potent inhibitor of GAPDH, acting through covalent modification of the active site cysteine. While a comprehensive quantitative comparison of its selectivity for a wide range of enzymes is not currently available, evidence from its mechanism of action and studies on closely related analogs like 3-bromopyruvate strongly suggest a preferential inhibition of GAPDH over other glycolytic enzymes. Further research is warranted to establish a detailed quantitative selectivity profile for this compound. The provided experimental protocol offers a robust method for researchers to determine the inhibitory potency of this compound and other related compounds against GAPDH.

References

A Comparative Guide to Confirming Cellular Target Engagement of Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl bromopyruvate (EBP) is a reactive alkylating agent and a derivative of pyruvic acid used in chemical biology and drug discovery to probe cellular metabolism.[1] Its utility stems from its ability to covalently modify nucleophilic residues, particularly cysteine, on proteins, leading to the inhibition of key metabolic enzymes.[1][2] For researchers utilizing EBP or similar covalent inhibitors, confirming direct engagement with its intended cellular targets is a critical step in validating its mechanism of action and understanding its downstream effects. This guide provides an objective comparison of modern techniques used to identify and validate the cellular targets of EBP, complete with experimental protocols and data presentation to aid in methodological selection.

Understanding this compound's Mechanism of Action

This compound and its well-studied analog, 3-bromopyruvate (B3434600) (3-BP), exert their biological effects primarily by targeting enzymes involved in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and hexokinase II (HKII).[1][2][3] By alkylating cysteine residues within the active sites of these enzymes, EBP leads to their irreversible inhibition, a subsequent depletion of cellular ATP, and the induction of cell death.[2][4][5] This targeted disruption of cancer cell metabolism makes it a compound of interest in oncology research.[3][6][7] The core challenge for researchers is to definitively identify which proteins in the complex cellular proteome are direct targets of EBP.

Comparative Analysis of Target Engagement Methodologies

Several powerful techniques can be employed to confirm the covalent binding of EBP to its cellular targets. The primary methods, each with distinct advantages and limitations, are Intact Protein Mass Spectrometry, Peptide-Level (Bottom-Up) Proteomics, and competitive Activity-Based Protein Profiling (ABPP).

Methodology Principle Key Advantages Key Limitations Typical Throughput Data Output
Intact Protein Mass Spectrometry Measures the mass of the whole, unmodified protein versus the EBP-modified protein. A mass shift corresponding to the addition of the EBP molecule confirms covalent binding.[8]- Provides direct evidence of covalent modification.- Can determine the stoichiometry of binding (how many EBP molecules bind to one protein).[9]- Requires purified protein, making it unsuitable for direct analysis in complex cell lysates.- Lower sensitivity compared to peptide-level methods.- Does not identify the specific site of modification.[9]LowMass shift data confirming adduct formation.
Peptide-Level (Bottom-Up) Proteomics Proteins from cell lysates are digested into peptides, which are then analyzed by mass spectrometry. Peptides covalently modified by EBP will show a specific mass shift, allowing for the identification of both the target protein and the precise amino acid residue that was modified.[8]- High sensitivity and specificity.- Identifies the exact site of covalent modification.[8][9]- Can be applied to complex cell lysates for proteome-wide screening.- Data analysis can be complex.- May not detect all modifications, especially on low-abundance proteins.MediumIdentification of modified peptides and specific modification sites.
Activity-Based Protein Profiling (ABPP) A competitive assay where cells are treated with EBP, followed by a broad-reactivity "probe" that also targets cysteine residues. A reduction in probe labeling on a specific protein in the EBP-treated sample indicates that EBP has already occupied that site.[9][10]- Can be performed in native biological systems (in situ or in vivo).- Provides functional information about target engagement (i.e., binding to an active site cysteine).- Can be used for proteome-wide profiling.[11]- Indirect method; requires a suitable reactive probe.- Competition can be complex to interpret.- May not be suitable for all targets if a probe is not available.HighRelative quantification of probe labeling, indicating target occupancy by EBP.

Experimental Protocols

Intact Protein Mass Spectrometry

This method is ideal for validating the covalent modification of a purified protein by EBP in a controlled, in vitro setting.

Methodology:

  • Protein Incubation: Incubate the purified target protein with EBP at various molar ratios (e.g., 1:1, 1:5, 1:10) for a defined period (e.g., 1 hour) at room temperature. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Sample Preparation: Desalt the protein samples to remove excess EBP and buffer components using a suitable method, such as a C4 ZipTip.

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, calibrated for intact protein analysis.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and EBP-treated samples. A mass increase corresponding to the molecular weight of the ethyl pyruvate (B1213749) moiety (minus the bromine leaving group) confirms covalent adduction.

Peptide-Level (Bottom-Up) Proteomics for Site Identification

This is the gold standard for identifying the specific amino acid residue modified by EBP within a complex cellular environment.

Methodology:

  • Cell Treatment: Treat cultured cells with EBP at a desired concentration for a specific duration. Include a vehicle-treated control group.

  • Cell Lysis and Protein Digestion: Lyse the cells and extract the proteins. Reduce and alkylate the cysteine residues that were not modified by EBP using dithiothreitol (B142953) (DTT) and iodoacetamide (B48618) (IAA), respectively. Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides, allowing for sequence identification.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database. The software should be configured to search for peptides with a mass modification corresponding to the EBP adduct on cysteine residues. This will identify the modified proteins and the exact location of the modification.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the target engagement of EBP in a cellular context by competing with a broad-spectrum cysteine-reactive probe.

Methodology:

  • Cell Treatment: Treat cells with varying concentrations of EBP or a vehicle control for a set period.

  • Probe Labeling: Lyse the cells and treat the lysates with a cysteine-reactive probe that has a reporter tag (e.g., an alkyne for click chemistry).[12]

  • Click Chemistry and Enrichment: If an alkyne probe is used, perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach a biotin (B1667282) tag.[12] Enrich the probe-labeled proteins using streptavidin beads.

  • Analysis:

    • Gel-Based: Elute the enriched proteins, separate them by SDS-PAGE, and visualize them by in-gel fluorescence or Western blotting for specific targets. A decrease in band intensity in the EBP-treated lanes indicates target engagement.

    • Mass Spectrometry-Based: Digest the enriched proteins on-bead, and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that show reduced probe labeling in the presence of EBP.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each methodology.

Intact_Protein_MS_Workflow cluster_incubation In Vitro Incubation cluster_analysis Analysis PurifiedProtein Purified Target Protein Incubation Incubation PurifiedProtein->Incubation EBP Ethyl Bromopyruvate EBP->Incubation Desalting Desalting Incubation->Desalting MassSpec Intact Protein Mass Spectrometry Desalting->MassSpec DataAnalysis Data Analysis (Mass Shift) MassSpec->DataAnalysis Bottom_Up_Proteomics_Workflow cluster_cell_treatment Cellular Treatment cluster_processing Sample Processing cluster_analysis Analysis Cells Cultured Cells EBP_Treat Treat with EBP or Vehicle Cells->EBP_Treat Lysis Cell Lysis EBP_Treat->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMSMS LC-MS/MS Digestion->LCMSMS DB_Search Database Search (Modification Analysis) LCMSMS->DB_Search ABPP_Workflow cluster_treatment Cellular Treatment & Probing cluster_enrichment Enrichment & Analysis Cells Cultured Cells EBP_Treat 1. Treat with EBP or Vehicle Cells->EBP_Treat Lysis 2. Cell Lysis EBP_Treat->Lysis Probe 3. Add Cysteine- Reactive Probe Lysis->Probe Click Click Chemistry (Biotinylation) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Analysis Analysis (Gel or MS) Enrich->Analysis

References

Validating the Potency of Ethyl Bromopyruvate: A Comparative Guide to its Enzyme Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ethyl bromopyruvate's (EBP) enzyme inhibitory activity against key metabolic enzymes. Supported by experimental data, this document details the methodologies for assessing its potency and compares its performance with alternative inhibitors.

This compound, a synthetic alkylating agent, has garnered significant interest for its potential as an anti-cancer and antimicrobial agent. Its therapeutic effects are largely attributed to its ability to inhibit key enzymes involved in cellular metabolism, particularly glycolysis. By targeting these metabolic pathways, which are often upregulated in cancer cells and pathogens, EBP can induce cellular energy depletion and promote cell death. This guide focuses on the enzymatic inhibition assays used to validate the activity of this compound, providing a direct comparison with other known inhibitors of the same target enzymes.

Comparative Analysis of Enzyme Inhibition

The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for this compound's close analog, 3-bromopyruvate (B3434600) propyl ester, and alternative inhibitors against key glycolytic enzymes.

InhibitorTarget EnzymeIC50 ValueReference(s)
3-Bromopyruvate Propyl EsterGlyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)1-10 µM[1]
3-Bromopyruvate Propyl EsterHexokinase II (HKII)300 µM[1]
IodoacetateGlyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)~100 µM
2-DeoxyglucoseHexokinase II (HKII)1-10 mM[2]

Note: Data for 3-bromopyruvate propyl ester, a close structural analog of this compound, is presented here due to the limited availability of direct IC50 values for this compound in the reviewed literature. The structural similarity suggests a comparable mechanism and potency.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are essential for researchers aiming to replicate or validate the inhibitory effects of this compound and other compounds.

Hexokinase II (HKII) Inhibition Assay

This assay measures the activity of Hexokinase II by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • ATP (2 mM)

  • NADP+ (1 mM)

  • Glucose (10 mM)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)

  • Cell or tissue lysate containing Hexokinase II

  • This compound and/or other inhibitors at various concentrations

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.

  • Add the cell or tissue lysate to the wells of the microplate.

  • Add the inhibitors (e.g., this compound, 2-Deoxyglucose) at the desired concentrations to the respective wells.

  • To initiate the reaction, add glucose to all wells.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period.

  • Calculate the rate of NADPH formation, which is proportional to the Hexokinase II activity.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This assay determines GAPDH activity by measuring the rate of NADH production as GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate. The increase in NADH is measured by the change in absorbance at 340 nm.

Materials:

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.6)

  • Glyceraldehyde-3-phosphate (GAP)

  • NAD+

  • Sodium arsenate

  • Dithiothreitol (DTT)

  • Purified GAPDH or cell lysate containing GAPDH

  • This compound and/or other inhibitors at various concentrations

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, NAD+, sodium arsenate, and DTT.

  • Add the purified GAPDH or cell lysate to the wells of the microplate.

  • Add the inhibitors (e.g., this compound, Iodoacetate) at the desired concentrations to the respective wells and pre-incubate for a specified time.

  • Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of the reaction to determine GAPDH activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated using the DOT language.

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition cluster_analysis Data Analysis Enzyme_sol Enzyme Solution Pre_incubation Pre-incubation: Enzyme + Inhibitor Enzyme_sol->Pre_incubation Substrate_sol Substrate Solution Reaction_init Reaction Initiation: Add Substrate Substrate_sol->Reaction_init Inhibitor_sol Inhibitor Dilutions Inhibitor_sol->Pre_incubation Pre_incubation->Reaction_init Spectro Spectrophotometric Reading (Absorbance) Reaction_init->Spectro Rate_calc Calculate Reaction Rate Spectro->Rate_calc Inhibition_calc % Inhibition Calculation Rate_calc->Inhibition_calc IC50_calc IC50 Determination Inhibition_calc->IC50_calc

Caption: Workflow for a typical enzyme inhibition assay.

G cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition cluster_effects Downstream Effects Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase II F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ATP_depletion ATP Depletion Pyruvate->ATP_depletion Reduced Production EBP Ethyl Bromopyruvate Hexokinase II Hexokinase II EBP->Hexokinase II Inhibits GAPDH GAPDH EBP->GAPDH Inhibits Apoptosis Apoptosis ATP_depletion->Apoptosis

Caption: this compound's mechanism of action via glycolysis inhibition.

References

A Researcher's Guide to Cysteine Modifying Reagents: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone of modern biochemical research. The unique reactivity of the cysteine thiol group makes it an ideal target for introducing probes, crosslinkers, and therapeutic moieties. The choice of modifying reagent is critical and can significantly influence the outcome and interpretation of an experiment. This guide provides an objective, data-driven comparison of common cysteine modifying reagents to facilitate informed decision-making in your research.

This comparison guide delves into the chemical properties, reactivity, and specificity of widely used cysteine modifying reagents. We present quantitative data in a clear, tabular format, offer detailed experimental protocols for key labeling procedures, and visualize complex biological and experimental workflows to provide a comprehensive resource for your experimental design.

Quantitative Performance of Cysteine Modifying Reagents

The efficacy of a cysteine modifying reagent is determined by several key parameters, including its reaction rate, specificity for cysteine over other amino acids, and the stability of the resulting covalent bond. The following table summarizes these quantitative aspects for several popular classes of reagents.

Reagent ClassReaction MechanismTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Optimal pH RangeAdduct StabilityKey Applications
Iodoacetamides (IAM) SN2 Alkylation~0.6[1]7.5 - 8.5[2]High (Stable Thioether Bond)Proteomics (blocking free thiols), Peptide Mapping, Irreversible Inhibition[3][4]
Maleimides (e.g., NEM) Michael Addition10² - 10⁴[5]6.5 - 7.5[6]Stable Thioether Bond (but can be reversible under certain conditions)[3][5]Quantitative Thiol-Reactivity Profiling, Covalent Drug Discovery, Bioconjugation[3]
Vinyl Pyridines (e.g., 4-VP) Michael Addition0.056 (unquaternized) - 18.2 (quaternized)[1]7.5 - 8.5High (Stable Thioether Bond)Mass Spectrometry (adds positive charge), Protein Sequencing
Vinyl Heteroarenes Michael Addition0.375 - 3.10[7][8]~8.0High (Stable Conjugate)Bioconjugation
Cyclopropenyl Ketones Strain Releasing Conjugate Addition~595[5]~7.4High (Stable in reducing environments)Protein Conjugation, Hydrogel Formation[5]

Experimental Protocols

Accurate and reproducible results in cysteine modification experiments hinge on meticulous execution of the labeling protocol. Below are detailed methodologies for two of the most common cysteine labeling procedures.

Protocol 1: In-Solution Protein Alkylation with Iodoacetamide (B48618) for Mass Spectrometry

This protocol is designed for the complete and irreversible blocking of cysteine residues in a protein sample prior to mass spectrometric analysis.

Materials:

  • Protein sample (20-100 µg)

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Alkylation reagent: Iodoacetamide (IAM)

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in the denaturing buffer.

    • Add the reducing agent to a final concentration of 10 mM (for DTT) or 5 mM (for TCEP).

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide in the denaturation buffer.

    • Add the iodoacetamide solution to the reduced protein sample to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Add a quenching reagent to a final concentration of 20-50 mM to consume any excess iodoacetamide.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid to inactivate the trypsin.

    • Desalt the peptide mixture using a C18 desalting column prior to mass spectrometry analysis.

Protocol 2: Fluorescent Labeling of a Specific Cysteine with a Maleimide-based Dye

This protocol is suitable for attaching a fluorescent probe to a specific, reactive cysteine residue in a protein for applications such as fluorescence microscopy or FRET.

Materials:

  • Purified protein with a target cysteine residue

  • Labeling buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.2)

  • Maleimide-conjugated fluorescent dye

  • Reducing agent: TCEP (optional, for proteins with disulfide bonds that need to be reduced)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer to a concentration of 1-5 mg/mL.

    • If necessary, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to reduce any disulfide bonds. Note: If using DTT, it must be removed prior to adding the maleimide (B117702) reagent.

  • Dye Preparation:

    • Dissolve the maleimide-conjugated dye in a small amount of an organic solvent like DMSO to create a concentrated stock solution.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

    • Gently mix and incubate in the dark at room temperature for 2 hours or at 4°C overnight.

  • Quenching:

    • Add a quenching reagent to a final concentration of ~10 mM to react with any excess maleimide dye.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization:

    • Determine the protein concentration and the dye concentration spectrophotometrically to calculate the degree of labeling.

Visualizing Workflows and Pathways

To further aid in the understanding of experimental procedures and the biological context of cysteine modifications, we provide the following diagrams generated using the DOT language.

Experimental Workflow: Differential Cysteine Labeling for Redox Proteomics

This workflow, often referred to as OxICAT (Oxidative Isotope-Coded Affinity Tagging), allows for the quantitative analysis of the oxidation state of cysteine residues in a proteome.

G Differential Cysteine Labeling Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Lysate block Block free thiols (e.g., with light NEM) start->block Step 1 reduce Reduce oxidized thiols (e.g., with TCEP) block->reduce Step 2 label_ox Label newly formed thiols (e.g., with heavy NEM) reduce->label_ox Step 3 digest Proteolytic Digestion (e.g., Trypsin) label_ox->digest Step 4 enrich Enrichment of labeled peptides (optional) digest->enrich Step 5 ms LC-MS/MS Analysis enrich->ms Step 6 data Data Analysis (Quantify light/heavy ratios) ms->data Step 7

Caption: A typical workflow for the differential labeling of cysteine residues to quantify their oxidation state.

Signaling Pathway: Regulation of the Keap1-Nrf2 Pathway by Cysteine Modification

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The activity of this pathway is regulated by the modification of specific cysteine residues on the Keap1 protein.

G Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented for ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus (upon release from Keap1) Cul3->Nrf2 Ubiquitinates Stress Oxidative/Electrophilic Stress Stress->Keap1 Modifies Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: Cysteine modification of Keap1 by stressors leads to the release and nuclear translocation of Nrf2.

References

Molecular Docking Analysis of Ethyl Bromopyruvate and its Analogs with Key Metabolic Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking interactions between ethyl bromopyruvate's parent compound, 3-bromopyruvate (B3434600) (3-BP), and its derivatives with key metabolic enzymes implicated in cancer and infectious diseases. Due to a lack of specific published molecular docking studies on this compound, this guide utilizes the comprehensive data from its close analog, 3-BP, as a primary reference point for understanding its potential binding affinities and interactions. The data presented here is intended to guide further in silico and in vitro research into the therapeutic potential of this compound.

Comparative Docking Analysis

The following tables summarize the quantitative data from molecular docking studies of 3-bromopyruvate (3-BP), dibromopyruvate (DBPA), and propionic acid (PA) with several key metabolic enzymes. These studies utilized PatchDock for geometric shape complementarity scoring and YASARA for binding energy and dissociation constant calculations.[1][2][3]

Table 1: PatchDock Server Docking Scores

Target EnzymeLigandGeometric Shape Complementarity (GSC) ScoreApproximate Interface (AI) Area (Ų)
GAPDH 3-BP4556551.90
DBPA4530587.20
PA2888299.80
LDH 3-BP4398545.80
DBPA4530587.20
PA3054338.50
HK 2 3-BP5114643.20
DBPA5218669.90
PA3212373.90
SDH 3-BP4870626.00
DBPA5010660.10
PA3212373.90
PDH 3-BP4998627.10
DBPANot ReportedNot Reported
PANot ReportedNot Reported
PGK 3-BP4710585.80
DBPANot ReportedNot Reported
PANot ReportedNot Reported
IDH 1 3-BP4424542.40
DBPANot ReportedNot Reported
PANot ReportedNot Reported

Table 2: YASARA (AutoDock based) Binding Energy and Dissociation Constant

Target EnzymeLigandBinding Energy (kcal/mol)Dissociation Constant (Kd) (µM)
GAPDH 3-BP-4.413682.30
DBPA-4.896301.50
PA-3.2183990.10
LDH 3-BP-4.398701.20
DBPA-4.896301.50
PA-3.5132400.60
HK 2 3-BP-4.927289.30
DBPA-5.112201.70
PA-3.5182370.80
SDH 3-BP-4.779369.70
DBPA-5.010245.80
PA-3.5182370.80
PDH 3-BP-4.881310.20
DBPANot ReportedNot Reported
PANot ReportedNot Reported
PGK 3-BP-4.612489.20
DBPANot ReportedNot Reported
PANot ReportedNot Reported
IDH 1 3-BP-4.0121207.50
DBPANot ReportedNot Reported
PANot ReportedNot Reported

Experimental Protocols

The following is a generalized methodology for performing molecular docking studies with small molecule inhibitors like this compound, based on common practices and the methods reported in the cited literature.[1][2][3]

1. Preparation of the Receptor (Enzyme)

  • Retrieval of Protein Structure: The three-dimensional crystallographic structure of the target enzyme is retrieved from a protein database such as the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:

    • Removing all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein structure.

    • Assigning atomic charges (e.g., Kollman charges).

    • Repairing any missing residues or atoms using modeling software.

2. Preparation of the Ligand (this compound and Analogs)

  • Ligand Structure Generation: The 2D structure of the ligand is drawn using a chemical drawing tool and converted to a 3D structure. Alternatively, the structure can be retrieved from a chemical database like PubChem.[4]

  • Ligand Optimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94). This process finds the most stable conformation of the molecule.

  • Charge and Torsion Angle Assignment: Atomic charges (e.g., Gasteiger charges) are assigned to the ligand atoms, and the rotatable bonds (torsion angles) are defined to allow for flexibility during docking.

3. Molecular Docking Simulation

  • Grid Box Definition: A grid box is defined around the active site of the enzyme. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the known active site residues.

  • Docking Algorithm: A docking program (e.g., AutoDock, YASARA) is used to perform the simulation. The program systematically samples different conformations, positions, and orientations of the ligand within the defined grid box.

  • Scoring Function: Each generated pose of the ligand is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the enzyme's active site are visualized and analyzed.

Visualizations

The following diagrams illustrate the typical workflow of a molecular docking study and a relevant biological pathway involving the target enzymes.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (PDB) Prep_Protein Prepare Protein (Add Hydrogens, Charges) PDB->Prep_Protein Ligand_DB Retrieve/Draw Ligand Structure Prep_Ligand Prepare Ligand (Energy Minimization, Charges) Ligand_DB->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Docking Run Docking Algorithm Prep_Ligand->Docking Grid->Docking Scoring Scoring and Ranking of Poses Docking->Scoring Analysis Analyze Binding Interactions Scoring->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Figure 1. A generalized workflow for molecular docking studies.

glycolysis_pathway cluster_enzymes Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-phosphate G6P->F6P HK2 Hexokinase 2 (HK 2) Target of 3-BP F16BP Fructose-1,6-bisphosphate F6P->F16BP ATP -> ADP G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ -> NADH PG3 3-Phosphoglycerate BPG13->PG3 ADP -> ATP GAPDH GAPDH Target of 3-BP PG2 2-Phosphoglycerate PG3->PG2 PGK Phosphoglycerate Kinase (PGK) Target of 3-BP PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP Lactate Lactate Pyruvate->Lactate NADH -> NAD+ PKM2 Pyruvate Kinase M2 LDH Lactate Dehydrogenase (LDH) Target of 3-BP

Figure 2. Glycolysis pathway highlighting enzymes targeted by 3-bromopyruvate.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl Bromopyruvate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of ethyl bromopyruvate, a reactive alkylating agent commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Core Safety and Disposal Principles

This compound is classified as a hazardous substance, causing skin and eye irritation and acting as a lachrymator (a substance that causes tearing).[1][2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, within a certified chemical fume hood.[3]

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3][4] All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, essential for safe handling and storage.

PropertyValueReference
Molecular Formula C₅H₇BrO₃--INVALID-LINK--
Molecular Weight 195.01 g/mol --INVALID-LINK--
Boiling Point 100 - 102 °C / 212 - 215.6 °F @ 15 mmHg[Fisher Scientific SDS]
Flash Point 98 °C / 208.4 °F[Fisher Scientific SDS]
Density 1.550 g/cm³[Fisher Scientific SDS]

Chemical Degradation Protocol for Small Spills or Residual Quantities

For small spills or trace amounts of this compound, a chemical degradation procedure can be employed to hydrolyze the compound into less reactive substances prior to collection as hazardous waste. This procedure is based on the principle of base-catalyzed hydrolysis of α-halo esters.

Important: This procedure should only be performed by trained personnel.

Materials:

  • Sodium hydroxide (B78521) (NaOH) solution, 1 M

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the dilute this compound waste on a stir plate and add a magnetic stir bar.

  • Dilution: If the waste is concentrated, dilute it with a water-miscible solvent that does not react with sodium hydroxide, such as ethanol, to a concentration of no more than 5%. This helps to control the reaction rate and temperature.

  • Neutralization/Hydrolysis: While stirring the solution, slowly add the 1 M sodium hydroxide solution dropwise. The hydrolysis of the ester and the substitution of the bromine are exothermic reactions. Monitor the temperature and control the addition rate to prevent excessive heat generation.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding sodium hydroxide until the pH is stable in the range of 10-12. This ensures complete hydrolysis of the ester and substitution of the bromide.

  • Reaction Time: Allow the solution to stir at room temperature for a minimum of 2 hours to ensure the reaction goes to completion. The expected products are sodium pyruvate, sodium bromide, and ethanol.

  • Final pH Adjustment: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid, such as 1 M hydrochloric acid.

  • Disposal of Neutralized Solution: The resulting neutralized aqueous solution should be collected as hazardous waste.[3] Do not dispose of it down the drain unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3] Transfer the neutralized solution to a properly labeled hazardous waste container.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_decision Disposal Decision cluster_disposal Disposal Pathways A Handle this compound in Chemical Fume Hood B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Generate Ethyl Bromopyruvate Waste D Small Spill or Residual Amount? C->D E Primary Disposal: Collect in Labeled Hazardous Waste Container D->E No F Chemical Degradation (Base Hydrolysis) D->F Yes H Arrange for Pickup by Licensed Waste Disposal Company E->H G Collect Neutralized Solution as Hazardous Waste F->G G->H

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ethyl bromopyruvate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl Bromopyruvate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling this compound.

Physicochemical and Hazard Information

This compound is a clear yellow to pink-red liquid.[1] It is recognized as a lachrymator, causing irritation and potentially severe burns upon contact with the skin and eyes.[1] Inhalation should be avoided.[1]

PropertyValueSource
CAS Number 70-23-5[2]
Molecular Formula C5H7BrO3[1][3]
Molecular Weight 195.01 g/mol [1][3]
Appearance Clear orange-yellow to pink-red liquid[1][4]
Boiling Point 100 - 102 °C / 212 - 215.6 °F @ 15 mmHg[2][5]
Flash Point 98 °C / 208.4 °F[2]
Density 1.550 g/mL at 25°C[1][2]
Hazard StatementClassification
H314Causes severe skin burns and eye damage[3][6]
H315Causes skin irritation[3][5][7]
H319Causes serious eye irritation[3][7]
H335May cause respiratory irritation[3][7][8]
Personal Protective Equipment (PPE)

A comprehensive approach to personal safety involves the consistent use of appropriate PPE.

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133)Protects against splashes and vapors that can cause serious eye irritation or damage.[2][4][5]
Hand Protection Appropriate protective glovesPrevents skin contact which can cause irritation or burns.[4][5]
Skin and Body Protection Long-sleeved clothing or lab coatMinimizes the risk of accidental skin exposure.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when ventilation is inadequate or if irritation is experienced. Use an organic vapor filter (Type A).[2]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial when working with this compound.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4]

  • Confirm that an eyewash station and safety shower are readily accessible.[4]

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don all required personal protective equipment as specified in the table above.

2. Handling:

  • Avoid direct contact with eyes, skin, and clothing.[4]

  • Prevent inhalation of vapors.[4]

  • Keep the container tightly closed when not in use.[2]

  • Store refrigerated (below 4°C/39°F) in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[2][4]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Decontaminate the work surface.

  • Remove and wash contaminated clothing before reuse.[4]

Emergency and Disposal Plans

First Aid Measures

Immediate response is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]
Spill Response Workflow

In the event of a spill, follow this structured response plan.

Spill_Response_Workflow This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ventilate->contain collect Collect Absorbed Material into a Closed, Labeled Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Managed dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl bromopyruvate
Reactant of Route 2
Reactant of Route 2
Ethyl bromopyruvate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.